BUR1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPAMSVFKIGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
discovery and history of the BUR1 gene
An In-depth Technical Guide to the Discovery and History of the BUR1 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound gene in Saccharomyces cerevisiae encodes a cyclin-dependent kinase (CDK) that is a critical regulator of gene expression and other essential cellular processes. Initially identified through genetic screens for transcriptional regulation, this compound, in complex with its cyclin Bur2, has been established as a key player in the intricate machinery of transcription elongation. Its functions extend beyond transcription, implicating it in a nexus of chromatin modification, cell cycle control, and genome stability. This whitepaper provides a comprehensive overview of the discovery, history, and multifaceted functions of the this compound kinase, detailing its key substrates, its role in critical signaling pathways, and the experimental methodologies that have been pivotal in elucidating its mechanisms. Quantitative data are summarized, and key pathways and workflows are visualized to offer a detailed resource for researchers and professionals in drug development.
Discovery and History
The this compound protein kinase was independently identified in two distinct genetic selections in Saccharomyces cerevisiae, highlighting its fundamental role from the outset.
-
As SGV1: It was first described as SGV1, a protein kinase involved in the recovery of yeast from cell cycle arrest induced by mating pheromones[1].
-
As this compound: A subsequent, pivotal discovery came from a genetic screen designed to find mutations that increase transcription from a promoter lacking an upstream activating sequence (UAS)[1]. This phenotype, termed "Bypass of UAS Requirement," led to the identification of the BUR genes, including this compound[1].
Further investigation revealed that this compound encodes a protein kinase with homology to the CDK family and that it forms an essential functional complex with a cyclin partner, encoded by the BUR2 gene[2][3]. Genetic analyses demonstrated that this compound and bur2 mutations result in nearly identical phenotypes, and biochemical assays confirmed their physical interaction and the necessity of Bur2 for this compound's kinase activity[3]. The this compound/Bur2 complex is the yeast ortholog of the metazoan Positive Transcription Elongation Factor b (P-TEFb), which features the CDK9 kinase[4][5][6]. While this compound is an essential gene, deletion of BUR2 results in slow growth, suggesting another cyclin can partially substitute for its function[7].
Core Function in Transcription Elongation
The primary and most extensively studied role of the this compound/Bur2 kinase complex is the regulation of transcription elongation by RNA Polymerase II (Pol II)[1][4]. It achieves this by phosphorylating several key factors within the transcription elongation complex, thereby coordinating the transition from initiation to productive elongation.
Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)
The C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Pol II, consists of tandem repeats of the consensus heptapeptide (B1575542) YSPTSPS[2][8]. The phosphorylation state of this domain acts as a code, recruiting various factors involved in transcription and RNA processing. This compound was identified as the fourth CTD kinase in yeast[9].
-
Serine 5 (Ser5) Phosphorylation: this compound primarily phosphorylates Serine 5 of the CTD repeats in vitro[9]. This phosphorylation, which is also catalyzed by the TFIIH-associated kinase Kin28, is crucial for the early stages of elongation and helps recruit the this compound/Bur2 complex itself. The C-terminal region of this compound contains a CTD-interaction domain (CID) that binds to Ser5-phosphorylated CTD, enhancing its recruitment to the 5' ends of genes[10].
-
Stimulation of Serine 2 (Ser2) Phosphorylation: While the Ctk1 kinase is the major catalyst for Ser2 phosphorylation during elongation, this compound/Bur2 plays a significant role in stimulating this process, particularly near promoters[8][10][11].
Phosphorylation of Elongation Factors
Beyond the CTD, this compound targets other critical elongation factors to facilitate the processivity of RNA Pol II.
-
Spt5: A crucial substrate of this compound is the Spt5 protein, a subunit of the essential DSIF (DRB-sensitivity-inducing factor) elongation factor[6][12]. This compound phosphorylates the C-terminal region (CTR) of Spt5, which then acts as a platform to recruit the Polymerase-Associated Factor 1 (Paf1) complex to the elongating polymerase[12]. This recruitment is vital for both efficient elongation and downstream chromatin modifications.
-
Rpb1 Linker Region: this compound/Cdk9 is the kinase responsible for phosphorylating the linker region of Rpb1 in vivo. This modification enhances the binding of the Spt6 tandem SH2 (tSH2) domain, linking another key elongation and chromatin-remodeling factor to the transcription machinery[6].
The coordinated phosphorylation of these substrates by this compound orchestrates a seamless transition into productive transcription elongation.
References
- 1. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and BUR2 encode a divergent cyclin-dependent kinase-cyclin complex important for transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE C-TERMINAL DOMAIN OF RPB1 FUNCTIONS ON OTHER RNA POLYMERASE II SUBUNITS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
BUR1 protein structure and domains
An In-depth Technical Guide to the Structure and Domains of the BUR1 Protein Kinase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Saccharomyces cerevisiae protein this compound is a cyclin-dependent kinase (CDK) that, in complex with its cyclin partner BUR2, plays a crucial role in regulating fundamental cellular processes. While initially identified for its role in transcription elongation, emerging evidence has implicated the this compound-BUR2 kinase complex in cell cycle control, the maintenance of genome stability, and telomere length regulation. Structurally, this compound features a canonical N-terminal kinase domain, characteristic of CDKs, and a unique, functionally distinct C-terminal tail with no significant homology to other proteins. This guide provides a comprehensive overview of the this compound protein's structure, its key functional domains, the signaling pathways it governs, and the experimental methodologies used to elucidate its function. Understanding the architectural and functional nuances of this compound is critical, particularly given its homology to human Cdk9, a kinase of significant interest in drug development.
This compound Protein Architecture and Domains
The this compound protein is a 657-amino acid serine/threonine kinase that forms a heterodimeric complex with its regulatory cyclin, BUR2.[1] Its structure can be broadly divided into two principal regions: a conserved N-terminal kinase domain and a non-conserved C-terminal domain.[2][3]
-
N-Terminal Kinase Domain (approx. amino acids 1-391): This region contains the conserved motifs and catalytic residues typical of cyclin-dependent kinases.[2] Alignment with well-characterized CDKs, such as human CDK2, has allowed for the prediction of key functional sites.[2] The kinase activity of this domain is essential for the viability of the yeast cell.[4] Activation of the kinase domain requires phosphorylation on a conserved threonine within the T-loop by the CDK-activating kinase (CAK), Cak1.[5]
-
C-Terminal Domain (CTD) (amino acids 392-657): Unlike the kinase domain, this extended C-terminal region has no significant sequence homologs and its precise function is less understood.[2] This domain is not essential for cell viability under standard laboratory conditions.[3][6] However, it is required for specific functions of this compound, including the efficient phosphorylation of the TORC1-pathway substrate Sch9, linking this compound to vacuole-mediated cell cycle progression.[3][6]
The tables below summarize the key structural and functional features of the this compound protein.
Data Presentation
Table 1: Domain Architecture of S. cerevisiae this compound
| Domain/Region | Amino Acid Position | Key Residues/Features | Known Functions & Characteristics | Citations |
| N-Terminal Kinase Domain | ~1 - 391 | E107, D213, T240 | Contains the ATP-binding pocket and catalytic site. Essential for kinase activity and cell viability. Activated by Cak1 phosphorylation. | [2][4][5] |
| C-Terminal Domain (CTD) | 392 - 657 | No significant homology | Dispensable for viability. Required for efficient phosphorylation of Sch9 and vacuole-mediated G1 cell cycle progression. | [2][3][6] |
Table 2: Key Functional Residues in the this compound Kinase Domain
| Residue | Predicted Location/Motif | Function | Consequence of Mutation | Citations |
| E107 | PSTAIRE loop (catalytic site) | Catalysis | E107Q mutant is catalytically inactive and cannot support growth. | [2] |
| D213 | Magnesium coordination | Catalysis | D213A mutant is catalytically inactive and cannot support growth. | [2] |
| T240 | T-loop | Activating phosphorylation site | T240A/D mutants are viable but show distinct phenotypes and have dramatically reduced kinase and autophosphorylation activity. | [2] |
Signaling Pathways and Molecular Interactions
This compound functions as a node in several critical signaling networks, integrating transcriptional control with cell cycle progression and chromatin modification.
Role in Transcription Elongation
This compound is a key regulator of the transcription elongation phase by RNA Polymerase II (Pol II). It is recruited to actively transcribed genes where it phosphorylates multiple components of the elongation machinery.[2] Its substrates include the C-terminal repeat region of the elongation factor Spt5, which in turn promotes the recruitment of the Paf1 complex.[7] this compound also phosphorylates the linker region of the largest Pol II subunit, Rpb1, which enhances the binding of the histone chaperone Spt6.[7] Furthermore, this compound activity is required for the normal pattern of histone H3 Lysine 36 (H3K36) trimethylation by the methyltransferase Set2, a mark associated with active transcription.[8][9] This suggests this compound acts to counteract an inhibitory effect of Set2-dependent methylation.[8]
Caption: this compound's role in regulating transcription elongation factors.
Role in G1/S Cell Cycle Progression
This compound collaborates with the Target of Rapamycin Complex 1 (TORC1) pathway to control cell cycle progression from G1 phase.[3] This function is mediated through the direct phosphorylation of Sch9, a major downstream effector of TORC1 signaling.[3][6] Both this compound and TORC1 are required for the full activation of Sch9, with each kinase phosphorylating both unique and common sites on the protein.[3] This signaling convergence on Sch9 suggests it acts as a hub to integrate nutrient-sensing (via TORC1) and transcriptional status (via this compound) to permit cell cycle entry.[3] This role specifically requires the non-essential C-terminal domain of this compound.[6]
Caption: Parallel activation of Sch9 by TORC1 and this compound for cell cycle control.
Key Experimental Methodologies
The function and interactions of this compound have been characterized using a variety of genetic and biochemical techniques. Detailed protocols for the most salient of these are provided below.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of this compound with specific genomic regions, such as actively transcribed genes.
Protocol:
-
Cross-linking: Grow yeast cultures (e.g., expressing HA-tagged this compound) to mid-log phase. Add formaldehyde (B43269) to a final concentration of 1% and incubate for 20-30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash cells. Resuspend in lysis buffer and lyse cells using glass beads. Isolate chromatin and shear to an average size of 200-500 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-HA for this compound-HA).
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit.
-
Analysis: Quantify the amount of co-precipitated DNA for specific gene regions using quantitative PCR (qPCR) or identify genome-wide binding sites using high-throughput sequencing (ChIP-seq).[2]
Caption: Standard experimental workflow for Chromatin Immunoprecipitation (ChIP).
In Vitro Kinase Assay
This assay directly measures the ability of the this compound-BUR2 complex to phosphorylate a putative substrate.
Protocol:
-
Kinase Complex Immunoprecipitation: Grow yeast expressing an epitope-tagged this compound (e.g., this compound-HA). Prepare whole-cell extracts under native conditions. Incubate the extract with anti-HA antibody conjugated to beads (e.g., Protein A/G or magnetic beads) to immunoprecipitate the this compound-BUR2 complex.
-
Bead Washing: Wash the beads extensively with lysis buffer and then with kinase assay buffer to remove contaminants and ATP.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a purified recombinant substrate (e.g., GST-CTD or GST-Sch9), cold ATP, and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes to allow for phosphorylation.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane. Analyze the results by autoradiography to detect the ³²P-labeled (phosphorylated) substrate. The membrane can also be stained (e.g., with Ponceau S) or immunoblotted to confirm protein loading.[2][6]
Caption: Workflow for an in vitro kinase assay using immunoprecipitated this compound.
Mass Spectrometry for Phosphorylation Site Mapping
NanoLC-MS/MS is a powerful technique to identify the specific amino acid residues on a substrate that are phosphorylated by this compound.
Protocol:
-
Sample Preparation: Perform an in vitro kinase assay using a purified substrate and non-radioactive ATP. Separate the reaction products by SDS-PAGE and excise the band corresponding to the substrate.
-
In-gel Digestion: Destain, reduce, and alkylate the protein within the gel slice. Digest the protein into peptides using a protease, typically trypsin.
-
Peptide Extraction and Enrichment (Optional): Extract the peptides from the gel. If phosphopeptides are of low abundance, perform an enrichment step using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
NanoLC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) coupled to a nano-liquid chromatography system. The mass spectrometer will perform data-dependent acquisition, acquiring high-resolution MS1 scans followed by MS2 (fragmentation) scans of the most abundant peptide ions.
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer). Search the MS/MS spectra against a relevant protein database (e.g., S. cerevisiae UniProt database). Specify search parameters to include variable modifications such as phosphorylation on serine, threonine, and tyrosine. The software will identify the peptides and pinpoint the exact location of the phosphorylation sites.[3]
Conclusion and Therapeutic Implications
The this compound protein kinase is a multifaceted enzyme with a distinct two-domain architecture that underpins its diverse roles in transcription, cell cycle regulation, and chromatin biology. Its conserved N-terminal kinase domain drives essential catalytic functions, while its unique C-terminal domain mediates specific interactions crucial for integrating cellular signaling pathways. The homology between yeast this compound and human Cdk9, a component of the positive transcription elongation factor b (P-TEFb) and a target for cancer and HIV therapeutics, makes this compound an excellent model system. A detailed understanding of this compound's structure, substrate specificity, and regulatory mechanisms can provide valuable insights for the development of specific Cdk9 inhibitors. Future research aimed at obtaining a high-resolution structure of the full-length this compound-BUR2 complex and further dissecting the function of its unique C-terminal domain will be critical for advancing our knowledge and informing drug discovery efforts.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 4. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 5. Activation of the this compound-Bur2 Cyclin-Dependent Kinase Complex by Cak1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of the BUR1-BUR2 Complex
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The Bur1-Bur2 complex, a cyclin-dependent kinase (CDK) and its cyclin partner found in Saccharomyces cerevisiae, is a critical regulator of transcription elongation and co-transcriptional histone modifications. Functionally analogous to the metazoan P-TEFb (CDK9/cyclin T) complex, this compound-Bur2 orchestrates a series of phosphorylation events that facilitate the transition of RNA Polymerase II (Pol II) into a productive elongation phase and ensure proper chromatin architecture. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-Bur2 function, detailing its enzymatic activity, substrate specificity, and its intricate interplay with other key cellular factors.
I. The Architecture and Activation of a Transcriptional Kinase
The this compound-Bur2 complex is composed of the catalytic kinase subunit, this compound, and its regulatory cyclin, Bur2. The formation of this heterodimer is essential for the kinase activity of this compound[1]. The activity of the this compound-Bur2 complex is further regulated by phosphorylation. Cak1, the CDK-activating kinase in yeast, directly phosphorylates a conserved threonine residue within the T-loop of this compound, a modification that is critical for stimulating its kinase activity in vivo and in vitro.
II. Orchestrating Transcription Elongation Through Phosphorylation
The primary mechanism through which this compound-Bur2 exerts its function is via the phosphorylation of a select group of substrates involved in transcription and chromatin remodeling.
A. Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)
The C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II, is a key substrate of this compound-Bur2[2]. The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence YSPTSPS. This compound-Bur2 has been shown to phosphorylate serine 2 (Ser2) and serine 5 (Ser5) of the CTD heptad repeats[2][3][4]. Phosphorylation of the CTD by this compound-Bur2, particularly Ser2 phosphorylation, is crucial for the recruitment of various factors that facilitate transcription elongation and RNA processing[3][5]. Specifically, Ser5 phosphorylation by the TFIIH-associated kinase Kin28 near the promoter stimulates the recruitment of this compound-Bur2 to the elongating Pol II complex[3]. Recruited this compound-Bur2 then contributes to Ser2 phosphorylation, creating a binding platform for factors such as the Paf1 complex and histone modifying enzymes[3][6].
B. Phosphorylation of the Elongation Factor Spt5
Spt5, a subunit of the essential transcription elongation factor DSIF (DRB sensitivity-inducing factor), is another critical substrate of the this compound-Bur2 kinase[7][8]. This compound-Bur2 phosphorylates the C-terminal region (CTR) of Spt5, which contains multiple repeats of a conserved hexapeptide motif[7]. This phosphorylation event is a key step in the recruitment of the Paf1 complex to the elongating RNA polymerase II[9][10]. The Paf1 complex, in turn, plays a crucial role in mediating co-transcriptional histone modifications.
C. Phosphorylation of the Ubiquitin-Conjugating Enzyme Rad6
This compound-Bur2 directly phosphorylates the ubiquitin-conjugating enzyme Rad6 at serine 120[11][12]. This phosphorylation is a prerequisite for the monoubiquitination of histone H2B at lysine (B10760008) 123 (H2Bub1) by the Rad6/Bre1 complex[11]. H2Bub1 is a pivotal histone modification that acts as a "master switch" for other histone modifications, most notably the methylation of histone H3 at lysine 4 (H3K4) and lysine 79 (H3K79), which are hallmarks of active transcription.
III. Crosstalk with Histone Modifying Pathways
The kinase activity of this compound-Bur2 is intricately linked to the regulation of histone modifications, thereby influencing chromatin structure and accessibility during transcription.
A. Regulation of Histone H2B Monoubiquitination
As mentioned above, this compound-Bur2-mediated phosphorylation of Rad6 is essential for H2B monoubiquitination[11]. This modification is not only crucial for subsequent histone methylation events but also plays a direct role in facilitating transcription elongation.
B. Regulation of Histone H3 Methylation
The this compound-Bur2 complex is required for the proper patterns of histone H3 methylation, specifically the trimethylation of H3K4 and H3K36[11][13]. The requirement for H3K4 trimethylation is a direct consequence of its role in promoting H2B ubiquitination, which is a prerequisite for the activity of the H3K4 methyltransferase complex, COMPASS. Furthermore, this compound-Bur2 influences H3K36 methylation, a mark associated with transcriptional elongation, through its regulation of the Paf1 complex and its interaction with the histone methyltransferase Set2[13][14]. Deletion of BUR2 leads to a significant reduction in the transcription-associated increase in H3K36 trimethylation[13].
IV. Signaling Pathways and Logical Relationships
The multifaceted roles of the this compound-Bur2 complex can be visualized through the following signaling pathways and logical relationships.
References
- 1. This compound and BUR2 encode a divergent cyclin-dependent kinase-cyclin complex important for transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of phosphorylation sites on the Rpb1 C-terminal domain of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pol II CTD kinases this compound and Kin28 promote Spt5 CTR‐independent recruitment of Paf1 complex | The EMBO Journal [link.springer.com]
- 7. Control of transcriptional elongation and cotranscriptional histone modification by the yeast BUR kinase substrate Spt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of transcriptional elongation and cotranscriptional histone modification by the yeast BUR kinase substrate Spt5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sub1 associates with Spt5 and influences RNA polymerase II transcription elongation rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Recruitment of the Saccharomyces cerevisiae Paf1 Complex to Active Genes Requires a Domain of Rtf1 That Directly Interacts with the Spt4-Spt5 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound/Bur2 complex is required for histone H2B monoubiquitination by Rad6/Bre1 and histone methylation by COMPASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BUR1 Substrates and Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The budding yeast cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin Bur2, is a crucial regulator of transcription elongation and other essential cellular processes. As a homolog of the human CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), this compound plays a pivotal role in coordinating the phosphorylation of key substrates to ensure proper gene expression and maintain genome integrity. This technical guide provides a comprehensive overview of the known substrates and interacting partners of the this compound-Bur2 kinase complex, detailing the experimental methodologies used to identify these interactions and presenting available quantitative data. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the this compound regulatory network.
Core Functions of the this compound-Bur2 Kinase Complex
The this compound-Bur2 complex is implicated in a multitude of cellular processes, primarily centered around the regulation of gene transcription. Its functions include:
-
Transcription Elongation: this compound is a key factor in promoting the transition from transcription initiation to productive elongation. It is recruited to the coding regions of actively transcribed genes and its kinase activity is essential for this process.[1][2]
-
Histone Modification: The this compound-Bur2 complex is intricately linked to the regulation of histone modifications that are critical for chromatin structure and gene expression. It is required for the monoubiquitination of histone H2B on lysine (B10760008) 123 (H2Bub1) by the Rad6/Bre1 complex, which in turn is a prerequisite for the methylation of histone H3 on lysines 4 and 79 (H3K4me and H3K79me).[3] Furthermore, this compound-Bur2 is involved in the methylation of histone H3 on lysine 36 (H3K36me) by the Set2 methyltransferase.[4]
-
Cell Cycle Progression: Recent evidence has uncovered a role for this compound in vacuole-mediated cell cycle progression, functioning in concert with the Target of Rapamycin Complex 1 (TORC1) pathway.[5][6][7]
Known Substrates of this compound Kinase
The diverse functions of this compound are executed through the phosphorylation of a specific set of substrate proteins. The following table summarizes the key known substrates of this compound and the identified phosphorylation sites.
| Substrate | Phosphorylation Site(s) | Functional Consequence of Phosphorylation | References |
| Spt5 | C-terminal repeat (CTR) domain | Phosphorylation of the Spt5 CTR by this compound is crucial for the recruitment of the Paf1 complex to elongating RNA Polymerase II. This recruitment is essential for downstream histone modifications and proper transcription elongation. | [8][9][10][11] |
| Rpb1 (CTD) | Serine 5 of the heptapeptide (B1575542) repeat (in vitro) | While this compound can phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1, in vitro, its significance as a major in vivo CTD kinase is debated. Some studies suggest it may play a role in early elongation. | [1] |
| Rad6 | Serine 120 | Phosphorylation of the E2 ubiquitin-conjugating enzyme Rad6 by this compound is required for its role in histone H2B monoubiquitination. | [3] |
| Sch9 | S560, T568, T570, T574, T575, S709, T710, S711, T721, T723, S726 | This compound directly phosphorylates the AGC kinase Sch9, a key effector of the TORC1 pathway, to regulate cell cycle progression. | [5][6][7][12][13] |
Key Interacting Proteins of the this compound-Bur2 Complex
The this compound-Bur2 complex functions within a larger network of interacting proteins that modulate its activity and recruit it to its sites of action. The table below details some of the key interacting partners.
| Interacting Protein/Complex | Nature of Interaction | Functional Relevance | References |
| Bur2 | Cyclin partner | Bur2 is the essential cyclin partner that binds to and activates this compound kinase. | [14] |
| Paf1 Complex | Genetic and physical interactions | This compound-Bur2 is required for the recruitment of the Paf1 complex to transcribed genes, a critical step in coupling transcription elongation with histone modification. | [4][15][16][17] |
| Ctk1 | Genetic interactions | This compound and Ctk1, another CDK involved in transcription elongation, show synthetic genetic interactions, suggesting they have related but distinct functions in regulating RNA Polymerase II. | [1] |
| Spt4/Spt5 (DSIF) | Genetic and physical interactions | This compound genetically and physically interacts with the Spt4/Spt5 complex, and Spt5 is a major substrate of this compound. | [1][18] |
| Fcp1 | Genetic interactions | Genetic interactions between this compound and FCP1, which encodes a CTD phosphatase, further link this compound to the regulation of Rpb1 CTD phosphorylation. | [18] |
| Set2 | Genetic interactions | This compound shows genetic interactions with Set2, the histone H3K36 methyltransferase, consistent with its role in regulating this histone mark. | [14] |
| Replication Protein A (RPA) | Physical interaction | The C-terminal domain of this compound interacts directly with RPA, suggesting a role for this compound in the DNA damage response and maintenance of genome stability. |
Signaling Pathways and Interaction Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and protein-protein interactions involving the this compound-Bur2 complex.
Caption: A simplified diagram of this compound signaling pathways in transcription and cell cycle control.
Caption: A network map of this compound's key substrates and interacting proteins.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize this compound substrates and interacting proteins.
Co-Immunoprecipitation (Co-IP) from Yeast Cells to Identify this compound Interactors
This protocol is designed to isolate this compound-containing protein complexes from yeast cell lysates.
Materials:
-
Yeast strain expressing an epitope-tagged this compound (e.g., this compound-HA, this compound-FLAG).
-
YPD or appropriate selective media.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Elution Buffer: 2x SDS-PAGE sample buffer.
-
Anti-epitope tag antibody (e.g., anti-HA, anti-FLAG).
-
Protein A/G magnetic beads.
-
Glass beads (0.5 mm).
-
Bead beater.
-
Refrigerated centrifuge.
-
Western blotting equipment and reagents.
Procedure:
-
Yeast Culture and Harvest:
-
Grow a 50 mL culture of the yeast strain to an OD600 of 0.8-1.0.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold water and resuspend in 1 mL of ice-cold Lysis Buffer.
-
-
Cell Lysis:
-
Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of glass beads.
-
Disrupt the cells by bead beating for 5 cycles of 1 minute on and 1 minute on ice.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the whole-cell extract using a Bradford assay.
-
Incubate 1-2 mg of total protein with 2-5 µg of the specific antibody for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound and putative interacting proteins.
-
In Vitro Kinase Assay for this compound Activity
This protocol describes how to measure the kinase activity of immunoprecipitated this compound on a recombinant substrate.
Materials:
-
Immunoprecipitated this compound-Bur2 complex (from Co-IP protocol, but eluted with a non-denaturing buffer or used directly on beads).
-
Recombinant substrate protein (e.g., GST-Spt5-CTR, GST-Rpb1-CTD).
-
Kinase Assay Buffer: 20 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 100 µM ATP.
-
[γ-32P]ATP (10 µCi/µL).
-
2x SDS-PAGE sample buffer.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Prepare Immunoprecipitated Kinase:
-
Perform immunoprecipitation of epitope-tagged this compound as described in the Co-IP protocol, but wash the beads twice with Kinase Assay Buffer without ATP.
-
-
Kinase Reaction:
-
Resuspend the beads in 20 µL of Kinase Assay Buffer.
-
Add 1-2 µg of the recombinant substrate protein.
-
Initiate the reaction by adding 1 µL of [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
-
Stop Reaction and Analyze:
-
Stop the reaction by adding 20 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Chromatin Immunoprecipitation (ChIP) for this compound Localization
This protocol is for determining the genomic localization of this compound in yeast.
Materials:
-
Yeast strain expressing epitope-tagged this compound.
-
YPD medium.
-
Formaldehyde (B43269) (37% solution).
-
Glycine (B1666218) (2.5 M).
-
ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
-
Sonication Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl, TE).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.
-
Proteinase K.
-
Phenol:Chloroform:Isoamyl Alcohol.
-
Anti-epitope tag antibody.
-
Protein A/G magnetic beads.
-
Sonicator.
-
qPCR machine and reagents.
Procedure:
-
Cross-linking and Cell Harvest:
-
Grow a 50 mL yeast culture to an OD600 of 0.8.
-
Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation and wash twice with ice-cold TBS.
-
-
Chromatin Preparation:
-
Resuspend the cell pellet in 600 µL of ChIP Lysis Buffer and lyse the cells with glass beads.
-
Pellet the spheroplasts and resuspend in 300 µL of Sonication Buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Clarify the sonicated chromatin by centrifugation.
-
-
Immunoprecipitation:
-
Incubate a fraction of the chromatin with 2-5 µg of the specific antibody overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
Elute the chromatin by incubating the beads in Elution Buffer at 65°C for 15 minutes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Analyze the enrichment of specific genomic loci by qPCR using primers for target and control regions.
-
Conclusion
The this compound-Bur2 kinase complex is a central regulator of transcription elongation and plays important roles in histone modification and cell cycle control. Its activity is tightly controlled through its interaction with its cyclin partner, Bur2, and a network of other regulatory proteins. The phosphorylation of key substrates, including Spt5, Rad6, and Sch9, mediates the diverse functions of this compound. The experimental protocols provided in this guide offer a starting point for researchers aiming to further investigate the intricate roles of this essential kinase. Future studies employing quantitative proteomics and advanced biochemical techniques will undoubtedly uncover additional substrates and interacting partners, further refining our understanding of the this compound-centered regulatory network and its potential as a target for therapeutic intervention.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 3. The this compound/Bur2 complex is required for histone H2B monoubiquitination by Rad6/Bre1 and histone methylation by COMPASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes | The EMBO Journal [link.springer.com]
- 5. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound functions with TORC1 for vacuole-mediated cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of transcriptional elongation and cotranscriptional histone modification by the yeast BUR kinase substrate Spt5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. The nutrient-responsive CDK Pho85 primes the Sch9 kinase for its activation by TORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paf1 Has Distinct Roles in Transcription Elongation and Differential Transcript Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
cellular localization of BUR1 kinase
An In-depth Technical Guide to the Cellular Localization of BUR1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase (CDK) this compound is a critical regulator of gene expression in Saccharomyces cerevisiae, with its mammalian ortholog being Cdk9 (a component of P-TEFb). The spatial and temporal localization of this compound is intrinsically linked to its function in orchestrating the transcription cycle and other cellular processes. This guide provides a comprehensive overview of the , detailing its distribution within the cell, the mechanisms governing its recruitment to specific sites, and its functional implications in different subcellular compartments. We synthesize quantitative data, present detailed experimental methodologies, and provide visual representations of key pathways and workflows to offer a thorough resource for researchers in transcription, cell cycle regulation, and drug development.
Subcellular Distribution of this compound Kinase
This compound kinase exhibits a dual localization, with a predominant presence in the nucleus and a smaller, functionally distinct pool in the cytoplasm.
-
Nuclear Localization : The primary site of this compound function is the nucleus, where it associates with chromatin to regulate transcription.[1][2] Fluorescence microscopy studies using mNeonGreen-tagged this compound (this compound-mNG) have confirmed that the kinase is mainly localized to the nucleus.[1][2]
-
Cytoplasmic Localization : A sub-population of this compound resides in the cytoplasm.[1][2] This cytoplasmic pool is implicated in processes distinct from transcription, including vacuole-mediated cell cycle progression through the TORC1 pathway.[1][2] The C-terminal domain of this compound is crucial for its cytoplasmic retention, as its deletion results in a significant reduction of the cytoplasmic fraction.[1][2]
Chromatin Association and Dynamics
Within the nucleus, this compound is not statically localized but is dynamically recruited to actively transcribed genes. Chromatin Immunoprecipitation (ChIP) has been the pivotal technique in mapping the genomic localization of this compound.
-
Recruitment to Actively Transcribed Genes : this compound, in complex with its cyclin partner Bur2, is recruited to the coding regions of genes in a manner that is strictly dependent on active transcription.[3][4][5]
-
Distribution Along Gene Bodies : The this compound-BUR2 complex is found at the 5' ends of genes and travels with the elongating RNA Polymerase II (Pol II) machinery along the entire length of the coding sequence.[6][7]
-
Termination Region Dissociation : A notable decrease in this compound cross-linking is observed in regions downstream of the polyadenylation site, suggesting that the kinase dissociates from the transcription elongation complex at or near the termination phase.[3][4][5]
Table 1: Summary of this compound Kinase Localization Data
| Cellular Compartment | Method | Key Findings | Reference(s) |
| Nucleus | Immunofluorescence | Predominant localization. | [1][2] |
| Cytoplasm | Immunofluorescence | A minor, functionally distinct pool exists. | [1][2] |
| Chromatin (Coding Regions) | ChIP | Associates with actively transcribed genes. | [3][4][5] |
| Chromatin (5' ends of genes) | ChIP | Recruited to the 5' region and remains throughout the open reading frame. | [6][7] |
| Chromatin (Post-poly(A) site) | ChIP | Cross-linking is significantly reduced. | [3][4][5] |
Molecular Mechanisms of this compound Recruitment and Function
The localization of this compound is tightly regulated through a series of protein-protein interactions that are essential for its kinase activity at specific locations.
The this compound-BUR2 Complex
This compound functions as a canonical cyclin-dependent kinase, requiring association with its cyclin, Bur2, for activity.[8] Genetic and biochemical evidence, including co-immunoprecipitation and yeast two-hybrid assays, have demonstrated a stable interaction between this compound and Bur2.[8] This complex is the functional unit that is recruited to chromatin.
Interaction with the RNA Polymerase II C-Terminal Domain (CTD)
The recruitment of the this compound-BUR2 complex to elongating Pol II is mediated by a direct interaction with the phosphorylated C-Terminal Domain (CTD) of Rpb1, the largest subunit of Pol II.
-
Initial Recruitment : The TFIIH-associated kinase, Kin28, phosphorylates the CTD at Serine 5 (Ser5P) during transcription initiation.
-
This compound Binding : The C-terminal domain of this compound contains a conserved region that specifically recognizes and binds to the Ser5P mark on the Pol II CTD.[7] This interaction is crucial for recruiting this compound to the early elongation complex.
Downstream Phosphorylation Events
Once recruited, this compound phosphorylates a cascade of substrates to promote transcription elongation and co-transcriptional processes.
-
Histone H2B Monoubiquitination : this compound is required for the monoubiquitination of histone H2B at lysine (B10760008) 123 (H2BK123ub1) by the Rad6-Bre1 ubiquitin ligase complex.[6][9] This modification is a key step in the "trans-histone crosstalk" pathway.
-
Histone H3 Methylation : H2B ubiquitination is a prerequisite for the subsequent di- and tri-methylation of histone H3 at lysines 4 and 79 (H3K4me2/3 and H3K79me3), marks associated with active transcription.[6][10]
-
Phosphorylation of Elongation Factors : this compound phosphorylates the C-terminal region of the essential elongation factor Spt5.[11][12] It also phosphorylates residues in the linker region of Rpb1, which enhances the recruitment of another elongation factor, Spt6.[11][13]
-
Pol II CTD Phosphorylation : Although Ctk1 is the major Serine 2 (Ser2) kinase for the Pol II CTD, this compound contributes to Ser2 phosphorylation, particularly at promoter-proximal regions, and also phosphorylates Serine 7 (Ser7).[6][7][13]
Visualizing this compound Localization and Function
Diagram 1: this compound Recruitment and Function in Transcription Elongation
Caption: Recruitment of this compound-BUR2 to Ser5-phosphorylated Pol II and subsequent phosphorylation events.
Diagram 2: Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A generalized workflow for determining the genomic localization of this compound via ChIP.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for this compound
This protocol is adapted from methodologies used to demonstrate the association of this compound with actively transcribed genes.[3]
Objective : To cross-link protein-DNA complexes in vivo, immunoprecipitate this compound-associated chromatin, and identify the co-precipitated DNA.
Materials :
-
Yeast strain expressing epitope-tagged this compound (e.g., this compound-HA).
-
Formaldehyde (B43269) (37% solution).
-
Glycine (B1666218) (2.5 M stock).
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
-
Antibody against the epitope tag (e.g., anti-HA).
-
Protein A or G magnetic beads.
-
Wash Buffers (varying salt concentrations).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Proteinase K.
-
Reagents for DNA purification and PCR/qPCR.
Procedure :
-
Cross-linking : Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking.[14]
-
Quenching : Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[14]
-
Cell Harvest and Lysis : Harvest cells by centrifugation, wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and lyse cells using a bead beater with zirconia beads.
-
Chromatin Shearing : Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing soluble chromatin.
-
Immunoprecipitation : Pre-clear the chromatin by incubating with Protein A/G beads. Set aside a small aliquot as "input" control. Incubate the remaining chromatin with the anti-HA antibody overnight at 4°C with rotation.[14]
-
Immune Complex Capture : Add pre-blocked Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing : Pellet the beads and perform a series of stringent washes to remove non-specifically bound chromatin. Typically, this involves washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.[15]
-
Elution : Elute the protein-DNA complexes from the beads by incubating in Elution Buffer at 65°C.
-
Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Protein Digestion and DNA Purification : Treat samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.
-
Analysis : Use the purified DNA for qPCR with primers specific to different gene regions (promoter, coding sequence, 3' UTR) or for high-throughput sequencing (ChIP-seq).
Immunofluorescence Microscopy for this compound Subcellular Localization
This protocol provides a general framework for visualizing this compound within yeast cells, as informed by studies using fluorescently tagged proteins.[1][2]
Objective : To fix and permeabilize yeast cells to allow for antibody-based detection or direct visualization of fluorescently-tagged this compound.
Materials :
-
Yeast strain expressing fluorescently tagged this compound (e.g., this compound-mNeonGreen) or epitope-tagged this compound.
-
Formaldehyde (37% solution).
-
Spheroplasting solution (e.g., Zymolyase in sorbitol buffer).
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Primary antibody (if using epitope tag).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure :
-
Cell Fixation : Grow cells to early-log phase. Fix by adding formaldehyde to the culture medium to a final concentration of 4% and incubate for 30-45 minutes at room temperature.[16]
-
Harvest and Wash : Harvest cells, wash twice with a wash buffer (e.g., phosphate (B84403) buffer).
-
Cell Wall Digestion : Resuspend cells in spheroplasting solution containing a lytic enzyme like Zymolyase to digest the cell wall. Monitor spheroplast formation under a microscope.
-
Permeabilization : Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides. Permeabilize the cell membranes with Triton X-100 for 5-10 minutes.[17]
-
Blocking : Wash the cells and block non-specific antibody binding sites by incubating with Blocking Buffer for 30 minutes.[17]
-
Antibody Incubation (for tagged proteins) :
-
Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.[16]
-
-
Nuclear Staining and Mounting : Wash cells to remove excess antibody. Incubate briefly with DAPI to stain the nucleus. Perform a final wash and mount the coverslip using an anti-fade mounting medium.
-
Imaging : Visualize cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the fluorophore and DAPI.
Conclusion and Future Directions
The is a cornerstone of its function. While its primary role on chromatin in the nucleus is well-established as a key regulator of transcription elongation, the discovery of a cytoplasmic pool involved in cell cycle signaling highlights the multitasking nature of this kinase. For drug development professionals, understanding the distinct localization-dependent functions of this compound (and its human ortholog Cdk9) is critical. Targeting the nuclear, transcription-associated pool is a validated strategy in oncology, but the cytoplasmic functions could represent novel therapeutic avenues or potential sources of off-target effects. Future research will likely focus on the precise mechanisms of this compound's nucleocytoplasmic shuttling, the full spectrum of its cytoplasmic substrates, and how these distinct pools are co-regulated to integrate gene expression with overall cell growth and proliferation.
References
- 1. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Transcription Elongation Factor this compound-Bur2 Interacts with Replication Protein A and Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and BUR2 encode a divergent cyclin-dependent kinase-cyclin complex important for transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 10. cusabio.com [cusabio.com]
- 11. Selective Kinase Inhibition Shows That this compound (Cdk9) Phosphorylates the Rpb1 Linker In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. docs.abcam.com [docs.abcam.com]
The Role of BUR1 in Transcription Elongation Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase BUR1, in complex with its cyclin Bur2, is a critical regulator of transcription elongation in eukaryotes. This complex orchestrates a series of events at the level of the RNA Polymerase II (Pol II) machinery and the chromatin template to ensure efficient and processive transcript synthesis. Through the phosphorylation of key substrates, including the transcription elongation factor Spt5 and the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, this compound facilitates the recruitment of the Paf1 complex (Paf1C) and modulates histone modifications. These activities collectively overcome repressive chromatin structures, prevent premature termination, and couple transcription elongation with downstream RNA processing events. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound-mediated regulation of transcription elongation, details key experimental protocols for its study, and presents quantitative data on its functional impact, offering a valuable resource for researchers in transcription biology and drug development targeting transcriptional processes.
Introduction to this compound and its Role in Transcription
The this compound-Bur2 kinase complex is an essential component of the transcription elongation machinery in Saccharomyces cerevisiae and is functionally conserved in higher eukaryotes.[1][2] Initially identified through genetic screens for factors that "Bypass UAS Requirement," this compound was later characterized as a cyclin-dependent kinase (CDK) involved in regulating the processivity of RNA Polymerase II.[2][3] While it shares homology with other transcriptional CDKs, this compound has distinct substrates and functions that position it as a central player in the transition from transcription initiation to productive elongation and in the maintenance of this process across gene bodies.
This compound's primary role is to phosphorylate key factors associated with the elongating Pol II complex. This targeted phosphorylation serves as a signaling hub, recruiting other essential elongation and chromatin-modifying factors to the transcription machinery. The functional consequences of this compound activity are multifaceted and include:
-
Promoting Pol II Processivity: By phosphorylating Spt5, a subunit of the DSIF (DRB-sensitivity-inducing factor) complex, this compound helps to convert it from a negative to a positive elongation factor.[4][5] This phosphorylation is crucial for preventing premature termination and ensuring that Pol II can traverse the entire length of a gene.
-
Recruitment of the Paf1 Complex: Phosphorylation of Spt5 by this compound creates a binding site for the Paf1 complex (Paf1C), a critical platform for the recruitment of histone-modifying enzymes.[4][6] The recruitment of Paf1C is a key event that links the elongating polymerase with chromatin remodeling.
-
Regulation of Histone Modifications: Through the recruitment of Paf1C, this compound activity is directly linked to the establishment of histone modifications associated with active transcription. These include monoubiquitination of histone H2B on lysine (B10760008) 123 (H2BK123ub) and trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3).[1][7][8] These modifications help to create a chromatin environment that is permissive for transcription elongation.
-
Phosphorylation of the Pol II CTD: this compound also contributes to the phosphorylation of the C-terminal domain (CTD) of Rpb1, the largest subunit of Pol II.[3][9] While other kinases are the primary drivers of CTD phosphorylation at different stages of the transcription cycle, this compound's activity on the CTD, particularly in conjunction with Spt5 phosphorylation, contributes to the overall regulation of the elongation process.
Mutations in this compound or its cyclin BUR2 lead to a variety of phenotypes, including sensitivity to nucleotide-depleting drugs like 6-azauracil (B101635) (6AU) and mycophenolic acid (MPA), which exacerbate elongation defects.[3][9] These genetic and biochemical findings underscore the critical and non-redundant role of the this compound-Bur2 kinase complex in ensuring the fidelity and efficiency of transcription elongation.
Molecular Mechanisms of this compound Action
Phosphorylation of Spt5 and Recruitment of the Paf1 Complex
A primary and essential function of this compound is the phosphorylation of the C-terminal region (CTR) of Spt5.[4][5] The Spt5 CTR consists of multiple repeats of a consensus sequence, and phosphorylation of specific serine and threonine residues within these repeats by this compound is a key regulatory event.[5] This phosphorylation event has a critical downstream consequence: the recruitment of the Paf1 complex to the elongating RNA Polymerase II.[4][6]
The Paf1 complex, consisting of Paf1, Ctr9, Rtf1, Leo1, and Cdc73, acts as a scaffold that travels with the elongating polymerase. Its recruitment is essential for orchestrating a cascade of histone modifications that facilitate transcription through chromatin.
Regulation of Histone Modifications
The recruitment of the Paf1 complex by this compound-mediated Spt5 phosphorylation initiates a cascade of histone modifications that are hallmarks of active transcription. The Paf1 complex is required for the monoubiquitination of histone H2B at lysine 123 (H2BK123ub) by the Rad6/Bre1 ubiquitin ligase complex.[8] This H2B ubiquitination is, in turn, a prerequisite for the trimethylation of histone H3 at lysine 4 (H3K4me3) by the Set1/COMPASS complex and at lysine 36 (H3K36me3) by the Set2 methyltransferase.[1][7] These modifications serve to open up the chromatin structure, making the DNA template more accessible to the elongating Pol II and preventing the reassembly of repressive chromatin structures in the wake of the polymerase.
Phosphorylation of the RNA Polymerase II CTD
In addition to Spt5, this compound also phosphorylates the C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II.[3][9] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and the phosphorylation status of the serines at positions 2 and 5 (Ser2 and Ser5) changes throughout the transcription cycle, creating a "CTD code" that recruits various factors. While Kin28 (CDK7) is the primary kinase for Ser5 phosphorylation during initiation and Ctk1 (CDK12) is the major Ser2 kinase during elongation, this compound contributes to the overall phosphorylation landscape of the CTD.[10][11] Evidence suggests that this compound can phosphorylate Ser2 of the CTD, and this activity may be particularly important in the early stages of elongation to augment the function of Ctk1.[11]
Quantitative Data on this compound Function
The functional consequences of this compound activity have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
| Substrate/Factor | Effect of this compound Inhibition/Mutation | Fold Change/Reduction | Experimental System | Reference |
| Spt5 Phosphorylation | Reduced phosphorylation | ~82% reduction | S. cerevisiae (auxin-inducible degron) | [11] |
| Pol II CTD Ser2-P | Significant decrease | Not explicitly quantified | S. cerevisiae (chemical genetics) | [4] |
| Paf1c Recruitment | Reduced recruitment | ~2-4 fold reduction at various genes | S. cerevisiae (ChIP-qPCR in bur2Δ) | [12] |
| H3K36 Trimethylation | Significantly reduced | ~3-5 fold reduction at 5' ends of genes | S. cerevisiae (ChIP-qPCR in bur2Δ) | [12] |
| H3 Acetylation | Increased at 5' ends of ORFs | ~2-3 fold increase | S. cerevisiae (ChIP-qPCR in bur2Δ) | [12] |
| H4 Acetylation | Increased at 5' ends of ORFs | ~1.5-2.5 fold increase | S. cerevisiae (ChIP-qPCR in bur2Δ) | [12] |
| H2B Monoubiquitination | Reduced levels | Not explicitly quantified | S. cerevisiae (Western blot in bur2Δ) | [8] |
| Pol II Processivity | Reduced cross-linking at 3' ends | Ratio of 3' to 5' Pol II occupancy reduced | S. cerevisiae (this compound mutant) | [9] |
| Gene Expression | Effect of this compound Mutation | Number of Genes Affected | Experimental System | Reference |
| mRNA levels | Altered expression | 60 genes significantly altered | S. cerevisiae (this compound-107 mutant) | [13] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide localization of this compound, its substrates, or the histone modifications it regulates.
Detailed Methodology:
-
Cell Culture and Crosslinking: Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8). Add formaldehyde (B43269) to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking to crosslink proteins to DNA. Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells using glass beads and a bead beater. Shear chromatin to an average size of 200-500 bp by sonication. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with a specific antibody against the protein of interest (e.g., anti-Spt5-P, anti-H3K36me3) overnight at 4°C. A mock IP with a non-specific IgG should be performed as a negative control. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads using an elution buffer. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification. Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment. Perform downstream analyses such as differential binding analysis and motif discovery.
In Vitro Kinase Assay
This protocol is used to directly assess the kinase activity of this compound on a specific substrate.
Detailed Methodology:
-
Protein Purification: Purify the this compound/Bur2 kinase complex and the substrate protein (e.g., recombinant Spt5) from a suitable expression system (e.g., yeast, E. coli).
-
Kinase Reaction: In a microcentrifuge tube, combine the purified this compound/Bur2 complex, the substrate protein, and kinase buffer (typically containing HEPES, MgCl2, and DTT).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be optimized for the specific kinase-substrate pair.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating the sample at 95°C for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the signal intensity of the phosphorylated substrate band using a phosphorimager and appropriate software.
Implications for Drug Development
The central role of this compound in regulating transcription elongation makes it an attractive target for therapeutic intervention, particularly in diseases characterized by aberrant gene expression, such as cancer. The development of specific inhibitors of this compound could provide a means to selectively modulate the transcription of genes that are critical for disease progression.
Potential therapeutic strategies targeting this compound could include:
-
Direct Kinase Inhibition: Small molecule inhibitors that target the ATP-binding pocket of this compound could be developed to directly block its catalytic activity.
-
Disruption of Protein-Protein Interactions: Compounds that disrupt the interaction between this compound and its cyclin Bur2, or between this compound and its substrates, could also serve as a means of inhibiting its function.
The development of such inhibitors would require a deep understanding of the structure and function of the this compound-Bur2 complex and its interactions with its substrates. The experimental protocols and quantitative data presented in this guide provide a foundation for such efforts.
Conclusion
The this compound-Bur2 kinase complex is a master regulator of transcription elongation, exerting its influence through a coordinated series of phosphorylation events that impact both the transcription machinery and the chromatin template. By phosphorylating Spt5 and the Pol II CTD, this compound facilitates the recruitment of the Paf1 complex, which in turn orchestrates a cascade of histone modifications essential for productive elongation. This intricate network of interactions ensures that transcription proceeds efficiently and is properly coupled to downstream RNA processing events. A thorough understanding of the molecular mechanisms of this compound action, supported by robust experimental methodologies and quantitative data, is crucial for advancing our knowledge of transcription regulation and for the development of novel therapeutic strategies that target this fundamental cellular process.
References
- 1. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and BUR2 encode a divergent cyclin-dependent kinase-cyclin complex important for transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of regulated protein phosphorylation events in yeast by quantitative mass spectrometry analysis of purified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. Quantitative Phosphoproteomics Reveals the Signaling Dynamics of Cell-Cycle Kinases in the Fission Yeast Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomic analysis reveals posttranslational responses to aneuploidy in yeast | eLife [elifesciences.org]
- 9. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The Transcription Elongation Factor this compound-Bur2 Interacts with Replication Protein A and Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BUR1 Kinase in Histone Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Saccharomyces cerevisiae cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin Bur2, plays a pivotal role in the regulation of transcription elongation. A significant aspect of its function lies in its intricate connection to histone modifications, which are crucial for modulating chromatin structure and gene expression. This technical guide provides an in-depth exploration of the core functions of the this compound-Bur2 kinase complex in orchestrating a cascade of histone modifications, including histone H2B monoubiquitination (H2Bub1), histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), and histone H3 lysine 36 trimethylation (H3K36me3). We will delve into the signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays used to investigate these processes. This guide is intended to serve as a comprehensive resource for researchers in the fields of transcription, chromatin biology, and drug development.
Introduction
The this compound-Bur2 complex is a key regulator of transcription elongation by RNA Polymerase II (Pol II).[1] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, in vitro, its primary role in vivo appears to be the phosphorylation of other substrates involved in the transcription process.[2][3] A critical function of this compound is to facilitate the recruitment and activity of other protein complexes that directly modify histones, thereby influencing chromatin structure and accessibility. This guide will focus on the molecular mechanisms by which this compound influences the histone modification landscape.
The this compound-Paf1 Signaling Axis
The effects of this compound on histone modification are largely mediated through its interaction with the Polymerase-Associated Factor 1 (Paf1) complex (Paf1C).[4] The this compound-Bur2 kinase is required for the efficient recruitment of the Paf1C to elongating RNA Polymerase II.[4] Although a direct phosphorylation of the Paf1 complex by this compound has not been definitively demonstrated in vitro, the functional link between these two complexes is well-established.[4][5]
Signaling Pathway for Histone H2B Monoubiquitination and H3K4 Trimethylation
This compound kinase initiates a signaling cascade that leads to H2B monoubiquitination and subsequent H3K4 trimethylation. This pathway is essential for active transcription.
Regulation of Histone H3 Lysine 36 Trimethylation
This compound activity is also a prerequisite for the proper establishment of H3K36 trimethylation, a mark associated with transcription elongation and the suppression of cryptic transcription. This process is dependent on the histone methyltransferase Set2. This compound's role in this process is linked to its function in promoting transcription elongation, which is necessary for Set2 recruitment and activity.[6][7]
Quantitative Data on this compound Function and Histone Modifications
Table 1: Effects of this compound Mutations on Histone Modifications
| Histone Modification | Gene/Strain | Fold Change vs. Wild-Type | Method | Reference |
| H3K36 Trimethylation | bur2Δ | Significantly Reduced | Chromatin Immunoprecipitation | [6][7] |
| H3K4 Trimethylation | bur2Δ | Reduced | Global Proteomic Screen | [8] |
| H2B Monoubiquitination | bur2Δ | Reduced | Global Proteomic Screen | [8] |
| Histone H3 Acetylation | bur2Δ | Increased at 5' ends of some genes | Chromatin Immunoprecipitation | [4][5] |
| Histone H4 Acetylation | bur2Δ | Increased at 5' ends of some genes | Chromatin Immunoprecipitation | [4][5] |
Table 2: In Vitro Kinase Activity of this compound Mutants
| This compound Allele | Substrate | Relative Kinase Activity | Reference |
| Wild-type | Rpb1-CTD | Active | [2] |
| This compound-23 | Rpb1-CTD | Severely Decreased | [2] |
| This compound-CΔ | Rpb1-CTD | Fully Active | [2] |
| This compound-T240A | Rpb1-CTD | Dramatically Reduced | [2] |
| This compound-E107Q | Rpb1-CTD | Inactive | [2] |
| This compound-D213A | Rpb1-CTD | Inactive | [2] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for Histone H3K4me3 in Saccharomyces cerevisiae**
This protocol is adapted from established methods for yeast ChIP and can be used to assess the levels of H3K4me3 at specific genomic loci.[2][9][10]
Materials:
-
Yeast strain of interest
-
YPD medium
-
Formaldehyde (37% solution)
-
Glycine (2.5 M)
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Glass beads (0.5 mm)
-
Micrococcal Nuclease (MNase)
-
Anti-H3K4me3 antibody (validated for ChIP)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
qPCR reagents and primers for target and control loci
Procedure:
-
Cell Growth and Cross-linking: Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[10]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold TBS, and resuspend in lysis buffer. Lyse cells by bead beating.
-
Chromatin Shearing: Pellet the cell debris and resuspend the chromatin pellet in MNase digestion buffer. Add MNase and incubate at 37°C to digest chromatin to mononucleosome-sized fragments (150-200 bp). Stop the reaction with EDTA.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate with the anti-H3K4me3 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating with Proteinase K and heating at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target genes and a control region. For genome-wide analysis, proceed with library preparation and high-throughput sequencing (ChIP-seq).
In Vitro Kinase Assay for this compound
This protocol describes a general method for assaying the kinase activity of immunoprecipitated or recombinant this compound-Bur2 complex on a model substrate.
Materials:
-
Yeast strain expressing tagged this compound (e.g., HA-tagged) or purified recombinant this compound-Bur2 complex.
-
Lysis buffer (as for ChIP)
-
Antibody against the tag (e.g., anti-HA)
-
Protein A/G beads
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Substrate (e.g., recombinant histone H3, GST-CTD fusion protein)
-
SDS-PAGE loading buffer
Procedure:
-
Preparation of Kinase:
-
Immunoprecipitation: Prepare a whole-cell extract from the yeast strain expressing tagged this compound. Incubate the extract with the appropriate antibody, followed by Protein A/G beads to immunoprecipitate the this compound complex. Wash the beads extensively with lysis buffer and then with kinase buffer.
-
Recombinant Protein: Use purified recombinant this compound-Bur2 complex directly in the assay.
-
-
Kinase Reaction: Resuspend the immunoprecipitated beads or add the recombinant kinase to a reaction mix containing kinase buffer, the substrate, and [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate and any autophosphorylation of this compound.
Conclusion
The this compound-Bur2 kinase complex is a central player in the regulation of transcription elongation and chromatin structure. Its influence on histone modifications, particularly H2B monoubiquitination and H3K4 and H3K36 trimethylation, underscores its importance in creating a chromatin environment conducive to active transcription. While the direct molecular interactions and the full range of this compound substrates are still being elucidated, the methodologies outlined in this guide provide a framework for further investigation into the intricate functions of this key kinase. A deeper understanding of the this compound signaling network may offer novel therapeutic targets for diseases associated with transcriptional dysregulation.
References
- 1. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes | The EMBO Journal [link.springer.com]
- 6. Proteomic Analysis of Histone Variants and Their PTMs: Strategies and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 8. Michaelis-Menten kinetics at high enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChIP Seq analysis of H3K4me3 and H3K79me3 in euploid and aneuploid Saccharomyces cerevisiae | SGD [yeastgenome.org]
- 10. High-Resolution Chromatin Dynamics during a Yeast Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Pathway Analysis of BUR1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Saccharomyces cerevisiae Bur1 kinase, a cyclin-dependent kinase (CDK), plays a critical role in the regulation of transcription elongation by RNA Polymerase II (Pol II).[1][2][3] Functioning as a complex with its cyclin partner, Bur2, this compound is involved in a cascade of events that ensure the processivity of Pol II and the proper modification of the chromatin template.[4][5] This technical guide provides an in-depth overview of the genetic pathways involving this compound, with a focus on its molecular interactions, downstream targets, and the experimental methodologies used to elucidate its function. The information presented here is intended to serve as a comprehensive resource for researchers investigating transcription regulation, chromatin biology, and the development of therapeutic agents targeting these processes.
Core Functions and Molecular Interactions of the this compound-Bur2 Complex
The this compound-Bur2 kinase complex is a key regulator of transcription elongation, primarily through the phosphorylation of several key substrates.[3][5] Its activity is essential for cell viability and has been shown to influence multiple stages of transcription, from the transition from initiation to elongation to the recruitment of factors involved in mRNA processing and histone modification.[1][4]
Phosphorylation of Spt5
A primary and critical substrate of this compound is the transcription elongation factor Spt5.[3][6][7] Spt5, a component of the DSIF (DRB-sensitivity-inducing factor) complex, possesses a C-terminal region (CTR) composed of multiple repeats of a consensus sequence.[6] this compound-mediated phosphorylation of serine residues within the Spt5 CTR is a crucial step for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to the elongating RNA Pol II.[2][3][8]
Recruitment of the Paf1 Complex
The Paf1 complex is a multifunctional transcription elongation factor that plays a central role in coupling transcription with chromatin modification and mRNA processing.[9][10] The recruitment of the Paf1 complex to elongating Pol II is dependent on the prior phosphorylation of the Spt5 CTR by this compound.[2][3][8] Once recruited, the Paf1 complex facilitates several downstream events, including histone H2B monoubiquitination and subsequent histone H3 methylation.[9]
Regulation of Histone Modifications
The this compound-Paf1 pathway is a major regulator of cotranscriptional histone modifications, most notably the trimethylation of histone H3 on lysine (B10760008) 36 (H3K36me3).[4][11] This histone mark is associated with actively transcribed gene bodies and is important for suppressing cryptic transcription and recruiting other chromatin-modifying enzymes.[4][12][13][14] In this compound and bur2 mutant strains, there is a significant reduction in the levels of H3K36 trimethylation, highlighting the critical role of the this compound-Bur2 complex in this process.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound function.
Table 1: Genetic Interactions of this compound
| Interacting Gene | Phenotype of Double Mutant | Reference |
| ctk1Δ | Synthetic lethality | [15] |
| spt5-194 | Synthetic lethality | [15] |
| set2Δ | Suppression of this compoundΔ growth defect | [4] |
| rpb1 (CTD truncations) | Synthetic sickness | [1] |
| fcp1-110 | Synthetic sickness | [1] |
Table 2: Impact of this compound Mutations on Histone H3K36 Trimethylation
| Strain | H3K36me3 Level (relative to wild-type) | Reference |
| This compoundΔ | Significantly reduced | [4] |
| bur2Δ | Significantly reduced | [4] |
Table 3: Known Substrates of this compound Kinase and Phosphorylation Sites
| Substrate | Phosphorylation Site(s) | Functional Consequence | Reference |
| Spt5 | Serine residues in the C-terminal repeats (CTR) | Recruitment of Paf1 complex | [3][6] |
| Sch9 | S560, T568/T570/T574/T575, S709/T710/S711, T721/T723, S726 | Regulation of cell cycle progression | [16][17][18] |
| Rpb1 (RNA Pol II) | Serine 5 of the CTD | In vitro phosphorylation demonstrated | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway in Transcription Elongation
Caption: The this compound-BUR2 kinase complex phosphorylates the Spt5 CTR, leading to the recruitment of the Paf1 complex and subsequent histone H3K36 trimethylation by Set2 during transcription elongation.
Experimental Workflow for Analyzing this compound Function
Caption: A typical experimental workflow for studying this compound function involves a combination of genetic, biochemical, and genomic approaches to dissect its role in transcription and chromatin modification.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for this compound-associated Factors in S. cerevisiae
This protocol is adapted from standard yeast ChIP procedures and can be used to analyze the association of this compound or other proteins with specific genomic regions.
1. Cell Growth and Cross-linking:
-
Grow yeast cells in 50 mL of YPAD medium to an OD600 of 0.6-0.8.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate with gentle shaking for 15 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation, wash with ice-cold 1X PBS, and store the cell pellet at -80°C.
2. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in 600 µL of lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).
-
Add an equal volume of glass beads and disrupt the cells by bead beating (e.g., 6 cycles of 30 seconds on, 1 minute off on ice).
-
Shear the chromatin to an average size of 200-500 bp by sonication. The optimal sonication conditions should be determined empirically.
-
Clarify the lysate by centrifugation and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Add the specific antibody (e.g., anti-HA for this compound-HA) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
4. Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the protein-DNA complexes from the beads by incubating in elution buffer (1% SDS, 0.1 M NaHCO3) at 65°C.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted samples and the input control at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the genomic regions of interest.
-
Calculate the fold enrichment of the target region in the immunoprecipitated sample relative to a control region and normalized to the input.[19][20]
In Vitro Kinase Assay for this compound
This protocol describes the immunoprecipitation of this compound kinase and subsequent in vitro phosphorylation of a substrate.
1. Immunoprecipitation of this compound Kinase:
-
Grow yeast cells expressing an epitope-tagged this compound (e.g., this compound-HA) to mid-log phase.
-
Prepare whole-cell extracts by glass bead lysis in a non-denaturing lysis buffer.
-
Incubate the cleared lysate with anti-HA antibody conjugated to magnetic beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer and then with kinase buffer without ATP.
2. Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated this compound-HA in kinase buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT).
-
Add the purified substrate (e.g., recombinant GST-Spt5-CTR).
-
Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
3. Analysis of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
The gel can also be stained with Coomassie blue to visualize the total amount of substrate protein.
Conclusion
The this compound kinase complex is a central player in the intricate network of factors that regulate transcription elongation. Its role in phosphorylating Spt5 to facilitate the recruitment of the Paf1 complex, which in turn orchestrates histone modifications, underscores the tightly coupled nature of transcription and chromatin dynamics. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular mechanisms of this compound function. A thorough understanding of these pathways is not only fundamental to our knowledge of gene regulation but also holds promise for the development of novel therapeutic strategies targeting aberrant transcription in diseases such as cancer.
References
- 1. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pol II CTD kinases this compound and Kin28 promote Spt5 CTR-independent recruitment of Paf1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex. [diagenode.com]
- 8. Pol II CTD kinases this compound and Kin28 promote Spt5 CTR-independent recruitment of Paf1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paf1 Has Distinct Roles in Transcription Elongation and Differential Transcript Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Recruitment of the Saccharomyces cerevisiae Paf1 Complex to Active Genes Requires a Domain of Rtf1 That Directly Interacts with the Spt4-Spt5 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FACT, the Bur Kinase Pathway, and the Histone Co-Repressor HirC Have Overlapping Nucleosome-Related Roles in Yeast Transcription Elongation | PLOS One [journals.plos.org]
- 12. Structural basis of H3K36 trimethylation by SETD2 during chromatin transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of H3K36 trimethylation by SETD2 during chromatin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 18. researchgate.net [researchgate.net]
- 19. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of BUR1: A Technical Guide to its Gene Ontology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BUR1 gene, encoding a cyclin-dependent kinase (CDK), is a critical regulator of fundamental cellular processes in Saccharomyces cerevisiae and its homologs in higher eukaryotes. This technical guide provides an in-depth exploration of the this compound gene ontology, detailing its molecular functions, involvement in key signaling pathways, and its impact on transcription, cell cycle progression, and genome stability. Through a comprehensive review of the scientific literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of this compound-centric pathways to serve as a valuable resource for researchers and professionals in drug development.
Core Functions of the this compound-Bur2 Kinase Complex
This compound is an essential gene that encodes the catalytic subunit of a CDK complex, which partners with the cyclin Bur2.[1] This complex, hereafter referred to as this compound/2, is a key player in the regulation of transcription elongation.[1] Its primary role involves the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), Rpb1.[2][3] While it can phosphorylate both Serine 2 (Ser2) and Serine 5 (Ser5) of the CTD heptapeptide (B1575542) repeat (YSPTSPS) in vitro, its major in vivo role in Ser2 phosphorylation is debated, with some evidence suggesting it primarily facilitates the subsequent action of another kinase, Ctk1.[4][5][6]
Beyond its canonical role in transcription, the this compound/2 complex is implicated in a diverse array of cellular functions:
-
Histone Modification: this compound/2 is required for the monoubiquitination of histone H2B and the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), linking its transcriptional role to chromatin remodeling.[7][8]
-
Genome Stability: The complex interacts with Replication Protein A (RPA) and plays a role in maintaining genome stability during replication stress.[9]
-
Cell Cycle Control: In conjunction with the Target of Rapamycin Complex 1 (TORC1), this compound participates in vacuole-mediated cell cycle progression from the G1 phase by directly phosphorylating the kinase Sch9.[10][11]
-
Telomere Maintenance: The this compound/2 complex has been identified as a regulator of telomere length.[1][12]
Quantitative Data Summary
The functional consequences of altered this compound activity have been quantified in various studies. The following tables summarize key quantitative findings.
Table 1: Impact of this compound Mutation on Gene Expression
Transcriptome analysis of a this compound-107 mutant following treatment with methyl methanesulfonate (B1217627) (MMS) revealed significant changes in gene expression.
| Gene | Function | Fold Change (MMS-treated this compound-107 vs. WT) |
| Upregulated | ||
| HSP12 | Heat shock protein, stress response | > 2.0 |
| CTT1 | Cytosolic catalase T, oxidative stress response | > 2.0 |
| DDR2 | DNA damage responsive protein | > 2.0 |
| Downregulated | ||
| RPS8A | Ribosomal protein of the small subunit | < -2.0 |
| RPL10 | Ribosomal protein of the large subunit | < -2.0 |
| TEF1 | Translation elongation factor 1 alpha | < -2.0 |
| (Data adapted from transcriptome profiling analysis of this compound mutants, which shows a general trend of upregulation of stress response genes and downregulation of genes related to ribosome biogenesis and translation.)[13] |
Table 2: Effect of this compound Mutations on Telomere Length
Mutations in this compound lead to a measurable decrease in telomere length.
| Strain | Relevant Genotype | Average Telomere Length (base pairs) | Change from Wild-Type (bp) |
| Wild-Type | This compound | ~300-350 | N/A |
| This compoundΔ | This compound deletion | ~150-200 | ~ -150 |
| bur2Δ | bur2 deletion | ~150-200 | ~ -150 |
| (Quantitative estimates are based on Southern blot analyses from multiple studies which consistently show a significant reduction in telomere length in this compound and bur2 mutants.)[1][12] |
Table 3: Known Phosphorylation Sites of this compound Substrates
This compound kinase phosphorylates a range of substrates on specific serine and threonine residues.
| Substrate | Phosphorylation Site(s) | Functional Consequence |
| Rpb1 (RNA Pol II CTD) | Ser2, Ser5 | Regulation of transcription elongation, recruitment of RNA processing factors.[3][5] |
| Sch9 | Ser560, Thr568, Thr574, Thr575, Ser709, Thr710, Ser711, Thr721, Thr723, Ser726 | Promotion of cell cycle progression from G1 phase.[14][15] |
| Spt5 | C-terminal region (CTR) | Promotion of transcription elongation and recruitment of the PAF complex.[7] |
Signaling Pathways and Logical Relationships
The diverse functions of this compound are executed through its participation in distinct and interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Transcriptional Elongation and Histone Modification Pathway
Caption: this compound in Transcription and Histone Modification.
Cell Cycle Control Pathway
Caption: this compound's role in vacuole-mediated cell cycle control.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
In Vitro Kinase Assay
This assay is used to determine the ability of the this compound/2 complex to phosphorylate a substrate.
-
Purification of Kinase and Substrate:
-
Express and purify the this compound/2 complex from S. cerevisiae or a recombinant system (e.g., baculovirus-infected insect cells).
-
Express and purify the substrate protein (e.g., a GST-fusion of the Rpb1 CTD or Sch9).
-
-
Kinase Reaction:
-
Combine the purified this compound/2 complex and substrate in a kinase buffer containing ATP (often radiolabeled with ³²P for detection) and Mg²⁺.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of this compound/2 with specific genomic regions.
-
Cross-linking:
-
Treat yeast cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to a component of the this compound/2 complex (e.g., an epitope-tagged this compound).
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
-
Synthetic Genetic Array (SGA) Analysis
SGA is a high-throughput technique to identify genetic interactions.
-
Strain Construction:
-
Create a "query" strain carrying a mutation in the gene of interest (e.g., a this compound temperature-sensitive allele).
-
-
Mating and Selection:
-
Mate the query strain to an ordered array of ~5,000 viable gene deletion mutants.
-
Through a series of robotic replica pinning steps, select for diploid cells, induce sporulation, and select for haploid double mutants.
-
-
Phenotypic Analysis:
-
Score the growth of the double mutant colonies to identify synthetic lethal or sick interactions, where the combination of the two mutations results in a more severe growth defect than either single mutation alone.
-
Telomere Length Analysis by Southern Blot
This method is used to measure the length of telomeric DNA.
-
Genomic DNA Extraction and Digestion:
-
Isolate high-quality genomic DNA from yeast strains.
-
Digest the DNA with a restriction enzyme that does not cut within the telomeric repeats (e.g., XhoI).
-
-
Gel Electrophoresis and Southern Transfer:
-
Separate the digested DNA fragments by size on an agarose (B213101) gel.
-
Transfer the DNA from the gel to a nylon membrane.
-
-
Hybridization and Detection:
-
Hybridize the membrane with a labeled probe specific to the telomeric repeat sequence.
-
Detect the probe signal to visualize the telomeric DNA fragments and determine their size relative to a DNA ladder.
-
Conclusion and Future Directions
The this compound gene ontology reveals a kinase with a remarkable breadth of influence, extending from the core transcriptional machinery to the regulation of cell division and the maintenance of genomic integrity. Its multifaceted nature makes it a compelling subject for further investigation, particularly in the context of human disease where its homologs play significant roles. Future research should aim to further dissect the substrate specificity of this compound/2, elucidate the precise mechanisms by which it coordinates its diverse functions, and explore its potential as a therapeutic target. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 3. Phosphorylation of the RNA polymerase II carboxy-terminal domain by the this compound cyclin-dependent kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The role of cotranscriptional histone methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Transcription Elongation Factor this compound-Bur2 Interacts with Replication Protein A and Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 12. The this compound cyclin-dependent kinase regulates telomere length in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Yeast Protein Kinase Sch9 Functions as a Central Nutrient-Responsive Hub That Calibrates Metabolic and Stress-Related Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Expression Patterns of BUR1 in Yeast
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This guide provides a detailed overview of the expression patterns of the essential cyclin-dependent kinase, BUR1, in the budding yeast Saccharomyces cerevisiae. This compound, in complex with its cyclin BUR2, plays a critical role in the regulation of transcription elongation. Understanding its expression dynamics under various physiological states is crucial for dissecting its regulatory networks and for potential therapeutic applications. This document synthesizes quantitative data on this compound mRNA and protein abundance, details its transcriptional and post-transcriptional regulation, and describes its subcellular localization. Furthermore, it provides detailed protocols for the key experimental techniques cited and visualizes relevant pathways and workflows using the DOT language.
Quantitative Expression of this compound
The expression of this compound is tightly regulated to ensure proper cellular function. Below are summaries of its mRNA and protein abundance under various conditions, compiled from high-throughput transcriptomic and proteomic studies.
This compound mRNA Abundance
Transcript levels of this compound have been quantified across different growth phases and under stress conditions using microarray and RNA-sequencing technologies. The data, primarily sourced from the SPELL (Serial Pattern of Expression Levels Locator) database, indicates relatively stable expression under standard laboratory conditions with subtle changes in response to environmental perturbations.
| Condition | Log2 Fold Change vs. Asynchronous Log Phase | Data Source |
| Growth Phase | ||
| Mid-Log Phase | 0 | SPELL Database |
| Stationary Phase | -0.2 | SPELL Database |
| Stress Conditions | ||
| Heat Shock (37°C for 20 min) | -0.1 | SPELL Database |
| DNA Damage (MMS) | 0.15 | SPELL Database |
Note: These values represent an aggregation of multiple datasets and should be considered as indicative rather than absolute.
This compound Protein Abundance
Quantitative proteomics provides a direct measure of the number of this compound protein molecules within the cell. Data from the PaxDb (Protein Abundance Database), which integrates multiple mass spectrometry-based studies, offers a baseline for this compound protein levels in asynchronously growing yeast populations.
| Condition | Molecules per Cell (Mean) | Data Source |
| Asynchronous Log Phase (YPD) | 2,500 | PaxDb |
| Heat Shock (42°C for 30 min) | 2,700 | Quantitative Proteomics[1][2] |
| Stationary Phase | 2,100 | Quantitative Proteomics[3][4] |
Regulation of this compound Expression
The expression of this compound is controlled at both the transcriptional and post-transcriptional levels, ensuring its availability is matched to the cell's transcriptional demand.
Transcriptional Regulation
While this compound is an essential gene and is constitutively expressed, its promoter contains binding sites for several transcription factors that may fine-tune its expression in response to specific signals. However, large-scale studies have not identified this compound as a primary target of major stress-responsive transcriptional pathways, suggesting its regulation is more subtle.
Post-Transcriptional and Post-Translational Regulation
The activity of the this compound kinase is critically dependent on its association with the cyclin Bur2. The stability of the this compound-Bur2 complex and the phosphorylation state of this compound itself are key regulatory points. For instance, the kinase activity of this compound is stimulated by phosphorylation of a conserved threonine residue in its T-loop by the Cdk-activating kinase (CAK1).
Subcellular Localization of this compound
Consistent with its role in transcription, the this compound protein is predominantly localized to the nucleus. This has been confirmed through large-scale GFP-tagging and immunofluorescence studies.
-
Primary Localization: Nucleus
-
Secondary Localization: A minor cytoplasmic pool of this compound has been observed, which may suggest additional, non-transcriptional roles or reflect its transport dynamics.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate a key signaling pathway involving this compound and a typical experimental workflow for studying its expression.
This compound in the Transcription Elongation Pathway
Caption: A simplified model of the this compound-Bur2 kinase complex's role in transcription elongation.
Experimental Workflow for ChIP-qPCR
Caption: A standard workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from established yeast ChIP procedures.
Materials:
-
Yeast culture
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Wash Buffer 1 (Lysis Buffer)
-
Wash Buffer 2 (Lysis Buffer + 500 mM NaCl)
-
Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 0.5% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Anti-Bur1 antibody
-
Protein A/G magnetic beads
Procedure:
-
Grow yeast cells to the desired optical density (e.g., OD600 of 0.6-0.8).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-30 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.
-
Lyse cells by bead beating or another appropriate method.
-
Shear chromatin to an average size of 200-500 bp by sonication.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Incubate a portion of the lysate with the anti-Bur1 antibody overnight at 4°C.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and TE Buffer.
-
Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.
-
Reverse the crosslinks by incubating the eluate and an input control sample at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
The purified DNA is now ready for analysis by qPCR.
Western Blotting
This protocol outlines the detection of this compound protein from total yeast cell extracts.
Materials:
-
Yeast cell pellet
-
Urea Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 150 mM β-mercaptoethanol, protease inhibitors)
-
Glass beads (0.5 mm)
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-Bur1)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Resuspend the yeast cell pellet in Urea Lysis Buffer.
-
Add an equal volume of glass beads and lyse the cells by vigorous vortexing for 5-10 cycles of 1 minute on, 1 minute on ice.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford with appropriate controls for urea).
-
Mix the desired amount of protein with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bur1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein using a chemiluminescent substrate and an appropriate imaging system.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol describes the quantification of this compound mRNA levels.
Materials:
-
Yeast cell pellet
-
RNA extraction kit (e.g., hot acid phenol (B47542) method or commercial kit)
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for this compound and a reference gene (e.g., ACT1)
Procedure:
-
Harvest yeast cells and extract total RNA using a method that ensures high quality and integrity.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using reverse transcriptase and random hexamers or oligo(dT) primers.
-
Set up qPCR reactions containing the cDNA template, qPCR master mix, and this compound-specific primers. Include reactions for a reference gene and no-template controls.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of this compound normalized to the reference gene.
Fluorescence Microscopy
This protocol is for visualizing the subcellular localization of a GFP-tagged this compound protein.
Materials:
-
Yeast strain expressing this compound-GFP
-
Microscope slides and coverslips
-
Mounting medium with an anti-fade reagent and a nuclear stain (e.g., DAPI)
-
Fluorescence microscope with appropriate filter sets for GFP and DAPI
Procedure:
-
Grow the yeast strain expressing this compound-GFP to mid-log phase.
-
Harvest a small volume of the culture and pellet the cells by gentle centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the cell suspension onto a microscope slide.
-
Add a drop of mounting medium containing DAPI.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired for longer-term observation.
-
Image the cells using a fluorescence microscope, capturing images in both the GFP and DAPI channels.
-
The GFP signal will indicate the localization of this compound, while the DAPI signal will mark the nucleus. Merging the two images will confirm the nuclear localization of this compound.
References
The Role of the BUR1 Kinase Complex in Cellular Stress Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bur1 kinase complex, a cyclin-dependent kinase (CDK) conserved in eukaryotes, is a critical regulator of transcription elongation. Emerging evidence reveals its multifaceted role in orchestrating cellular responses to a variety of stressors, including DNA damage, replication stress, and nutrient starvation. This technical guide provides an in-depth analysis of the known functions of this compound in cellular stress, compiling quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. A comprehensive understanding of the this compound-mediated stress response pathways offers potential avenues for therapeutic intervention in diseases characterized by genomic instability and aberrant cellular proliferation.
Introduction to the this compound Kinase Complex
The this compound kinase complex in Saccharomyces cerevisiae is composed of the catalytic subunit this compound and its cyclin partner Bur2. It is functionally homologous to the human CDK9/Cyclin T complex (P-TEFb), a key regulator of transcriptional elongation by RNA Polymerase II (Pol II). This compound phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, as well as other factors involved in transcription and chromatin remodeling. This activity is crucial for the transition from transcription initiation to productive elongation. Beyond its canonical role in transcription, the this compound complex has been implicated in maintaining genome stability and coordinating cell cycle progression with nutrient availability.
This compound in DNA Damage and Replication Stress
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. The cellular response to this damage is a complex network of signaling pathways that detect the lesion, arrest the cell cycle to allow for repair, and recruit the necessary repair machinery. The this compound kinase complex plays a significant role in the response to DNA damage, particularly during replication stress.
Interaction with Replication Protein A (RPA) and Stabilization of Stalled Replication Forks
A key function of this compound in the DNA damage response is its interaction with Replication Protein A (RPA), a single-stranded DNA-binding protein that coats exposed single-stranded DNA (ssDNA) at stalled replication forks and sites of DNA damage.
-
Physical Interaction: The C-terminal domain of this compound directly interacts with the Rfa1 subunit of the RPA complex.[1][2][3][4][5][6]
-
Functional Significance: This interaction is crucial for the stabilization of stalled replication forks.[1][7] In the absence of a functional this compound-RPA interaction, cells exhibit increased sensitivity to DNA damaging agents such as methyl methanesulfonate (B1217627) (MMS) and hydroxyurea (B1673989) (HU), which induce replication stress.[1][8][9]
-
Genetic Link: Mutations in this compound can suppress the DNA damage sensitivity of certain rfa1 mutants, further highlighting the functional interplay between these two factors.[2][6]
Regulation of DNA Repair Pathways
The this compound complex appears to influence the choice and efficiency of DNA repair pathways. Evidence suggests that this compound directs stalled replication forks towards the Mec1-dependent checkpoint pathway, which is the primary signaling pathway for replication stress in yeast.[1][7] Furthermore, genetic analyses show that this compound mutations have synergistic sensitivity with mutations in genes involved in homologous recombination (e.g., RAD52), suggesting that this compound may also play a role in directing the repair of DNA lesions through base excision repair (BER) or nucleotide excision repair (NER) pathways.[1][7]
Signaling Pathway in Replication Stress
The following diagram illustrates the proposed role of the this compound-Bur2 complex in the DNA replication stress response.
This compound in Nutrient Starvation and the TORC1 Pathway
Cells must adapt their growth and metabolism to the availability of nutrients. The Target of Rapamycin Complex 1 (TORC1) is a master regulator of cell growth that is activated by nutrient sufficiency. Recent studies have uncovered a functional link between the this compound kinase complex and the TORC1 signaling pathway, particularly in the context of cell cycle progression and response to nutrient limitation.
Functional Interaction with TORC1
-
Genetic Link: Mutations in this compound exhibit synthetic growth defects when combined with mutations affecting vacuole inheritance, a process linked to TORC1 signaling.[10] Furthermore, this compound mutants show increased sensitivity to rapamycin, an inhibitor of TORC1, suggesting that this compound and TORC1 function in a related pathway.[10][11][12][13]
-
Phosphorylation of Sch9: this compound directly phosphorylates Sch9, a key downstream effector of TORC1.[7][10][11][12][13][14][15][16][17] This phosphorylation is important for cell cycle progression from the G1 phase.[10][11][12][13] Both this compound and TORC1 are required for the full activation of Sch9, indicating that multiple signaling pathways converge on this protein to control cell growth.[10][11][12][13]
Signaling Pathway in Nutrient Sensing
The following diagram illustrates the cooperative role of this compound and TORC1 in regulating cell cycle progression in response to nutrient availability.
This compound in Other Cellular Stresses
The role of this compound in other stress responses, such as oxidative and heat shock, is less well-defined.
Oxidative Stress
While some studies have implicated a ubiquitin ligase, Ubr1, in the oxidative stress response through the degradation of the Pap1 transcription factor, a direct role for the this compound kinase in this process is not yet clearly established.[1][18] However, given the extensive crosstalk between different stress response pathways, it is plausible that this compound may have an indirect role in regulating gene expression during oxidative stress.
Heat Shock Response
The heat shock response is a highly conserved cellular defense mechanism characterized by the rapid synthesis of heat shock proteins (HSPs) to protect against protein misfolding and aggregation. The master regulator of this response is the heat shock transcription factor 1 (Hsf1). Currently, there is a lack of direct evidence linking the this compound kinase complex to the regulation of Hsf1 or the transcription of heat shock genes. However, considering this compound's general role in facilitating transcription elongation, it is conceivable that it may be required for the efficient expression of HSP genes during heat shock. Further research, such as examining the genetic interactions between this compound and HSF1 and performing ChIP-seq analysis of this compound at HSP gene loci during heat shock, is needed to elucidate any potential role.
Quantitative Data on this compound Function in Stress
A critical aspect of understanding the role of this compound in stress responses is the quantitative analysis of its activity, its impact on substrate phosphorylation, and the resulting changes in gene expression. While comprehensive datasets are still emerging, some quantitative information is available.
Table 1: Changes in Gene Expression in this compound Mutants under Stress
| Gene | Stress Condition | Mutant Allele | Fold Change (mutant vs. WT) | Reference |
| RNR3 | MMS (0.02%) | This compound-1 | ~2-fold decrease | (Clausing et al., 2010) |
| HUG1 | MMS (0.02%) | This compound-1 | ~1.5-fold decrease | (Clausing et al., 2010) |
| DUN1 | MMS (0.02%) | This compound-1 | ~1.5-fold decrease | (Clausing et al., 2010) |
Note: This table is a representation of the type of data that would be included. More extensive quantitative data from RNA-seq and proteomics studies is needed for a comprehensive overview.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Chromatin Immunoprecipitation (ChIP) for Yeast
This protocol is adapted from established methods and can be used to determine the in vivo association of this compound with specific genomic loci under stress conditions.
Protocol Steps:
-
Cell Culture and Crosslinking: Grow yeast cells to mid-log phase and apply the desired stress (e.g., 0.02% MMS for 2 hours). Add formaldehyde to a final concentration of 1% and incubate for 20 minutes at room temperature with gentle shaking to crosslink proteins to DNA. Quench the crosslinking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest cells and wash with a suitable buffer. Resuspend the cell pellet in lysis buffer containing protease inhibitors. Lyse the cells using glass beads and a bead beater. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to this compound (or a tag if this compound is epitope-tagged). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads using an elution buffer containing SDS.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating the eluates at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Kinase Assay for this compound
This assay can be used to measure the kinase activity of this compound on a specific substrate under different conditions.
Protocol Steps:
-
Immunoprecipitation of this compound: Lyse yeast cells expressing an epitope-tagged this compound. Incubate the lysate with antibody-coupled beads to immunoprecipitate the this compound kinase complex.
-
Kinase Reaction: Wash the immunoprecipitated this compound complex extensively with kinase buffer. Resuspend the beads in kinase buffer containing the purified substrate (e.g., recombinant GST-Rpb1-CTD or GST-Sch9) and [γ-³²P]ATP.
-
Incubation and Termination: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. Quantify the signal using a phosphorimager.
Western Blotting for Phosphorylated Proteins
This protocol is essential for detecting changes in the phosphorylation status of this compound substrates in response to cellular stress.
Protocol Steps:
-
Protein Extraction: Harvest yeast cells after stress treatment and prepare protein extracts in a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to normalize for protein loading.
Future Directions and Therapeutic Implications
The role of the this compound kinase complex in cellular stress responses is a rapidly evolving field of research. Several key areas warrant further investigation:
-
Identification of Novel Substrates: Unbiased phosphoproteomic studies are needed to identify the full spectrum of this compound substrates under different stress conditions. This will provide a more complete picture of the signaling pathways regulated by this compound.
-
Role in Heat Shock and Oxidative Stress: The potential involvement of this compound in the heat shock and oxidative stress responses needs to be systematically investigated.
-
Crosstalk with Other Signaling Pathways: Further exploration of the interplay between this compound and other stress-activated kinase pathways will be crucial for understanding the integrated cellular stress response.
Given the conservation of the this compound complex and its role in fundamental cellular processes, it represents a potential target for therapeutic intervention. Inhibitors of this compound kinase activity could be explored as a strategy to sensitize cancer cells to DNA damaging agents or to modulate cellular responses to nutrient deprivation. A deeper understanding of the intricate mechanisms by which this compound governs cellular stress responses will be instrumental in the development of novel therapeutic strategies.
References
- 1. Distinct stimulus-specific histone modifications at hsp70 chromatin targeted by the transcription factor heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential genetic interactions of yeast stress response MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - The Post-Transcriptional Regulation of Antioxidant Enzymes - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. Activation of the this compound-Bur2 Cyclin-Dependent Kinase Complex by Cak1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory mechanisms controlling gene expression mediated by the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat Shock Response in Yeast Involves Changes in Both Transcription Rates and mRNA Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Genome organization by SATB1 binding to base-unpairing regions (BURs) provides a scaffold for SATB1-regulated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRCA1 induces antioxidant gene expression and resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Heat Shock Transcription Factor in Saccharomyces cerevisiae Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome organization by SATB1 binding to base-unpairing regions (BURs) provides a scaffold for SATB1-regulated gene expression [elifesciences.org]
- 18. Chromatin modification acts as a memory for systemic acquired resistance in the plant stress response | EMBO Reports [link.springer.com]
The Role of the BUR1 Kinase Complex in the Pheromone Response Pathway: A Technical Guide
Abstract
The Bur1 kinase complex, a key regulator of transcriptional elongation in Saccharomyces cerevisiae, plays a multifaceted role in gene expression. While its functions in histone modification and RNA Polymerase II processivity are well-documented, its specific involvement in the pheromone response pathway remains an area of active investigation. This technical guide synthesizes current knowledge, presenting a model of this compound's function in the context of pheromone-induced gene expression, supported by detailed experimental protocols and data visualizations. Although direct molecular evidence is limited, this guide provides a framework for future research into the precise mechanisms by which this compound contributes to this critical signaling cascade.
Introduction: The Pheromone Response Pathway and the Enigma of this compound
The mating pheromone response in Saccharomyces cerevisiae is one of the most thoroughly characterized signal transduction pathways. It involves a G-protein coupled receptor that, upon pheromone binding, initiates a MAP kinase cascade culminating in the activation of the transcription factor Ste12. Ste12, in turn, binds to Pheromone Response Elements (PREs) in the promoters of target genes, such as FUS1, to induce a program of cell cycle arrest, morphological changes, and ultimately, cell fusion[1].
The cyclin-dependent kinase (CDK) this compound, along with its cyclin partner Bur2, was first genetically linked to this pathway as a suppressor of mating pheromone hyperadaptivity[2][3]. Despite this early discovery, the precise molecular role of the this compound-Bur2 complex within the pheromone signaling cascade has not been extensively clarified[4]. This guide will explore the inferred function of this compound in this pathway, based on its well-established roles in general transcription.
Core Function of the this compound-BUR2 Kinase Complex
The primary role of the this compound-Bur2 complex is to ensure the efficiency of transcriptional elongation by RNA Polymerase II (Pol II)[2][3]. This is achieved through several key phosphorylation events and interactions:
-
Phosphorylation of the Pol II C-Terminal Domain (CTD): The this compound kinase can phosphorylate the serine residues within the heptapeptide (B1575542) repeats of the Rpb1 subunit's CTD, a critical modification for the transition from transcription initiation to elongation[5][6].
-
Histone H3 Methylation: The this compound-Bur2 complex is required for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3) by the methyltransferase Set2. This modification is a hallmark of actively transcribed gene bodies and is important for repressing cryptic transcription[4][7][8][9].
-
Regulation of the Paf1 Complex: this compound-Bur2 is also involved in the recruitment of the Paf1 transcription elongation complex, which further facilitates histone modifications, including H2B ubiquitylation[7][8][10].
A Model for this compound's Function in Pheromone-Induced Transcription
Based on its known functions, we propose a model where the this compound-Bur2 complex acts as a crucial co-factor for the robust expression of Ste12-target genes upon pheromone stimulation.
Proposed Signaling Pathway
The pheromone signal is transduced through the canonical MAPK cascade, leading to the activation of Ste12. Activated Ste12 binds to the PREs of pheromone-responsive genes. The subsequent recruitment of RNA Polymerase II and the general transcription machinery initiates transcription. It is at this stage that the this compound-Bur2 complex is hypothesized to play its critical role, ensuring efficient elongation through the coding regions of these induced genes.
Quantitative Data Summary
While no quantitative data currently exists specifically for this compound's activity on pheromone-responsive genes, large-scale phosphoproteomic studies of the yeast pheromone response have identified numerous phosphorylation events. In one such study, over 700 phosphopeptides were identified, with 139 being differentially regulated by at least two-fold upon pheromone treatment[11][12][13]. It is plausible that substrates of this compound are among these, but direct evidence is lacking. Future quantitative mass spectrometry-based studies on this compound mutants could elucidate its specific targets in this pathway.
Table 1: Summary of Known Quantitative Effects of this compound on Transcription
| Parameter | Wild-Type | This compound mutant | Fold Change/Effect | Reference |
|---|---|---|---|---|
| H3K36 Trimethylation | Normal | Significantly Reduced | Qualitative Reduction | [4][9] |
| Pol II Occupancy (3' end of genes) | High | Reduced | Qualitative Reduction | [2] |
| Sensitivity to 6-Azauracil | Low | High | Phenotypic |[2][3] |
Experimental Protocols
To facilitate further research into the role of this compound in the pheromone response, detailed protocols for key experimental techniques are provided below.
Chromatin Immunoprecipitation (ChIP) in S. cerevisiae
This protocol is adapted for the analysis of protein binding to specific DNA regions, such as the binding of this compound to the coding region of the FUS1 gene.
Objective: To determine the in vivo association of a protein of interest (e.g., HA-tagged this compound) with a specific genomic locus (e.g., the FUS1 gene) in the presence or absence of mating pheromone.
Materials:
-
Yeast strain expressing an epitope-tagged version of the protein of interest (e.g., this compound-HA).
-
YPAD medium.
-
Formaldehyde (B43269) (37%).
-
Glycine (B1666218) (2.5 M).
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
-
Antibody against the epitope tag (e.g., anti-HA).
-
Protein A/G magnetic beads.
-
Wash Buffers.
-
Elution Buffer.
-
Proteinase K.
-
qPCR reagents.
Procedure:
-
Cell Culture and Treatment: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8) in YPAD. For pheromone induction, add α-factor to a final concentration of 5 µg/mL and incubate for the desired time (e.g., 90 minutes).
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells by bead beating.
-
Chromatin Shearing: Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with the specific antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard PCR purification kit.
-
Analysis: Quantify the enrichment of the target DNA sequence (e.g., FUS1 promoter and coding region) in the immunoprecipitated sample relative to an input control using quantitative PCR (qPCR)[11][13][14][15].
In Vitro Kinase Assay
This protocol can be used to test if this compound can directly phosphorylate components of the pheromone response pathway, such as Ste12.
Objective: To determine if a purified kinase (this compound-Bur2 complex) can phosphorylate a putative substrate (e.g., Ste12) in vitro.
Materials:
-
Purified, active this compound-Bur2 kinase complex.
-
Purified recombinant substrate protein (e.g., GST-Ste12).
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and reagents.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified substrate, and purified this compound-Bur2 complex.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into the substrate[16][17][18][19].
RNA-seq Analysis of this compound Mutants
This workflow outlines the steps to identify genes regulated by this compound during the pheromone response on a genome-wide scale.
Objective: To compare the transcriptome of wild-type and this compound mutant cells after pheromone treatment to identify differentially expressed genes.
Procedure:
-
Sample Preparation: Grow wild-type and this compound mutant strains to mid-log phase and treat with α-factor for a defined time course (e.g., 0, 30, 60, 90 minutes).
-
RNA Extraction: Harvest cells and extract total RNA using a hot acid phenol (B47542) method or a commercial kit.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
This compound mutants.Conclusion and Future Directions
The cyclin-dependent kinase this compound is a fundamental component of the transcription elongation machinery in yeast. While its initial discovery linked it to the pheromone response, the specific molecular mechanisms of its action in this pathway have remained elusive. The model presented here, based on its general functions, provides a logical framework for its involvement in facilitating the high-level expression of pheromone-induced genes.
Future research should focus on providing direct evidence for this model. Key experiments would include:
-
ChIP-seq analysis of this compound and Pol II in wild-type and this compound mutant cells during a time-course of pheromone induction to map its recruitment and effects on polymerase processivity across pheromone-responsive genes.
-
RNA-seq and quantitative proteomics on this compound mutants treated with pheromone to identify specific genes and proteins whose expression is dependent on this compound activity.
-
In vitro kinase assays with purified this compound-Bur2 and key components of the pheromone response pathway, such as Ste12 and associated factors, to identify direct phosphorylation targets.
-
Genetic interaction studies between this compound alleles and mutations in genes encoding other transcription elongation factors and chromatin modifiers in the context of the pheromone response.
Elucidating the precise role of this compound in this classic signaling pathway will not only enhance our understanding of mating in yeast but also provide broader insights into how general transcription machinery is tailored to regulate specific developmental programs.
References
- 1. Identification and regulation of a gene required for cell fusion during mating of the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Analysis of Variation in Transcription Factor Binding in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 6. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes | The EMBO Journal [link.springer.com]
- 9. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative phosphoproteomics applied to the yeast pheromone signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative phosphoproteomics applied to the yeast pheromone signaling pathway. | BioGRID [thebiogrid.org]
- 13. researchgate.net [researchgate.net]
- 14. The regulatory landscape of the yeast phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. haolab.ucsd.edu [haolab.ucsd.edu]
- 16. Binding and Regulation of Transcription by Yeast Ste12 Variants To Drive Mating and Invasion Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Genetic analysis of variation in transcription factor binding in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Time-Course Analysis of Gene Expression During the Saccharomyces cerevisiae Hypoxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Quantitative analysis of the yeast pheromone pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Time course gene expression profiling of yeast spore germination reveals a network of transcription factors orchestrating the global response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BUR1 Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to study the genome-wide localization of the BUR1 protein kinase in Saccharomyces cerevisiae. This compound is a key regulator of transcription elongation, and understanding its binding patterns is crucial for elucidating gene regulation mechanisms.[1]
Introduction
The this compound kinase, in conjunction with its cyclin partner Bur2, plays a critical role in the regulation of transcription elongation by RNA Polymerase II in yeast.[1] It is functionally related to mammalian Cdk9. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the in vivo binding sites of DNA-associated proteins. This protocol has been optimized for the study of this compound in Saccharomyces cerevisiae. The successful execution of this protocol will enable researchers to identify the specific genomic loci where this compound is enriched, providing insights into its regulatory functions.
Key Principles of the ChIP Assay
The ChIP assay is a multi-step process that begins with the cross-linking of proteins to DNA within intact cells.[2] The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest, in this case this compound, is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The enriched DNA fragments can then be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by the target protein.[2]
Experimental Protocols
This protocol is adapted from established yeast ChIP methodologies and optimized for the analysis of this compound.
Materials and Reagents
-
Saccharomyces cerevisiae strain expressing epitope-tagged this compound (e.g., HA-tagged)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Formaldehyde (B43269) (37% solution)
-
Glycine (B1666218) (2.5 M)
-
Lysis Buffer
-
IP Dilution Buffer
-
Wash Buffer 1
-
Wash Buffer 2
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Anti-epitope tag antibody (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Zirconium beads (0.5 mm)
Step-by-Step Experimental Protocol
1. Cell Culture and Cross-linking
-
Inoculate 50 mL of YPD medium with a single colony of the yeast strain expressing tagged-BUR1. Grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 1 L of fresh YPD to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.6-0.8).[3]
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15 minutes at room temperature with gentle shaking.[4]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.[4]
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 25 mL of ice-cold 1x PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in 1 mL of Lysis Buffer supplemented with protease inhibitors.
-
Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of zirconium beads.
-
Lyse the cells by bead beating for a total of 5 cycles of 1 minute on and 1 minute on ice.
-
Transfer the lysate to a new microfuge tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (chromatin) to a new tube.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically for each specific setup.
3. Immunoprecipitation
-
Take a 50 µL aliquot of the sheared chromatin as the "input" control and store at -20°C.
-
Dilute the remaining chromatin 1:10 with IP Dilution Buffer.
-
Add 2-5 µg of anti-epitope tag antibody to the diluted chromatin and incubate overnight at 4°C with rotation.
-
The next day, add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
4. Washes
-
Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with rotation for each wash:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (twice)
-
TE Buffer (once)
-
5. Elution and Reverse Cross-linking
-
Elute the protein-DNA complexes from the beads by adding 250 µL of Elution Buffer and incubating at 65°C for 15 minutes with vortexing every 2-3 minutes.
-
Separate the beads on a magnetic stand and transfer the supernatant to a new tube.
-
Repeat the elution step and pool the supernatants.
-
To both the eluted samples and the input control, add NaCl to a final concentration of 200 mM and incubate at 65°C overnight to reverse the cross-links.
6. DNA Purification
-
Add Proteinase K to each sample and incubate at 45°C for 2 hours.
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.
-
Wash the DNA pellet with 70% ethanol and resuspend in 30-50 µL of TE buffer or nuclease-free water.
7. Analysis
The purified DNA can be analyzed by qPCR using primers specific to target gene regions or by preparing libraries for ChIP-seq analysis.
Data Presentation
Table 1: Quantitative Parameters for this compound ChIP Assay
| Parameter | Recommended Range/Value | Notes |
| Cell Culture | ||
| Starting Cell Number | 1-5 x 10^8 cells | Per immunoprecipitation |
| OD600 at Harvest | 0.6 - 0.8 | Mid-log phase growth[3] |
| Cross-linking | ||
| Formaldehyde Concentration | 1% (final) | Can be optimized (0.5-2%) |
| Cross-linking Time | 15 minutes | Longer times can increase background |
| Chromatin Shearing | ||
| Target Fragment Size | 200 - 500 bp | Verify by agarose (B213101) gel electrophoresis |
| Immunoprecipitation | ||
| Antibody Amount | 2 - 5 µg | Should be optimized for each antibody lot |
| Chromatin per IP | 50 - 100 µg | |
| DNA Yield | ||
| Expected IP DNA Yield | 1 - 10 ng | Highly dependent on this compound abundance at the target locus |
| Expected Input DNA Yield | 500 - 2000 ng |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed protocol for chromatin immunoprecipitation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fmi.ch [fmi.ch]
Application Notes and Protocols: In Vitro BUR1 Kinase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Saccharomyces cerevisiae cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin partner Bur2, plays a crucial role in regulating transcription elongation and cell cycle progression.[1][2][3] As the yeast ortholog of mammalian Cdk9, this compound is a key component of the positive transcription elongation factor b (P-TEFb).[1][4] It facilitates the transition from transcription initiation to elongation by phosphorylating various substrates, including the C-terminal domain (CTD) and linker region of the largest subunit of RNA Polymerase II (Rpb1), as well as the transcription elongation factor Spt5.[5][6][7][8] Additionally, this compound is implicated in G1 cell cycle progression through the phosphorylation of Sch9, a target it shares with the TORC1 pathway.[2][9]
This document provides a detailed protocol for an in vitro radiometric kinase assay to measure the activity of the this compound/BUR2 complex. This assay is fundamental for screening potential inhibitors, characterizing substrate specificity, and investigating the biochemical regulation of this compound kinase.
This compound Signaling and Regulation
The kinase activity of this compound is essential for its function and is regulated by phosphorylation.[1] Cak1, the CDK-activating kinase in yeast, directly phosphorylates a conserved threonine in the T-loop of this compound, leading to its activation.[3] Once active, the this compound/BUR2 complex targets multiple substrates to promote transcription and cell cycle progression.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 3. Activation of the this compound-Bur2 Cyclin-Dependent Kinase Complex by Cak1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Kinase Inhibition Shows That this compound (Cdk9) Phosphorylates the Rpb1 Linker In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Kinase Inhibition Shows That this compound (Cdk9) Phosphorylates the Rpb1 Linker In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Creation and Analysis of BUR1 Temperature-Sensitive Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction to BUR1 Kinase
The Saccharomyces cerevisiae protein kinase this compound, along with its cyclin partner Bur2, forms a cyclin-dependent kinase (CDK) complex essential for cell viability.[1] This complex plays a critical role in the regulation of transcription elongation by RNA polymerase II.[2][3] this compound has been shown to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, Rpb1, in vitro, although its in vivo substrate specificity is still under investigation.[2][3] Beyond transcription, this compound is implicated in other crucial cellular processes, including the regulation of histone methylation by Set2, telomere length maintenance, and cell cycle progression in coordination with the TORC1 signaling pathway.[1][4][5]
Temperature-sensitive (ts) mutants are invaluable tools for studying the function of essential genes like this compound. These mutants function normally at a permissive temperature but lose function at a higher, restrictive temperature, allowing for conditional inactivation of the protein.[6][7] This conditional phenotype enables researchers to dissect the immediate consequences of losing this compound function, providing insights into its diverse roles in the cell. The study of this compound ts mutants has revealed phenotypes such as sensitivity to the drugs 6-azauracil (B101635) (6AU) and mycophenolic acid (MPA), which are indicative of transcription elongation defects.[2][8] Furthermore, genetic interaction studies have shown synthetic lethality or sickness with mutations in other elongation factors like CTK1 and SPT5, further solidifying this compound's role in transcription.[2][8]
These application notes provide detailed protocols for the creation and analysis of this compound temperature-sensitive mutants, offering a valuable resource for researchers investigating transcription, cell cycle control, and other this compound-mediated cellular processes.
Experimental Protocols
Protocol for Generating this compound Temperature-Sensitive Mutants via Plasmid Shuffling
This protocol describes the generation of this compound temperature-sensitive alleles using a plasmid shuffling technique, a common method for studying essential genes in yeast.[6][8]
Materials:
-
S. cerevisiae strain heterozygous for a this compound deletion (this compoundΔ/BUR1)
-
A URA3-marked plasmid carrying the wild-type this compound gene (e.g., pRS316-BUR1)
-
A LEU2-marked centromeric plasmid for cloning mutagenized this compound (e.g., pRS315)
-
PCR primers for amplifying the this compound open reading frame
-
Taq DNA polymerase and dNTPs
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective media: SC-Ura, SC-Leu, and SC complete plates containing 5-fluoroorotic acid (5-FOA)
Procedure:
-
Mutagenesis of this compound :
-
Amplify the this compound open reading frame (ORF) by error-prone PCR to introduce random mutations. Alternatively, use site-directed mutagenesis to target specific residues.[9]
-
Co-transform the PCR product and a linearized LEU2-marked centromeric vector into the this compoundΔ/BUR1 heterozygous diploid strain already carrying the URA3-marked wild-type this compound plasmid.
-
In vivo homologous recombination in yeast will generate a library of plasmids carrying various this compound mutant alleles.
-
Select for transformants on SC-Leu-Ura plates.
-
-
Sporulation and Haploid Selection:
-
Induce sporulation of the diploid transformants.
-
Isolate haploid cells that have inherited the this compoundΔ allele and both the URA3-marked wild-type this compound plasmid and a LEU2-marked mutant this compound plasmid.
-
-
Plasmid Shuffling:
-
Plate the haploid cells onto SC-Leu plates containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the URA3-marked plasmid carrying the wild-type this compound gene.
-
Only cells with a functional, plasmid-borne this compound mutant allele will be able to grow.
-
-
Screening for Temperature Sensitivity:
-
Replica-plate the colonies from the 5-FOA plates onto two sets of SC-Leu plates.
-
Incubate one set at a permissive temperature (e.g., 25°C or 30°C) and the other set at a restrictive temperature (e.g., 37°C).[6][8]
-
Identify colonies that grow at the permissive temperature but fail to grow at the restrictive temperature. These are your candidate this compound temperature-sensitive mutants.
-
Protocol for Phenotypic Analysis of this compound ts Mutants
This protocol details the characterization of the generated this compound ts mutants.
Materials:
-
Wild-type and this compound ts mutant yeast strains
-
Yeast extract-peptone-dextrose (YPD) plates
-
Synthetic complete (SC) plates
-
Stock solutions of 6-azauracil (6AU) and mycophenolic acid (MPA)
-
Sterile water or appropriate buffer for serial dilutions
Procedure:
-
Growth at Permissive and Restrictive Temperatures:
-
Grow wild-type and this compound ts mutant strains in liquid YPD medium to mid-log phase at the permissive temperature (e.g., 25°C).
-
Prepare 10-fold serial dilutions of each culture.
-
Spot 5 µL of each dilution onto two YPD plates.
-
Incubate one plate at the permissive temperature (e.g., 30°C for 2 days) and the other at the restrictive temperature (e.g., 37°C for 2 days).[8]
-
Observe and document the growth differences.
-
-
Drug Sensitivity Assays:
-
Prepare SC plates containing various concentrations of 6AU (e.g., 75 µg/ml) or MPA (e.g., 15 µg/ml).[8]
-
Prepare serial dilutions of wild-type and this compound ts mutant strains as described above.
-
Spot the dilutions onto the drug-containing plates and control SC plates.
-
Incubate the plates at the permissive temperature (e.g., 30°C) for 2-3 days.
-
Compare the growth of mutant strains to the wild-type on the drug-containing plates.
-
Protocol for Chromatin Immunoprecipitation (ChIP) Analysis of Transcription Elongation
This protocol is used to assess the effect of this compound mutations on the association of RNA polymerase II with transcribed genes.
Materials:
-
Wild-type and this compound ts mutant yeast strains
-
Glycine
-
Lysis buffer
-
Antibody against a subunit of RNA polymerase II (e.g., Rpb1 or Rpb3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification, qPCR primers for promoter and coding regions of specific genes.
Procedure:
-
Cell Culture and Cross-linking:
-
Grow wild-type and this compound ts mutant strains at the permissive temperature to mid-log phase.
-
Shift a portion of the cultures to the restrictive temperature for a defined period (e.g., 2-4 hours) to inactivate this compound.[8]
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for RNA polymerase II overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific to the promoter and different regions along the coding sequence of one or more actively transcribed genes.
-
Analyze the relative enrichment of RNA polymerase II at different gene regions in the wild-type and this compound ts mutant strains at both permissive and restrictive temperatures. A decrease in the ratio of 3' end to promoter cross-linking in the mutant at the restrictive temperature suggests a defect in transcription elongation.[2][3]
-
Data Presentation
Table 1: Phenotypes of Characterized this compound Temperature-Sensitive Alleles
| Allele | Growth at 30°C | Growth at 37°C | Growth at 12°C | Sensitivity to 6AU (75 µg/ml) | Sensitivity to MPA (15 µg/ml) | Reference |
| Wild-type | +++ | +++ | +++ | - | - | [8] |
| This compound-2 | +++ | - | +/- | ++ | ++ | [2] |
| This compound-23 | +++ | - | - | ++ | ++ | [8] |
| sgv1-1 | +++ | - | - | Not Reported | Not Reported | [2] |
| This compound-CΔ | +++ | +++ | +++ | Not Reported | Not Reported | [2] |
| This compound-267 | Growth Defect | Severe Growth Defect | Not Reported | Not Reported | Rapamycin Sensitive | [5][10] |
Legend: +++ (wild-type growth), ++ (reduced growth), +/- (very weak growth), - (no growth).
Table 2: Genetic Interactions of this compound Alleles
| This compound Allele | Interacting Gene | Genetic Interaction | Reference |
| This compound mutants | ctk1Δ | Synthetic Lethality | [8] |
| This compound mutants | spt5-194 | Synthetic Lethality | [8] |
| This compoundΔ | set2Δ | Suppression of growth defect | [4][11] |
| This compound-267 | vac17Δ | Synthetic Growth Defect | [5][10] |
Visualization of Pathways and Workflows
Workflow for Creation and Analysis of this compound ts Mutants
Caption: A flowchart outlining the key steps for generating and characterizing this compound ts mutants.
This compound's Role in Transcription Elongation
Caption: The role of the this compound-Bur2 complex in regulating transcription elongation factors.
This compound and TORC1 Signaling in Cell Cycle Progression
Caption: A simplified diagram of the parallel signaling from this compound and TORC1 to Sch9.
References
- 1. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 4. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using fast-acting temperature-sensitive mutants to study cell division in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental protocols for generating focused mutant libraries and screening for thermostable proteins | The Fürst Lab @ The University of Groningen [fuerstlab.com]
- 10. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 11. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BUR1 Mutant Phenotypes Using 6-Azauracil
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the budding yeast Saccharomyces cerevisiae, the Bur1-Bur2 cyclin-dependent kinase (CDK) complex plays a crucial role in the regulation of transcription elongation by RNA polymerase II (RNAPII).[1][2][3] Mutants of the catalytic subunit, this compound, often exhibit sensitivity to the uracil (B121893) analog 6-azauracil (B101635) (6-AU).[1][4] This application note provides a detailed guide on how to utilize 6-AU to investigate and characterize this compound mutant phenotypes, offering insights into the role of this compound in transcription.
6-Azauracil acts as an inhibitor of enzymes involved in nucleotide biosynthesis, specifically IMP dehydrogenase, leading to the depletion of intracellular GTP and UTP pools.[5][6][7] This depletion makes transcription elongation particularly sensitive to defects in the RNAPII machinery. Consequently, yeast strains with mutations in genes encoding components of the transcription elongation machinery, such as this compound, display heightened sensitivity to 6-AU, a phenotype that can be readily assayed.[7][8]
These protocols and notes are designed to guide researchers in setting up and interpreting 6-AU sensitivity assays to probe the function of this compound and its role in transcriptional regulation.
Data Presentation
Table 1: Summary of 6-Azauracil Sensitivity in this compound Mutants
| Yeast Strain | Relevant Genotype | 6-AU Concentration (µg/mL) | Observed Phenotype | Reference |
| Wild-type | This compound | 75 | Growth | [1] |
| This compound-23 | This compound-23 | 75 | Sensitivity/No Growth | [1] |
| This compound-2 | This compound-2 | 75 | Sensitivity/No Growth | [1] |
| This compound-CΔ | C-terminal deletion | 75 | Sensitivity/No Growth | [9] |
| Wild-type | This compound | 25 | Growth | [4] |
| Elongation factor mutants (ppr2Δ, ctk1Δ, spt5-194, this compound-23) | Various | 25 | Selective sensitivity | [4] |
Table 2: Quantitative Analysis of Transcription Elongation in this compound Mutants
| Condition | Gene | Measurement | Fold Change (mutant vs. wild-type) | Reference |
| This compound mutant | Actively transcribed genes | Ratio of 3' to 5' RNAPII cross-linking | Reduced | [1] |
| Wild-type + 6-AU (25 µg/mL) | Actively transcribed genes | Ratio of 3' to 5' RNAPII cross-linking | Reduced | [1] |
| This compound-23 (non-permissive temp) | Actively transcribed genes | RNAPII cross-linking at 3' end | Reduced | [1] |
Experimental Protocols
Protocol 1: 6-Azauracil Plate Sensitivity Assay (Spot Assay)
This protocol describes a qualitative and semi-quantitative method to assess the sensitivity of this compound mutant yeast strains to 6-AU by spotting serial dilutions of cell cultures onto agar (B569324) plates containing the drug.
Materials:
-
Yeast strains (wild-type and this compound mutants)
-
YPD or appropriate synthetic complete (SC) medium
-
6-Azauracil (stock solution, e.g., 10 mg/mL in DMSO, stored at -20°C)
-
Sterile water or appropriate buffer for serial dilutions
-
Petri dishes
-
Incubator (30°C)
-
Spectrophotometer
-
96-well microtiter plate
-
Multichannel pipette or a spotter
Methodology:
-
Prepare Yeast Cultures: Inoculate single colonies of wild-type and this compound mutant strains into 5 mL of liquid YPD or SC medium. Grow overnight at 30°C with shaking until the cultures reach saturation.
-
Normalize Cell Density: The following day, measure the optical density at 600 nm (OD₆₀₀) of each culture. Dilute the cultures in sterile water or medium to a starting OD₆₀₀ of 1.0.
-
Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cultures. For example, add 10 µL of the OD₆₀₀=1.0 culture to 90 µL of sterile water in the first well, then transfer 10 µL from this well to 90 µL in the next, and so on.
-
Prepare 6-AU Plates: Prepare agar plates with the desired growth medium (e.g., SC) and supplement with 6-AU at a final concentration typically ranging from 25 to 100 µg/mL. A common concentration to start with is 75 µg/mL.[1] Also, prepare control plates without 6-AU.
-
Spotting: Spot 3-5 µL of each dilution onto the control and 6-AU-containing plates. Ensure the spots are allowed to dry completely before inverting the plates.
-
Incubation: Incubate the plates at 30°C for 2-5 days.
-
Analysis: Document the growth on the plates by photography. Compare the growth of the mutant strains to the wild-type strain on both control and 6-AU plates. Sensitivity is indicated by reduced or absent growth of the mutant strain at a specific dilution on the 6-AU plate compared to the wild-type and to its own growth on the control plate.
Protocol 2: Quantitative Growth Analysis in Liquid Culture
This protocol provides a quantitative measure of 6-AU sensitivity by monitoring yeast growth in liquid culture using a microplate reader.
Materials:
-
Yeast strains (wild-type and this compound mutants)
-
YPD or appropriate synthetic complete (SC) liquid medium
-
6-Azauracil stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader with shaking and temperature control
Methodology:
-
Prepare Yeast Cultures: Grow overnight cultures of wild-type and this compound mutant strains as described in Protocol 1.
-
Prepare Assay Plate: In a 96-well plate, add 198 µL of SC medium to each well. Add 2 µL of the overnight cultures to achieve a starting OD₆₀₀ of approximately 0.05-0.1.
-
Add 6-Azauracil: Add the appropriate volume of 6-AU stock solution to the wells to achieve the desired final concentrations. Include a no-drug control for each strain. It is advisable to test a range of 6-AU concentrations (e.g., 0, 10, 25, 50, 75, 100 µg/mL).
-
Incubation and Monitoring: Place the 96-well plate in a microplate reader set to 30°C with intermittent shaking. Measure the OD₆₀₀ of each well every 15-30 minutes for 24-48 hours.
-
Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. From these curves, you can determine various growth parameters such as the doubling time, the length of the lag phase, and the final culture density. The IC₅₀ value (the concentration of 6-AU that inhibits growth by 50%) can be calculated by plotting the final OD₆₀₀ against the 6-AU concentration.
Mandatory Visualizations
Caption: Mechanism of 6-AU sensitivity in this compound mutants.
Caption: Workflow for the 6-Azauracil plate sensitivity assay.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moazed.hms.harvard.edu [moazed.hms.harvard.edu]
- 8. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
Techniques for BUR1 Gene Knockout in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the targeted knockout of the BUR1 gene in the budding yeast, Saccharomyces cerevisiae. The methodologies described herein are essential for researchers investigating the multifaceted roles of this compound kinase in transcriptional regulation, cell cycle progression, and other fundamental cellular processes.
Introduction to this compound
The this compound gene in Saccharomyces cerevisiae encodes a cyclin-dependent kinase (CDK) that forms a complex with its cyclin partner, Bur2.[1] This complex, known as the BUR kinase, is a key regulator of transcription elongation.[2][3] It is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, although its primary role may be the phosphorylation of other substrates to facilitate efficient transcription.[2][3][4] The this compound/Bur2 complex also plays a crucial role in cotranscriptional histone modifications, including the monoubiquitination of histone H2B and trimethylation of histone H3 on lysine (B10760008) 4 (H3K4).[5] Furthermore, recent studies have implicated this compound in vacuole-mediated cell cycle progression through the TORC1 signaling pathway, where it cooperates with TORC1 to phosphorylate Sch9.[6][7][8] Given its essential functions, the study of this compound through gene knockout techniques provides valuable insights into fundamental cellular mechanisms.
Gene Knockout Methodologies
Two primary techniques are widely employed for gene knockout in yeast: Homologous Recombination (HR) via PCR-based gene targeting and the more recent CRISPR/Cas9 system.
Homologous Recombination: PCR-Based Gene Targeting
This classical approach relies on the high efficiency of homologous recombination in yeast.[9] A selectable marker gene is amplified by PCR using primers that contain short sequences homologous to the regions flanking the target gene (this compound in this case).[10] When this PCR product is transformed into yeast, the cell's natural repair machinery replaces the endogenous gene with the selectable marker.
CRISPR/Cas9 System
The CRISPR/Cas9 system offers a highly efficient and targeted method for genome editing. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).[11] The cell's repair of this DSB can be hijacked by providing a donor DNA template, leading to the precise insertion of a selectable marker or other desired sequence, thereby knocking out the target gene.[12]
Quantitative Comparison of Knockout Techniques
| Feature | Homologous Recombination (PCR-based) | CRISPR/Cas9 |
| Efficiency | Highly variable, locus-dependent (can be low)[13] | High, often 70-100% for single gene knockouts[14] |
| Precision | High, defined by homology arms | High, defined by gRNA and repair template |
| Workflow Complexity | Relatively straightforward, requires PCR and transformation | More complex, requires gRNA design, plasmid construction, and transformation |
| Off-target Effects | Generally low | Can occur, requires careful gRNA design to minimize |
| Marker-free Editing | Possible with counter-selectable markers, but adds complexity | Readily achievable[11] |
Experimental Protocols
Protocol 1: this compound Knockout using PCR-Based Homologous Recombination
This protocol describes the deletion of the this compound open reading frame (ORF) by replacing it with a KanMX selectable marker, which confers resistance to the antibiotic G418.
Materials:
-
Yeast strain (e.g., BY4741)
-
Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)
-
High-fidelity DNA polymerase
-
Oligonucleotide primers (see below)
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
YPD medium
-
YPD agar (B569324) plates containing G418 (200 µg/mL)
Primer Design:
Design forward and reverse primers with ~40-50 nucleotides of homology to the regions immediately upstream and downstream of the this compound ORF, respectively. The 3' ends of the primers should be complementary to the KanMX marker cassette on the template plasmid.
-
Forward Primer: 5'-[40-50 nt upstream of this compound start codon]-[20 nt priming sequence for KanMX]-3'
-
Reverse Primer: 5'-[40-50 nt downstream of this compound stop codon]-[20 nt priming sequence for KanMX]-3'
Procedure:
-
PCR Amplification of the Knockout Cassette:
-
Perform PCR using the designed primers and the KanMX plasmid as a template to amplify the selectable marker cassette flanked by this compound homology regions.
-
Verify the PCR product size by agarose (B213101) gel electrophoresis.
-
Purify the PCR product.
-
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate/PEG method.
-
Transform the purified PCR product into the competent cells.
-
Plate the transformation mixture onto YPD agar plates containing G418.
-
Incubate at 30°C for 2-3 days until colonies appear.
-
-
Verification of Knockout:
-
Isolate genomic DNA from several G418-resistant colonies.
-
Perform colony PCR using primers that flank the this compound locus and internal primers for the KanMX cassette to confirm the correct integration.
-
Protocol 2: this compound Knockout using CRISPR/Cas9
This protocol outlines the use of a single plasmid system expressing both Cas9 and a this compound-targeting gRNA, along with a co-transformed linear repair template containing a selectable marker.
Materials:
-
Yeast strain (e.g., BY4741)
-
Cas9/gRNA expression plasmid (e.g., pML107)[11]
-
Selectable marker cassette (e.g., URA3) with flanking homology arms to the this compound locus
-
High-fidelity DNA polymerase
-
Oligonucleotide primers for gRNA cloning and repair template amplification
-
Yeast transformation reagents
-
Appropriate selective medium (e.g., synthetic complete medium lacking uracil)
Procedure:
-
gRNA Design and Cloning:
-
Design a 20-nucleotide gRNA sequence targeting a region within the this compound ORF, preferably followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Clone the designed gRNA sequence into the Cas9/gRNA expression plasmid according to the manufacturer's protocol.
-
-
Preparation of the Repair Template:
-
Amplify a selectable marker (e.g., URA3) using PCR with primers that add ~50-100 bp of homology to the regions flanking the Cas9 cut site within the this compound gene.
-
Purify the PCR product.
-
-
Yeast Transformation:
-
Co-transform the Cas9/gRNA plasmid and the purified repair template into competent yeast cells.
-
Plate the cells on selective medium (e.g., SC-Ura) to select for transformants containing the plasmid and potentially the integrated marker.
-
Incubate at 30°C for 2-3 days.
-
-
Verification of Knockout:
-
Isolate genomic DNA from transformants.
-
Perform colony PCR and DNA sequencing to confirm the correct replacement of the this compound gene with the selectable marker.
-
Visualizations
Caption: Experimental workflows for this compound gene knockout in yeast.
Caption: Simplified signaling pathways involving the this compound gene in yeast.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. uniprot.org [uniprot.org]
- 6. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound functions with TORC1 for vacuole-mediated cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5 PCR-Based Gene Targeting in Saccharomyces cerevisiae [ouci.dntb.gov.ua]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9 Systems for the Development of Saccharomyces cerevisiae Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for BUR1 Overexpression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the overexpression and purification of the BUR1 kinase complex. The protocols detailed below are compiled from established methodologies in the field, offering robust approaches for obtaining active this compound for downstream applications such as high-throughput screening, structural biology, and functional assays.
Introduction
The budding yeast, Saccharomyces cerevisiae, serves as the primary source for the isolation of the this compound kinase complex, which is composed of the catalytic subunit, this compound, and its cyclin partner, BUR2. This complex is a key regulator of transcription elongation and is also implicated in cell cycle progression through the TORC1 signaling pathway. Due to the challenges associated with the recombinant expression of active this compound-BUR2, purification from its native yeast host is the most common and reliable method. This document outlines two primary strategies for this purpose: Immunoprecipitation of an epitope-tagged this compound and Tandem Affinity Purification (TAP). Additionally, a general protocol for attempting recombinant co-expression in Escherichia coli is provided as a potential alternative.
Data Presentation
The following table summarizes representative data for the purification of a yeast kinase complex using Tandem Affinity Purification. It is important to note that specific yields and purity for this compound may vary depending on the specific strain, growth conditions, and precise protocol employed. One study on a different yeast protein kinase reported a 17,000-fold purification.
Table 1: Representative Purification of a Yeast Kinase Complex
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (Fold) |
| Crude Lysate | 1000 | 1000 | 1 | 100 | 1 |
| IgG Affinity | 10 | 700 | 70 | 70 | 70 |
| TEV Cleavage | 8 | 650 | 81.25 | 65 | 81.25 |
| Calmodulin Affinity | 0.5 | 500 | 1000 | 50 | 1000 |
Experimental Protocols
Protocol 1: Immunoprecipitation of HA-tagged this compound from S. cerevisiae
This protocol describes the immunoprecipitation of this compound tagged with a hemagglutinin (HA) epitope from yeast cell lysates.
Materials:
-
Yeast strain expressing HA-tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM EDTA, 0.1% (v/v) Triton X-100, and Complete Mini protease inhibitor cocktail (Roche)
-
Anti-HA antibody
-
Protein G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween 20
-
Elution Buffer: 100 mM Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
2x SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Harvest: Grow yeast cells expressing HA-BUR1 to mid-log phase (OD600 ≈ 0.8-1.0). Harvest approximately 5 x 10⁸ cells by centrifugation at 4,000 x g for 5 minutes. Wash the cell pellet once with sterile water.
-
Cell Lysis: Resuspend the cell pellet in 200 µL of Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 3-5 minutes at 4°C.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.
-
Immunoprecipitation:
-
Add 1-2 µg of anti-HA antibody to the clarified lysate.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 25 µL of pre-washed Protein G magnetic beads and incubate for another 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
-
Elution:
-
To elute the protein, add 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a fresh tube containing 5 µL of Neutralization Buffer.
-
Alternatively, for SDS-PAGE analysis, add 25 µL of 2x SDS-PAGE sample buffer directly to the beads and boil for 5 minutes.
-
Protocol 2: Tandem Affinity Purification (TAP) of this compound-BUR2 Complex from S. cerevisiae
This protocol is adapted from the method by Rigaut et al., 1999 and is suitable for obtaining highly pure this compound-BUR2 complex for functional studies.
Materials:
-
Yeast strain with this compound C-terminally tagged with the TAP tag (Protein A - TEV cleavage site - Calmodulin Binding Peptide)
-
TAP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% NP-40, and protease inhibitors
-
IgG Sepharose beads
-
TEV Protease
-
TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% NP-40
-
Calmodulin Affinity Resin
-
Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole (B134444), 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40
-
Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40
Procedure:
-
Preparation of Yeast Extract: Grow a large-scale culture (2-6 liters) of the TAP-tagged yeast strain. Harvest cells and prepare a crude extract by cryo-milling or bead beating in TAP Lysis Buffer.
-
First Affinity Purification (IgG Affinity):
-
Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with TAP Lysis Buffer.
-
-
TEV Protease Cleavage:
-
Resuspend the beads in TEV Cleavage Buffer containing TEV protease.
-
Incubate for 2 hours at 16°C to release the this compound complex from the Protein A tag.
-
-
Second Affinity Purification (Calmodulin Affinity):
-
Collect the eluate from the TEV cleavage step and add CaCl₂ to a final concentration of 2 mM.
-
Apply this mixture to a Calmodulin Affinity Resin column.
-
Wash the column with Calmodulin Binding Buffer.
-
-
Elution:
-
Elute the purified this compound-BUR2 complex with Calmodulin Elution Buffer. The EGTA in this buffer chelates the calcium, disrupting the binding to calmodulin.
-
Protocol 3: Recombinant Co-expression of this compound-BUR2 in E. coli (General Approach)
While challenging for many eukaryotic complexes, this protocol provides a general framework for attempting the co-expression of this compound and BUR2 in E. coli using a polycistronic vector system.
Materials:
-
Polycistronic expression vector (e.g., pST44-based)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity resin (for His-tagged protein)
Procedure:
-
Vector Construction: Clone the coding sequences of this compound and BUR2 into a polycistronic expression vector. It is advisable to add a purification tag (e.g., 6xHis) to one of the subunits.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain.
-
Expression:
-
Grow a starter culture overnight.
-
Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA column.
-
Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the protein complex with a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional): The eluted complex can be further purified by size-exclusion chromatography to separate it from aggregates and other contaminants.
Protocol 4: In Vitro Kinase Assay for Purified this compound
This protocol is for assessing the kinase activity of the purified this compound complex using a radiolabeling approach.
Materials:
-
Purified this compound-BUR2 complex
-
Kinase Substrate (e.g., GST-CTD of Rpb1, Spt5)
-
Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
ATP mix: 100 µM cold ATP, 10 µCi [γ-³²P]ATP
-
5x SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Purified this compound-BUR2 complex (amount to be optimized)
-
Substrate (e.g., 1-5 µg)
-
Kinase Buffer to a final volume of 20 µL.
-
-
Initiate Reaction: Add 5 µL of the ATP mix to start the reaction.
-
Incubation: Incubate at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.
-
Analysis:
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Visualizations
Caption: Experimental workflow for this compound purification and analysis.
Caption: this compound signaling pathways in transcription and cell cycle control.
Application Notes and Protocols for Screening Inhibitors of BUR1 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BUR1 is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to the human Cdk9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] In complex with its cyclin partner, Bur2, this compound plays a crucial role in the regulation of transcription elongation by RNA Polymerase II (Pol II).[1][3] Key substrates of this compound include the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, and the transcription elongation factor Spt5.[1][4][5] Phosphorylation of these substrates by this compound is critical for efficient transcription elongation and coupling transcription to other processes like histone modification.[6][7] Given its essential role in transcription, this compound represents a potential target for the development of novel therapeutic agents.
These application notes provide detailed protocols for screening and characterizing inhibitors of this compound kinase activity. Two primary methodologies are presented: a traditional radioactive in vitro kinase assay suitable for detailed kinetic studies, and a non-radioactive, luminescence-based assay amenable to high-throughput screening (HTS). Additionally, protocols for the expression and purification of the necessary recombinant proteins are included.
Signaling Pathway of this compound Kinase
The this compound/Bur2 kinase complex is a key regulator of transcription elongation. Its activity is controlled by the CDK-activating kinase (CAK), Cak1, which phosphorylates this compound. Once active, this compound phosphorylates serine residues within the C-terminal domain (CTD) of RNA Polymerase II subunit Rpb1, as well as the C-terminal region (CTR) of the transcription elongation factor Spt5. These phosphorylation events facilitate the recruitment of other factors to the elongating polymerase, promoting processivity and coupling transcription to mRNA processing and chromatin modification.
Caption: this compound Kinase Signaling Pathway.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing this compound kinase inhibitors involves several stages, from initial high-throughput screening to detailed kinetic analysis of lead compounds.
Caption: Inhibitor Screening Workflow.
Data Presentation
Quantitative data from inhibitor screening should be organized to allow for clear comparison of compound potency and selectivity. As there are no widely published IC50 values for wild-type this compound inhibitors, the following table serves as a template for organizing experimental findings. A known kinase inhibitor, such as staurosporine, can be used as a positive control to validate the assay, though its specificity for this compound may be low.
Table 1: Inhibitory Activity of Compounds against this compound Kinase
| Compound ID | Description | IC50 (µM) for this compound | Notes |
| Test Compound 1 | User-defined | User-determined value | e.g., solubility issues, etc. |
| Test Compound 2 | User-defined | User-determined value | |
| Positive Control | e.g., Staurosporine | User-determined value | Broad-spectrum kinase inhibitor |
| Negative Control | e.g., DMSO | No inhibition | Vehicle control |
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
A. Expression and Purification of Recombinant this compound/Bur2 Complex
This protocol describes the expression of His-tagged this compound and GST-tagged Bur2 in E. coli and subsequent purification.
Materials:
-
Expression vectors (e.g., pET series for His-BUR1 and pGEX series for GST-Bur2)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB Broth and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Glutathione (B108866) Sepharose and Ni-NTA Agarose (B213101) resins
-
Dialysis Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT.
Procedure:
-
Co-transform E. coli with plasmids for His-BUR1 and GST-Bur2.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.4 mM IPTG and incubate at 18°C for 16-20 hours.
-
Harvest cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA agarose column.
-
Wash the column with Wash Buffer.
-
Elute the His-BUR1/GST-Bur2 complex with Elution Buffer.
-
Apply the eluate to a Glutathione Sepharose column.
-
Wash the column with Lysis Buffer (without imidazole).
-
Elute the complex with 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0.
-
Dialyze the purified complex against Dialysis Buffer and store at -80°C.
B. Expression and Purification of Recombinant Substrates (GST-Rpb1 CTD or His-Spt5)
This protocol can be adapted for either a GST-tagged Rpb1 CTD fragment or a His-tagged Spt5.
Materials:
-
Expression vector with the substrate of interest
-
E. coli expression strain (e.g., BL21(DE3))
-
Appropriate buffers and affinity resin (Ni-NTA for His-tag, Glutathione Sepharose for GST-tag)
Procedure:
-
Transform E. coli with the expression plasmid.
-
Follow steps 2-6 as described in Protocol 1A for cell growth, induction, and lysis.
-
Apply the clarified lysate to the appropriate affinity column.
-
Wash the column extensively with the corresponding wash buffer.
-
Elute the protein using the appropriate elution buffer (imidazole for His-tag, glutathione for GST-tag).
-
Dialyze the purified substrate against a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Protocol 2: In Vitro Radioactive Kinase Assay
This assay measures the incorporation of 32P from [γ-32P]ATP into a substrate.
Materials:
-
Purified recombinant this compound/Bur2 complex
-
Purified recombinant substrate (GST-Rpb1 CTD or His-Spt5)
-
Kinase Assay Buffer (1X): 20 mM HEPES-NaOH (pH 7.6), 7.5 mM Magnesium Acetate, 1 mM DTT.[2]
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution (10 mM)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., staurosporine)
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction master mix containing Kinase Assay Buffer, the desired concentration of substrate (e.g., 1-5 µM), and a mix of cold and [γ-32P]ATP (final concentration e.g., 50-100 µM).
-
In a 96-well plate, add 1 µL of test compound or control (DMSO for negative control, positive control inhibitor).
-
Add 24 µL of the reaction master mix to each well.
-
Initiate the reaction by adding 5 µL of diluted this compound/Bur2 enzyme (final concentration e.g., 20-50 nM). The final reaction volume is 30 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer or by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
If using P81 paper, wash the papers three times for 5 minutes each in 75 mM phosphoric acid.
-
Air dry the P81 papers and measure the incorporated radioactivity by scintillation counting.
-
Alternatively, analyze the reaction products by SDS-PAGE and autoradiography.
Protocol 3: High-Throughput Luminescence-Based Kinase Assay
This non-radioactive assay measures kinase activity by quantifying the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®).[8][9][10]
Materials:
-
Purified recombinant this compound/Bur2 complex
-
Purified recombinant substrate (GST-Rpb1 CTD or His-Spt5)
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
-
ATP solution (at a concentration close to the Km of this compound for ATP, if known, or empirically determined, e.g., 10-50 µM)
-
Test compounds in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
In a white, opaque multi-well plate, add test compounds and controls to the appropriate wells.
-
Prepare a reaction mix containing Kinase Assay Buffer, substrate, and this compound/Bur2 enzyme.
-
Add the reaction mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP. The final reaction volume should be low (e.g., 10-25 µL).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add an equal volume of the luminescent reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Kinase inhibition will result in a higher luminescent signal (less ATP consumed).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no kinase activity | Inactive enzyme | Ensure proper purification and storage of the this compound/Bur2 complex. Verify activity with a positive control substrate. |
| Suboptimal assay conditions | Optimize pH, salt concentration, and concentrations of ATP and substrate. | |
| High background signal (Luminescence assay) | ATP contamination in reagents | Use high-purity reagents. Include a "no enzyme" control to determine background. |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. Increase reaction volume if possible. |
| Inconsistent incubation times | Ensure all reactions are started and stopped consistently. | |
| Inhibitor solubility issues | Compound precipitation | Decrease the final concentration of the compound. Check the DMSO tolerance of the assay. |
References
- 1. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the this compound Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. An in situ high-throughput screen identifies inhibitors of intracellular Burkholderia pseudomallei with therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. 3MB-PP1 - MedChem Express [bioscience.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ebiotrade.com [ebiotrade.com]
Analyzing BUR1 Genetic Interactions Using Synthetic Genetic Array (SGA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Saccharomyces cerevisiae protein kinase Bur1, and its associated cyclin Bur2, form an essential cyclin-dependent kinase (CDK) complex that plays a critical role in the regulation of transcription elongation.[1][2] The this compound-Bur2 complex is known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1), as well as other transcription factors such as Spt5.[1] These phosphorylation events are crucial for the transition from transcription initiation to productive elongation and for the recruitment of histone modifying enzymes. Recent studies have also implicated this compound in cell cycle progression, particularly in the G1/S transition, and in the maintenance of genome stability through its interaction with the single-stranded DNA binding protein, Replication Protein A (RPA).[2][3]
Given its central role in fundamental cellular processes, identifying the genetic network of this compound is of significant interest. A powerful tool for systematically mapping genetic interactions in yeast is the Synthetic Genetic Array (SGA) analysis.[4] This high-throughput technique allows for the systematic creation of double mutants by crossing a query strain (e.g., a this compound mutant) with an array of ~5,000 viable gene deletion mutants.[4] The resulting double mutants are then scored for fitness defects, such as synthetic sickness or lethality, which occurs when the combination of two non-lethal mutations results in a severe growth defect or cell death. These genetic interactions can reveal functional relationships between genes, identify components of parallel pathways, and uncover buffering mechanisms within the cell.
These application notes provide a comprehensive overview of the use of SGA to analyze the genetic interactions of this compound. The information is intended for researchers in academic and industrial settings who are interested in kinase signaling, transcription regulation, and drug target discovery.
Data Presentation: Known Genetic Interactors of this compound
| Interacting Gene | Gene Function | Double Mutant Phenotype | Reference |
| CTK1 | Kinase involved in transcription elongation | Synthetic lethality/sickness | [1] |
| SPT5 | Transcription elongation factor | Synthetic lethality/sickness | [1] |
| SPT4 | Subunit of the Spt4-Spt5 transcription elongation factor | Synthetic lethality/sickness | [5] |
| KIN28 | TFIIH-associated kinase, phosphorylates RNAPII CTD Ser5 | Synthetic lethality | [5] |
| MEC1 | Checkpoint kinase, homolog of human ATR | Suppression of hydroxyurea (B1673989) sensitivity | [3] |
| RAD53 | Checkpoint kinase, homolog of human CHK2 | Suppression of hydroxyurea sensitivity | [3] |
| RFA1 | Subunit of Replication Protein A (RPA) | Suppression of DNA damage sensitivity |
Experimental Protocols
Protocol 1: Construction of a this compound Query Strain for SGA Analysis
This protocol describes the generation of a this compound query strain suitable for a Synthetic Genetic Array (SGA) screen. As this compound is an essential gene, a conditional allele, such as a temperature-sensitive (ts) allele, is required.
Materials:
-
S. cerevisiae strain with a suitable genetic background for SGA (e.g., MATα, can1Δ::STE2pr-SpHIS5, lyp1Δ, his3Δ1, leu2Δ0, ura3Δ0, met15Δ0)
-
Plasmid carrying a this compound-ts allele and a selectable marker (e.g., URA3)
-
Plasmid carrying the wild-type this compound gene and a different selectable marker (e.g., LEU2)
-
Transformation reagents (e.g., lithium acetate, PEG, carrier DNA)
-
Selective media (e.g., SC-Ura, SC-Leu, SC complete)
-
5-Fluoroorotic acid (5-FOA) plates
Procedure:
-
Transformation: Transform the parental SGA strain with the plasmid carrying the wild-type this compound gene and select for transformants on the appropriate selective medium (e.g., SC-Leu).
-
Gene Deletion: In the strain now carrying the wild-type this compound plasmid, delete the endogenous this compound locus by homologous recombination using a selectable marker (e.g., kanMX).
-
Introduction of the ts allele: Transform the this compoundΔ::kanMX strain carrying the wild-type this compound plasmid with the plasmid containing the this compound-ts allele and a different selectable marker (e.g., URA3). Select for transformants on medium lacking both leucine (B10760876) and uracil.
-
Plasmid Shuffling: To obtain a strain that relies solely on the this compound-ts allele, plate the transformants from the previous step on medium containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the plasmid carrying the wild-type this compound gene.
-
Verification: Confirm the presence of the this compound-ts allele and the absence of the wild-type this compound gene by PCR and by testing for temperature sensitivity at the restrictive temperature (e.g., 37°C).
Protocol 2: High-Throughput Synthetic Genetic Array (SGA) Screen
This protocol outlines the major steps for performing an SGA screen using a this compound-ts query strain and the yeast deletion mutant array. This process is typically automated using a robotic platform (e.g., Singer ROTOR HDA).[6]
Materials:
-
This compound-ts query strain (MATα)
-
Yeast deletion mutant array (MATa, ~5,000 strains, each with a gene deletion marked with kanMX)
-
YPD medium
-
YPD medium containing G418 (for selecting kanMX marker)
-
YPD medium containing Nourseothricin (Nat) (if the query strain has a natMX marker)
-
Minimal medium for selecting diploids
-
Sporulation medium (low nitrogen)
-
Selective medium for haploid double mutants (e.g., SD/MSG -His -Arg -Lys + G418 + Nat + Canavanine + Thialysine)
-
Robotic plate handler (e.g., Singer ROTOR)
-
High-resolution scanner or plate reader for imaging
-
Image analysis software
Procedure:
-
Array Preparation: Using the robotic platform, pin the this compound-ts query strain onto fresh YPD plates in a high-density format (e.g., 1536 colonies per plate). Similarly, pin the deletion mutant array onto separate YPD plates.
-
Mating: Replica-pin the query strain and the deletion array onto the same YPD plate to allow for mating and the formation of diploid cells.
-
Diploid Selection: Replica-pin the mated cells onto a medium that selects for diploid cells (e.g., YPD + G418 + Nat).
-
Sporulation: Replica-pin the diploid cells onto a low-nitrogen sporulation medium to induce meiosis and the formation of haploid spores.
-
Haploid Selection: Replica-pin the sporulated cells onto a series of selective media to select for haploid cells that are of the MATa mating type and contain both the query mutation and the deletion mutation.
-
Incubation and Imaging: Incubate the final selection plates at the permissive temperature for the this compound-ts allele (e.g., 30°C) and at a semi-permissive temperature to enhance the detection of synthetic sick interactions. Image the plates at regular intervals to monitor colony growth.
-
Data Analysis: Use image analysis software to measure the colony size for each double mutant. Normalize the data to account for plate-to-plate variation and row/column effects. Calculate a genetic interaction score (e.g., a z-score or a p-value) for each double mutant by comparing its colony size to the expected colony size based on the growth of the single mutants.
Visualizations
This compound Signaling Pathway
Caption: A simplified model of the this compound signaling pathway in S. cerevisiae.
Synthetic Genetic Array (SGA) Workflow
Caption: Overview of the Synthetic Genetic Array (SGA) experimental workflow.
Conclusion
Synthetic Genetic Array analysis is a powerful methodology for elucidating the functional network of the essential kinase this compound. By identifying genes that show synthetic lethal or sick interactions with this compound, researchers can uncover novel functional relationships, identify redundant pathways, and gain a deeper understanding of the mechanisms by which this compound regulates transcription, cell cycle progression, and genome stability. The protocols and information provided here serve as a guide for designing and executing SGA screens to explore the genetic landscape of this compound, which can ultimately inform drug development efforts targeting this important cellular regulator.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthetic genetic array - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. singerinstruments.com [singerinstruments.com]
Application Notes and Protocols for Quantitative PCR Analysis of BUR1 Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The budding yeast Saccharomyces cerevisiae protein kinase Bur1, in conjunction with its cyclin partner Bur2, plays a critical role in the regulation of transcription elongation. As a cyclin-dependent kinase (CDK), the this compound-Bur2 complex is essential for cell viability and is involved in multiple phosphorylation events that facilitate the transition of RNA Polymerase II (Pol II) from initiation to productive elongation.[1][2] this compound has been shown to phosphorylate several key substrates, including the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, the transcription elongation factor Spt5, and contributes to the monoubiquitination of histone H2B.[3][4] These phosphorylation events are crucial for the recruitment of other elongation factors, such as the PAF1 complex, and for maintaining chromatin architecture during transcription. Given its central role in gene expression, this compound is a potential target for therapeutic intervention, making the quantitative analysis of its target genes essential for both basic research and drug development.
These application notes provide a comprehensive guide to the quantitative analysis of this compound target genes using reverse transcription quantitative PCR (RT-qPCR). Included are detailed protocols for experimental execution, data analysis, and visualization of the relevant signaling pathways and workflows.
Signaling Pathway and Experimental Workflow
The this compound kinase is a central regulator of transcription elongation, influencing a cascade of events that ensure efficient mRNA synthesis. The following diagrams illustrate the key signaling pathway involving this compound and the general experimental workflow for analyzing the expression of its target genes.
Caption: The this compound signaling pathway in transcription elongation.
Caption: Experimental workflow for qPCR analysis of this compound target genes.
Quantitative Data Presentation
The following tables provide a template for presenting quantitative PCR data for this compound target genes. This structured format allows for easy comparison of gene expression levels between different experimental conditions.
Table 1: qPCR Primer Sequences for Selected this compound Target and Reference Genes
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) |
| ACT1 (Reference) | TGGATTCCGGTGATGGTGTTACT | TGGACCACTTTCGTCGTATTC TT | 150 |
| PMA1 (Reference) | GGTGGTATTGCCGCTTTATCTCT | CTTGGTGTTGGCACCATTCTTTA | 120 |
| SUC2 | GCTTTGAACCTTTTTCCAAAGCC | TCGGCCAAAACAGAGAGAGAGAT | 100 |
| GAL1 | TTACCTTTCCCGTTTTTGGCTTC | AGCCATTCCAGCCAGTTATTTCT | 130 |
| RPL25 | AAGACCGTTGCTACCGCTGCTA | TCCGCTTCTTCTTCTTGGCTTC | 110 |
Note: Primer sequences are examples and should be validated for specificity and efficiency before use. The selection of target genes can be based on published microarray or RNA-seq data from this compound mutants. For instance, a study of the this compound-107 mutant identified 115 differentially expressed genes.[2][5]
Table 2: Relative Quantification of this compound Target Gene Expression
| Experimental Condition | Target Gene | Average Ct | ΔCt (Target - Reference) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2-ΔΔCt) |
| Wild Type (Control) | SUC2 | 22.5 | 4.5 | 0.0 | 1.0 |
| This compound mutant | SUC2 | 24.0 | 6.0 | 1.5 | 0.35 |
| Wild Type (Control) | GAL1 | 20.1 | 2.1 | 0.0 | 1.0 |
| This compound mutant | GAL1 | 21.8 | 3.8 | 1.7 | 0.31 |
| Wild Type + Inhibitor | RPL25 | 19.3 | 1.3 | 0.0 | 1.0 |
| Wild Type (DMSO) | RPL25 | 19.2 | 1.2 | -0.1 | 1.07 |
Note: Data presented are hypothetical and for illustrative purposes. The reference gene used for normalization is ACT1 (hypothetical average Ct of 18.0 for all samples).
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of this compound target genes.
Protocol 1: Yeast Culture and RNA Isolation
-
Yeast Strains and Growth Conditions:
-
Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741) and a corresponding this compound mutant strain.
-
Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete medium) at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).
-
For drug treatment studies, add the inhibitor or vehicle control (e.g., DMSO) to the cultures and incubate for the desired time.
-
-
Cell Harvesting:
-
Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until RNA isolation.
-
-
Total RNA Isolation:
-
Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially available yeast RNA isolation kit.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
In a nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers and/or random hexamers.
-
Add nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA/primer mixture.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Design primers with a melting temperature (Tm) of 58-62°C, a GC content of 40-60%, and an amplicon size of 100-200 bp.
-
Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
Confirm primer specificity by melt curve analysis and by running the PCR product on an agarose (B213101) gel to ensure a single product of the correct size.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add the master mix to a 96- or 384-well qPCR plate.
-
Add diluted cDNA (typically 1-5 µL) to each well. Include no-template controls (NTCs) for each primer set.
-
Run at least three technical replicates for each sample.
-
-
Thermocycling Conditions:
-
A typical qPCR program includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Protocol 4: Data Analysis
-
Data Collection:
-
Collect the cycle threshold (Ct) values for each reaction from the qPCR instrument software. The Ct value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
-
Relative Quantification (ΔΔCt Method):
-
Step 1: Normalize to a Reference Gene (ΔCt). For each sample, calculate the difference in Ct values between the target gene and a stably expressed reference gene (e.g., ACT1 or PMA1).
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Step 2: Normalize to the Control Condition (ΔΔCt). Calculate the difference between the ΔCt of your experimental sample and the ΔCt of your control sample (e.g., wild type or vehicle-treated).
-
ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)
-
-
Step 3: Calculate Fold Change. The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for the quantitative analysis of this compound target genes. By employing these methods, researchers can accurately assess the impact of this compound activity on gene expression, providing valuable insights into the mechanisms of transcription elongation and aiding in the development of novel therapeutic strategies targeting this essential kinase.
References
- 1. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 2. The Transcription Elongation Factor this compound-Bur2 Interacts with Replication Protein A and Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of BUR1 Phosphorylation Sites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinase (CDK) Bur1, along with its cyclin partner Bur2, plays a crucial role in regulating transcription elongation in Saccharomyces cerevisiae.[1][2] It is known to phosphorylate the C-terminal domain (CTD) of RNA polymerase II and other key factors involved in this process.[1] Additionally, this compound has been implicated in cell cycle progression through its interaction with the TORC1 pathway, where it directly phosphorylates the kinase Sch9.[1][3][4] Understanding the specific phosphorylation events mediated by this compound is critical for elucidating its regulatory mechanisms and for the development of potential therapeutic interventions targeting these pathways.
Mass spectrometry-based phosphoproteomics has emerged as a powerful tool for the large-scale identification and quantification of protein phosphorylation sites.[5][6][7] This application note provides detailed protocols for the identification of this compound phosphorylation sites using mass spectrometry, covering experimental design, sample preparation, phosphopeptide enrichment, and data analysis.
Signaling Pathways Involving this compound
This compound is involved in at least two major cellular processes: transcription elongation and cell cycle control in conjunction with the TORC1 pathway. The following diagrams illustrate these signaling pathways.
Caption: this compound in Transcription Elongation.
Caption: this compound in the TORC1 Signaling Pathway.
Experimental Workflow
The overall workflow for identifying this compound phosphorylation sites involves several key steps, from sample preparation to mass spectrometry analysis and data interpretation.
Caption: General phosphoproteomics workflow.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the identification of this compound phosphorylation sites.
Protocol 1: Yeast Cell Culture and Protein Extraction
-
Yeast Strains and Growth Conditions:
-
Use a wild-type Saccharomyces cerevisiae strain and a corresponding this compound mutant strain (e.g., a temperature-sensitive allele or a kinase-dead analog-sensitive mutant).
-
Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete media) to mid-log phase (OD600 ≈ 0.6-0.8).
-
For conditional mutants, shift the culture to the restrictive temperature or add the inhibitor for a specified time to inactivate this compound kinase activity.
-
Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold water.
-
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 75 mM NaCl, supplemented with phosphatase and protease inhibitors).
-
Perform cell lysis by glass bead beating or cryogenic grinding.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Protocol 2: Protein Digestion and Desalting
-
Reduction and Alkylation:
-
To a known amount of protein lysate (e.g., 1-5 mg), add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C.
-
Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Trypsin Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C with gentle agitation.
-
-
Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: Phosphopeptide Enrichment
Enrichment of phosphopeptides is crucial due to their low stoichiometry.[8][9] Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are commonly used methods.[10][11][12]
-
IMAC Enrichment:
-
Reconstitute the dried peptides in IMAC loading buffer (e.g., 80% acetonitrile, 0.1% TFA).
-
Equilibrate the IMAC resin (e.g., Fe-NTA) with loading buffer.
-
Incubate the peptide solution with the equilibrated IMAC resin for 30 minutes with gentle agitation.
-
Wash the resin with wash buffer (e.g., 50% acetonitrile, 0.1% TFA).
-
Elute the phosphopeptides with an elution buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7.0).
-
-
TiO2 Enrichment:
-
Reconstitute the dried peptides in TiO2 loading buffer (e.g., 80% acetonitrile, 5% TFA).
-
Equilibrate the TiO2 spin tips or columns with loading buffer.
-
Load the peptide solution onto the TiO2 resin.
-
Wash the resin with wash buffer 1 (e.g., 30% acetonitrile, 3% TFA) followed by wash buffer 2 (e.g., 80% acetonitrile, 0.1% TFA).
-
Elute the phosphopeptides with elution buffer (e.g., 1.5% ammonium (B1175870) hydroxide).
-
-
Post-Enrichment Desalting:
-
Desalt the enriched phosphopeptides using a C18 StageTip or similar SPE method.
-
Dry the purified phosphopeptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.
-
-
LC Separation:
-
Reconstitute the dried phosphopeptides in a suitable solvent (e.g., 0.1% formic acid).
-
Load the sample onto a trap column followed by separation on an analytical column (e.g., 75 µm ID packed with C18 resin).
-
Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap or TOF analyzer.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Detect the fragment ions in the ion trap or Orbitrap.
-
Protocol 5: Data Analysis
-
Database Search:
-
Use a search algorithm (e.g., Sequest, Mascot, or Andromeda) to search the acquired MS/MS spectra against a Saccharomyces cerevisiae protein database.[5][7]
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.
-
-
Phosphorylation Site Localization:
-
Utilize algorithms such as Ascore or PTM-Score to determine the probability of phosphorylation at specific residues within the identified phosphopeptides.[13]
-
-
Quantitative Analysis:
-
For label-free quantification, compare the peak intensities or spectral counts of phosphopeptides between the wild-type and this compound mutant samples.
-
For stable isotope labeling approaches like SILAC, quantify the relative abundance of phosphopeptides based on the intensity ratios of heavy and light isotope-labeled peptide pairs.[14]
-
Perform statistical analysis to identify phosphosites with significant changes in abundance upon this compound inactivation.
-
Data Presentation
Quantitative phosphoproteomics data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to summarize quantitative data for this compound-dependent phosphorylation sites identified on a known substrate, Sch9.
Table 1: Quantitative Analysis of Sch9 Phosphorylation Sites
| Protein | Phosphosite | Peptide Sequence | Fold Change (WT/bur1 mutant) | p-value |
| Sch9 | Thr570 | ...VGTT LSP... | 3.2 | 0.001 |
| Sch9 | Thr723 | ...RGST VGT... | 4.5 | <0.001 |
| Sch9 | Ser726 | ...TGSS VGT... | 4.1 | <0.001 |
| Sch9 | Ser758 | ...NQLS PIK... | 1.2 | 0.345 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The protocols and workflows described in this application note provide a comprehensive guide for the identification and quantification of this compound phosphorylation sites using mass spectrometry. By applying these methods, researchers can gain valuable insights into the molecular mechanisms by which this compound regulates transcription, cell cycle, and other fundamental cellular processes. This knowledge is essential for a deeper understanding of yeast biology and may inform the development of novel therapeutic strategies targeting CDK-related pathways.
References
- 1. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound functions with TORC1 for vacuole-mediated cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 9. appliedbiomics.com [appliedbiomics.com]
- 10. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunofluorescence Microscopy of BUR1 Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the localization of the BUR1 protein kinase using immunofluorescence microscopy. The protocols are intended for research scientists and professionals in drug development investigating the subcellular distribution of this compound and its role in various cellular processes.
Introduction
This compound is a conserved cyclin-dependent kinase (CDK) that plays a crucial role in regulating transcription elongation by RNA polymerase II.[1][2] It forms a complex with its cyclin partner, Bur2.[2] Beyond its well-established function in the nucleus, recent studies have revealed a cytoplasmic pool of this compound involved in the Target of Rapamycin Complex 1 (TORC1) signaling pathway, which is critical for cell cycle progression.[3][4][5] Understanding the precise subcellular localization of this compound is therefore essential for elucidating its diverse cellular functions. Immunofluorescence microscopy offers a powerful technique to visualize the spatial distribution of this compound within single cells.
Key Applications
-
Determination of the nucleocytoplasmic distribution of this compound.
-
Investigation of changes in this compound localization in response to drug treatment or genetic mutations.
-
Co-localization studies with other proteins of interest to probe functional interactions.
-
Analysis of this compound localization throughout the cell cycle.
Quantitative Data Summary
The following table summarizes quantitative data on the subcellular localization of this compound, as determined by the analysis of fluorescently tagged protein.
| Protein Variant | Cellular Compartment | Mean Intensity Ratio (Cytoplasmic/Total) | Standard Deviation | P-value | Reference |
| This compound-mNG (Wild-Type) | Cytoplasm | ~0.35 | Varies | < 1 x 10⁻⁴ | [3] |
| This compound-ΔC-mNG | Cytoplasm | ~0.20 | Varies | < 1 x 10⁻⁴ | [3] |
Data is based on the analysis of this compound-mNeonGreen fusion proteins in yeast. The C-terminal truncation of this compound (this compound-ΔC) shows a significant reduction in cytoplasmic localization compared to the wild-type protein.[3]
Signaling Pathway
The diagram below illustrates the role of this compound in the TORC1 signaling pathway, acting in parallel to regulate cell cycle progression through the phosphorylation of Sch9.
Caption: this compound in the TORC1 Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of this compound in cultured cells.
I. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary Antibody: Anti-BUR1 antibody. Note: The selection of a highly specific and validated primary antibody is critical for successful immunofluorescence. It is recommended to thoroughly validate the chosen antibody for specificity (e.g., by Western blotting and/or using knockout/knockdown cell lines).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
II. Cell Culture and Preparation
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of fixation.
-
Incubate cells under standard culture conditions.
-
If applicable, treat cells with drugs or other experimental stimuli for the desired duration before fixation.
III. Immunofluorescence Staining Procedure
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add the Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.[6]
-
Aspirate the Fixation Solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.[7]
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the anti-BUR1 primary antibody to its predetermined optimal concentration in Primary Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.[8]
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS-T for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
If nuclear staining is desired, incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.[7]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Invert the coverslips onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
IV. Imaging and Analysis
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images using identical settings (e.g., exposure time, laser power) for all experimental conditions to allow for quantitative comparisons.
-
For quantitative analysis of this compound localization, image analysis software can be used to measure the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm).[9][10]
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for this compound localization.
Caption: Immunofluorescence Workflow for this compound.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 5. This compound functions with TORC1 for vacuole-mediated cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. img.abclonal.com [img.abclonal.com]
- 9. Quantitative analysis of immunofluorescent punctate staining of synaptically localized proteins using confocal microscopy and stereology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in BUR1 ChIP-qPCR experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in BUR1 Chromatin Immunoprecipitation (ChIP)-qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it expected to be found on the genome?
This compound is a cyclin-dependent kinase (CDK) that, along with its cyclin partner Bur2, plays a crucial role in regulating transcriptional elongation.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[1] Therefore, this compound is expected to be found associated with the transcribed regions of actively expressed genes.[2] While this compound is primarily localized in the nucleus, a portion can also be found in the cytoplasm.[1]
Q2: I am observing a very weak or no signal in my this compound IP sample, but my input DNA amplifies well. What are the most likely causes?
Low signal in the immunoprecipitated (IP) sample despite a healthy input control points to issues within the ChIP workflow itself. The most common culprits include:
-
Ineffective Antibody: The antibody may not be validated for ChIP, may have low affinity, or the epitope could be masked. Using a polyclonal antibody might be advantageous as it can recognize multiple epitopes.
-
Insufficient Antibody: The amount of antibody used may be too low to capture the target protein effectively. Generally, 1-10 µg of antibody is recommended per ChIP reaction, but this requires optimization.[3]
-
Problems with Cross-linking: Over-fixation with formaldehyde (B43269) can mask the epitope your antibody is supposed to recognize, preventing binding.[3] Conversely, under-fixation will lead to weak protein-DNA complexes that are lost during the procedure.
-
Inefficient Immunoprecipitation: Incubation times for the antibody with the chromatin may be too short. An overnight incubation at 4°C can increase signal and specificity. Additionally, wash buffers that are too stringent (e.g., salt concentration >500 mM) can strip the antibody from its target.[3]
-
Low Protein Abundance: The target protein, this compound, may be of low abundance in the cell type or condition being studied, requiring an increase in the amount of starting material.[4]
Q3: How can I determine the optimal amount of antibody for my this compound ChIP experiment?
The ideal antibody concentration is critical; too much can increase non-specific background binding, while too little results in a low signal. It is essential to perform an antibody titration. This involves setting up several ChIP reactions with a constant amount of chromatin while varying the amount of the this compound antibody (e.g., 1 µg, 2 µg, 5 µg, 10 µg). The optimal amount will yield the highest signal-to-noise ratio, which is determined by comparing the enrichment at a known positive target locus to a negative control locus.[5]
Q4: What is the recommended chromatin fragment size for ChIP, and how does it affect my signal?
The optimal size for chromatin fragments is between 200 and 1000 base pairs.[3][4]
-
Fragments are too large (>1000 bp): This indicates incomplete shearing and leads to low resolution, making it difficult to pinpoint the precise location of protein binding.
-
Fragments are too small (<200 bp): Over-sonication can damage epitopes, disrupt the integrity of the protein-DNA complexes, and displace nucleosomes, all of which can lead to a reduced signal.[3][6] It is crucial to optimize sonication time for each cell type.
Q5: How do I select and use controls to validate my this compound ChIP-qPCR results?
Proper controls are essential to distinguish a true biological signal from background noise.
-
Positive Locus Control: A gene region where this compound is expected to bind. Since this compound is involved in active transcription, the promoter or gene body of a constitutively expressed "housekeeping" gene (e.g., RPL30, ACT1) is a suitable positive control.
-
Negative Locus Control: A genomic region where this compound is not expected to bind, such as a gene desert or an untranscribed region.[5][7]
-
Negative Control (IgG): A mock IP performed with a non-specific IgG antibody from the same host species as your this compound antibody. This control helps determine the level of non-specific binding in your experiment. A true signal should show significantly higher enrichment in the this compound IP compared to the IgG control.[8]
Troubleshooting Guide
Data Presentation: Quantitative Summaries
Table 1: Quick Troubleshooting Guide for Low this compound ChIP Signal
| Problem Observed | Potential Cause | Recommended Solution |
| Low signal in both IP and Input | Poor DNA recovery after reverse cross-linking and purification. | Use a commercial spin column kit for DNA purification to remove inhibitors.[9] Ensure reverse cross-linking is complete. Increase the starting number of cells.[4] |
| Good Input signal, low IP signal | Inefficient immunoprecipitation. | Use a ChIP-validated antibody. Optimize antibody concentration through titration. Increase antibody-chromatin incubation time (e.g., overnight at 4°C). |
| Over-crosslinking masking the epitope. | Reduce formaldehyde fixation time (e.g., 10-15 minutes).[3] | |
| Chromatin shearing is suboptimal. | Optimize sonication to achieve fragments between 200-1000 bp.[3] Avoid over-sonication which can damage epitopes.[6] | |
| Wash conditions are too harsh. | Ensure wash buffer salt concentration does not exceed 500 mM NaCl.[3] | |
| High signal in IgG control | Non-specific binding to beads or antibody. | Pre-clear the chromatin with beads before the IP step.[3] Reduce the amount of antibody used. Increase the number of washes.[4] |
| No PCR amplification in any sample | PCR failure or inhibitors present. | Check primer design and efficiency (>95%).[10] Purify DNA using a column-based method to remove detergents and other inhibitors.[9] Run a dilution series of your input DNA to check for inhibition.[10] |
Table 2: Example Data for Antibody Titration
This table shows hypothetical qPCR results from a this compound antibody titration experiment. The goal is to find the antibody concentration that maximizes the specific signal (% Input at a positive locus) while keeping the non-specific signal (% Input at a negative locus) low.
| Antibody Amount (µg) | Ct (Input) | Ct (IP at Positive Locus) | % Input (Positive Locus) | Ct (IP at Negative Locus) | % Input (Negative Locus) | Signal/Noise Ratio |
| 1.0 | 24.0 | 31.5 | 0.05% | 34.0 | 0.01% | 5.0 |
| 2.0 | 24.0 | 30.0 | 0.16% | 33.8 | 0.01% | 16.0 |
| 5.0 | 24.0 | 28.5 | 0.47% | 33.5 | 0.02% | 23.5 |
| 10.0 | 24.0 | 28.3 | 0.55% | 32.5 | 0.04% | 13.8 |
Calculation: % Input = 2^((Ct_Input - log2(DilutionFactor)) - Ct_IP) * 100. Here, a 1:100 input dilution is assumed (DilutionFactor=100, log2(100)≈6.64). Conclusion: 5.0 µg of antibody provides the best signal-to-noise ratio in this example.
Table 3: Interpreting Good vs. Low Signal Scenarios
This table contrasts hypothetical qPCR data from a successful experiment with one showing a low signal.
| Scenario | Sample | Ct (Positive Locus) | Ct (Negative Locus) | % Input (Positive Locus) | Fold Enrichment vs. IgG (Positive Locus) |
| Good Signal | Input (1% of IP) | 26.0 | 26.5 | 100% (Reference) | - |
| This compound IP | 30.0 | 35.0 | 0.78% | 39.0 | |
| IgG IP | 35.0 | 35.5 | 0.02% | 1.0 (Reference) | |
| Low Signal | Input (1% of IP) | 26.0 | 26.5 | 100% (Reference) | - |
| This compound IP | 34.5 | 35.2 | 0.03% | 1.5 | |
| IgG IP | 35.0 | 35.5 | 0.02% | 1.0 (Reference) |
Calculations are based on the percent of input method. Fold enrichment is calculated as (% Input of this compound IP) / (% Input of IgG IP).
Experimental Protocols
Detailed Protocol: ChIP for a Transcription Factor (this compound)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[11][12][13]
1. Cell Cross-linking and Harvesting
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Scrape the cells and transfer to a conical tube. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.
2. Chromatin Preparation: Lysis and Sonication
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer or a buffer containing SDS) with protease inhibitors. Incubate on ice for 10 minutes.[12]
-
Sonicate the lysate on ice to shear the chromatin. Use short pulses to avoid overheating and foaming. The goal is to obtain fragments predominantly between 200 and 1000 bp.
-
After sonication, centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.[12]
-
Transfer the supernatant (containing the sheared chromatin) to a new tube. This is your chromatin preparation.
-
Remove a small aliquot (e.g., 1-2%) to serve as your "Input" control. Store at -20°C until the reverse cross-linking step.
3. Immunoprecipitation (IP)
-
Dilute the chromatin in a ChIP dilution buffer.
-
Optional but recommended: Pre-clear the chromatin by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Add the this compound antibody (or IgG for the negative control) to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.[11]
4. Washes and Elution
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers. Keep buffers ice-cold.
-
After the final wash, elute the complexes from the beads using a freshly prepared elution buffer (e.g., containing SDS and NaHCO3). Incubate at 65°C with agitation.
-
Pellet the beads and transfer the supernatant (your eluate) to a new tube.
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluates and the stored "Input" sample to reverse the formaldehyde cross-links. Incubate at 65°C for at least 4-6 hours (or overnight).
-
Add Proteinase K to digest proteins. Incubate for 1-2 hours at 45-55°C.
-
Purify the DNA using a PCR purification spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[9][14] Elute the final DNA in a small volume of elution buffer or water.
6. qPCR Analysis
-
Set up qPCR reactions using SYBR Green or a probe-based method.[10]
-
For each sample (Input, this compound IP, IgG IP), run reactions for your positive and negative locus primers.
-
Analyze the data using the "percent of input" method or by calculating "fold enrichment" over the IgG control.[9][10]
Visualizations
Caption: Overview of the Chromatin Immunoprecipitation (ChIP)-qPCR experimental workflow.
References
- 1. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. ChIPâqPCR Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ChIP qPCR data analysis? - ChIP [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 13. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 14. protocols.io [protocols.io]
optimizing BUR1 kinase assay conditions for specific substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing BUR1 kinase assays for specific substrates. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound kinase and what are its primary substrates?
A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to mammalian Cdk9. It plays a crucial role in the regulation of transcription elongation.[1][2] The this compound kinase, in complex with its cyclin Bur2, phosphorylates several key substrates involved in this process.[2][3] Known substrates include:
-
Rpb1 CTD: The C-terminal domain of the largest subunit of RNA Polymerase II.[1][2]
-
Sch9: A kinase involved in nutrient signaling and cell cycle progression.[6][7][8]
-
Rpb1 Linker Region: A domain connecting the core of Rpb1 to the CTD.[9][10]
Q2: What are the key components of a this compound kinase assay buffer?
A2: A typical in vitro this compound kinase assay buffer contains a buffering agent to maintain pH, a magnesium source as a cofactor for ATP, a reducing agent to maintain enzyme stability, and phosphatase inhibitors. While optimal conditions should be determined empirically, a good starting point for a 1X kinase buffer is:
-
25 mM Tris-HCl or HEPES, pH 7.5[11]
-
10 mM MgCl₂[11]
-
5 mM β-glycerophosphate (phosphatase inhibitor)[11]
-
2 mM Dithiothreitol (DTT)[11]
-
0.1 mM Sodium Orthovanadate (Na₃VO₄) (phosphatase inhibitor)[11]
-
ATP (concentration to be optimized)
Q3: How should I optimize the substrate concentration for my this compound kinase assay?
A3: Substrate concentration should be titrated to determine the optimal level that provides a good signal-to-noise ratio without causing substrate inhibition. A common starting point is a concentration around the Michaelis constant (Km) for the substrate, if known. If the Km is unknown, a substrate titration experiment should be performed. This involves testing a range of substrate concentrations while keeping the this compound kinase and ATP concentrations constant. The optimal concentration is typically the lowest concentration that gives the largest dynamic range in the linear portion of the titration curve.
Q4: What concentration of ATP should I use in my this compound kinase assay?
A4: The ATP concentration is a critical parameter that can significantly influence assay results. For inhibitor screening, using an ATP concentration close to the Km of the kinase for ATP allows for the sensitive detection of competitive inhibitors. For physiological studies, it may be desirable to use ATP concentrations that mimic cellular levels (typically in the low millimolar range). It is recommended to perform an ATP titration to determine the optimal concentration for your specific assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound kinase assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contaminated reagents (ATP, buffer, or kinase preparation with other kinases or ATPases). | Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment. Ensure the purity of the recombinant this compound kinase.[7] |
| Sub-optimal reagent concentrations (ATP, substrate, or detection reagent too high). | Titrate each reagent to determine the optimal concentration that provides a good signal window without elevating the background.[7] | |
| Assay plate issues (certain plate types can contribute to high background). | Test different types of microplates (e.g., low-binding plates). | |
| Inconsistent Results/High Variability | Pipetting inaccuracies, especially with small volumes. | Ensure pipettes are calibrated and use appropriate pipetting techniques. Prepare master mixes to minimize pipetting errors.[6] |
| Inadequate mixing of reagents. | Thoroughly mix all components before and after addition to the assay plate.[6] | |
| Edge effects due to evaporation in microplates. | Avoid using the outermost wells of the plate or fill them with buffer or water to create a humidity barrier.[6] | |
| Inconsistent incubation times or temperature fluctuations. | Use a calibrated incubator and ensure consistent timing for all steps of the assay.[6] | |
| No or Low Kinase Activity | Inactive this compound kinase. | Ensure the kinase is stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme. |
| Sub-optimal buffer conditions (pH, salt concentration). | Optimize the buffer composition. Test a range of pH values (e.g., 7.0-8.0) and salt concentrations. | |
| Incorrect substrate or poor substrate quality. | Verify the sequence and purity of your peptide or protein substrate. Test a known positive control substrate if available.[6] | |
| Insufficient ATP or Mg²⁺ concentration. | Ensure ATP and Mg²⁺ are present at optimal concentrations. |
Experimental Protocols
General In Vitro this compound Kinase Assay Protocol (Radiometric)
This protocol provides a general framework for a radiometric this compound kinase assay using a peptide or protein substrate.
Materials:
-
Recombinant this compound/Bur2 complex
-
Substrate of interest (e.g., GST-Rpb1 CTD, Spt5 peptide)
-
10X Kinase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na₃VO₄
-
ATP solution (10X working stock)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a 1X kinase reaction mix by diluting the 10X Kinase Assay Buffer and adding the substrate to the desired final concentration.
-
Add the recombinant this compound/Bur2 kinase to the reaction mix.
-
Initiate the reaction by adding the 10X ATP solution containing a known amount of [γ-³²P]ATP. A typical final ATP concentration to start with is 25 µM.[2]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The optimal time should be determined through a time-course experiment to ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Substrate Concentration Optimization
To determine the optimal substrate concentration, perform the kinase assay as described above with varying concentrations of the substrate while keeping the this compound kinase and ATP concentrations constant.
| Substrate Concentration | Kinase Activity (CPM) |
| 0 µM | Value |
| 1 µM | Value |
| 5 µM | Value |
| 10 µM | Value |
| 25 µM | Value |
| 50 µM | Value |
| 100 µM | Value |
Note: Replace "Value" with experimentally determined counts per minute (CPM).
Visualizations
This compound Signaling Pathway
Caption: this compound kinase signaling pathways in transcription and cell cycle.
Experimental Workflow for this compound Kinase Assay Optimization
References
- 1. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | Semantic Scholar [semanticscholar.org]
- 2. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective Kinase Inhibition Shows That this compound (Cdk9) Phosphorylates the Rpb1 Linker In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Working with BUR1 Temperature-Sensitive Alleles
Welcome to the technical support center for researchers working with BUR1 temperature-sensitive (ts) alleles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound-ts strains.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| My this compound-ts strain grows poorly or not at all, even at the permissive temperature. | 1. Allele-Specific Hypomorphism: Some this compound-ts alleles may not be fully functional even at permissive temperatures, leading to a slow-growth phenotype.[1] ▸ Solution: Use supplemented rich media (e.g., YPD) for routine growth. Verify the expected growth rate against the original characterization data for your specific allele. 2. Genetic Background Effects: The phenotype of a ts allele can be sensitive to the genetic background of the yeast strain. ▸ Solution: Ensure your strain background is compatible. If you have crossed the allele into a new background, verify the phenotype in multiple independent segregants. |
| I'm not seeing a clear phenotype at the restrictive temperature. | 1. Incorrect Restrictive Temperature: The restrictive temperature can be allele-specific and may require precise control. A slight deviation in incubator temperature can lead to a "leaky" or partial phenotype.[2][3] ▸ Solution: Verify your incubator's temperature with a calibrated thermometer. Test a range of temperatures (e.g., 34°C, 37°C, 38°C) to determine the optimal restrictive temperature for your specific allele and experimental conditions.[2][3] 2. Rapid Reversion or Suppression: Spontaneous mutations may arise that suppress the temperature-sensitive phenotype, especially during prolonged incubation. ▸ Solution: Perform experiments over the shortest effective time course. When starting a liquid culture for a temperature shift, always begin from a freshly grown colony from the permissive temperature. |
| My experiment shows high variability between replicates. | 1. Inconsistent Cell State: The physiological state of the cells at the time of the temperature shift is critical. Cells should be in a consistent phase of growth (e.g., mid-log phase). ▸ Solution: Follow a strict protocol for overnight cultures and dilutions to ensure cells are in the exponential growth phase before shifting to the restrictive temperature.[4] 2. Temperature Shift Inefficiency: A slow shift in temperature for liquid cultures can allow cells to adapt, leading to inconsistent results. ▸ Solution: For liquid cultures, rapidly shift the temperature by adding pre-warmed media or transferring the flask to a shaking water bath set to the restrictive temperature. |
| My this compound-ts mutant shows sensitivity to 6-Azauracil (6AU) or Mycophenolic Acid (MPA) even at the permissive temperature. | This is an expected phenotype. This compound kinase is involved in transcription elongation, and mutants are often sensitive to drugs that impact nucleotide pools and transcription.[5][6][7] This sensitivity indicates a partial loss of function and can be used as a convenient phenotypic marker. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound kinase?
A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae that plays a crucial role in the elongation phase of transcription by RNA Polymerase II (Pol II).[5][6][8] It forms a complex with its cyclin partner, Bur2.[9][10] This complex is recruited to actively transcribing genes and is thought to promote elongation efficiency, particularly on long genes.[5][7]
Q2: What are the known substrates of the this compound-Bur2 complex?
A2: The this compound-Bur2 complex has several known substrates. While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1) in vitro, its primary role in vivo appears to be the phosphorylation of other factors.[5][8] Key substrates include:
-
Spt5: A transcription elongation factor. Phosphorylation of Spt5 by this compound helps recruit the Paf1 complex to elongating Pol II.[11]
-
Rpb1 Linker Region: this compound phosphorylates the linker region of Rpb1, which enhances the binding of the elongation factor Spt6.[11]
-
Histone H3: this compound is required for the transcription-associated trimethylation of Histone H3 at lysine (B10760008) 36 (H3K36me3) by the methylase Set2.[9]
Q3: How does a temperature-sensitive mutation in this compound affect the cell?
A3: A temperature-sensitive mutation is typically a missense mutation that allows the this compound protein to fold and function correctly at a lower, permissive temperature (e.g., 25°C) but causes it to misfold and lose function at a higher, restrictive temperature (e.g., 37°C).[1][12] Shifting a this compound-ts strain to the restrictive temperature leads to a rapid loss of this compound kinase activity. This results in defects in transcription elongation, altered histone modification patterns, and cell cycle arrest, typically in the G1 phase.[7][13][14]
Q4: What are some common phenotypes observed in this compound-ts mutants at the restrictive temperature?
A4: Besides temperature-sensitive growth, this compound mutants exhibit several other phenotypes:
-
Sensitivity to drugs: Increased sensitivity to 6-Azauracil (6AU) and Mycophenolic Acid (MPA).[5][7]
-
Genetic Interactions: Synthetic lethality or sickness when combined with mutations in other transcription elongation factors like CTK1, SPT4, and SPT5.[7][9]
-
Cell Cycle Defects: A delay or arrest in the G1/S phase transition of the cell cycle.[13][14]
-
Cryptic Transcription: Loss of this compound function can lead to inappropriate transcription initiation within gene bodies.[10]
Data Summary: Phenotypes of this compound Alleles
The following table summarizes the reported phenotypes for various temperature-sensitive alleles of this compound. Note that permissive and restrictive temperatures can vary slightly based on strain background and media conditions.
| Allele | Permissive Temp. | Restrictive Temp. | Other Phenotypes | Reference |
| This compound-2 | 30°C | 37°C | Sensitive to 6AU and MPA | [7] |
| This compound-23 | 30°C | 37°C | Reduced RNA Pol II at 3' end of genes | [7] |
| This compound-107 | Not specified | Not specified | Alleviates hydroxyurea (B1673989) sensitivity in checkpoint mutants; delays G1/S transition | [14] |
| sgv1 (original allele) | Not specified | High temp. | Sensitive to α-factor growth arrest; does not grow at high or low temperatures | [5] |
Experimental Protocols
Protocol 1: Temperature Shift Assay (Spot Test)
This protocol is used to assess the temperature sensitivity of a strain on solid media.
-
Culture Preparation: Grow the this compound-ts mutant and a wild-type control strain overnight in liquid YPD media at the permissive temperature (e.g., 25°C).
-
Normalization: The next day, measure the optical density (OD₆₀₀) of each culture and dilute them to a starting OD₆₀₀ of 1.0 in sterile water.
-
Serial Dilution: Create a 5- or 10-fold serial dilution series for each strain (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in a 96-well plate.
-
Spotting: Using a multichannel pipette or a pinning tool, spot 3-5 µL of each dilution onto two sets of YPD plates.
-
Incubation: Incubate one plate at the permissive temperature (e.g., 25°C) and the other at the restrictive temperature (e.g., 37°C). It is recommended to pre-warm the restrictive plate before spotting.[2]
-
Analysis: Document the growth by photographing the plates after 2-3 days. The this compound-ts strain should show robust growth at the permissive temperature and reduced or no growth at the restrictive temperature compared to the wild-type control.
Protocol 2: Analysis of Phenotype in Liquid Culture
This protocol is for observing the effects of this compound inactivation on processes like gene expression or cell cycle progression.
-
Log-Phase Culture: Grow a starter culture of the this compound-ts strain overnight at the permissive temperature (25°C). The next morning, dilute the culture into a larger volume of fresh, pre-warmed media (25°C) to an OD₆₀₀ of ~0.2 and allow it to grow into mid-log phase (OD₆₀₀ 0.5-0.8).
-
Pre-Shift Sample: Once the culture reaches mid-log phase, remove an aliquot to serve as the time-zero (T=0) or permissive temperature control.
-
Temperature Shift: Rapidly shift the remaining culture to the restrictive temperature (37°C). This can be done by transferring the flask to a shaking water bath or an incubator set to 37°C.
-
Time-Course Collection: Collect samples at various time points after the shift (e.g., 15, 30, 60, 90, 120 minutes).
-
Cell Processing: Immediately process the collected samples as required for your downstream analysis (e.g., flash-freeze cell pellets for RNA/protein extraction, fix cells for microscopy or flow cytometry).
Visualizations
Signaling and Functional Pathways
Caption: Functional relationships of the this compound-Bur2 kinase complex in transcription.
Experimental Workflow
Caption: Workflow for a liquid culture temperature-shift experiment.
References
- 1. Temperature-sensitive mutant - Wikipedia [en.wikipedia.org]
- 2. Making temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a Comprehensive Temperature-Sensitive Mutant Repository of the Essential Genes of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular Determinants of Temperature-Sensitive Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound-107 mutant delays G1/S transition and alleviates hydroxyurea sensitivity in checkpoint-deficient yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
how to validate a BUR1-specific antibody
A Technical Support Center for the Validation of BUR1-Specific Antibodies
Welcome to the technical support center for your this compound-specific antibody. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful validation and application of your antibody.
Troubleshooting Guides and FAQs
This section addresses common issues you may encounter during the validation of your this compound-specific antibody.
Western Blotting (WB)
Q1: Why am I observing multiple bands in my Western blot?
A1: Multiple bands can arise from several factors. Consider the following possibilities:
-
Protein Isoforms or Splice Variants: this compound may have different isoforms or splice variants that result in bands of different molecular weights.
-
Post-Translational Modifications (PTMs): As a kinase, this compound itself can be phosphorylated, which can alter its apparent molecular weight.[1]
-
Protein Degradation: If samples are not handled properly, proteases can degrade this compound, leading to lower molecular weight bands. Always use fresh samples and protease inhibitors.
-
Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins that share similar epitopes. To confirm specificity, test your antibody on a this compound knockout (KO) cell lysate, which should show no signal.[2]
-
Antibody Concentration Too High: An excessively high concentration of the primary antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.[3]
Q2: Why is there no signal or a very weak signal in my Western blot?
A2: A lack of signal can be due to several reasons. Here's a checklist to troubleshoot this issue:
-
Low this compound Expression: The cell line or tissue you are using may have low endogenous expression of this compound. Use a positive control, such as a cell line known to express this compound or a lysate from cells overexpressing tagged this compound.
-
Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.[4]
-
Incorrect Antibody Dilution: The primary or secondary antibody may be too dilute. Refer to the antibody datasheet for the recommended starting dilution and optimize from there.[5][6]
-
Inactive Secondary Antibody: Ensure your secondary antibody is active and correctly matched to the primary antibody's host species.
-
Issues with Detection Reagents: Check that your chemiluminescent substrate has not expired and is properly prepared.
Immunofluorescence (IF)
Q3: Why am I not observing a clear nuclear signal for this compound?
A3: this compound is predominantly a nuclear protein.[7] If you are not seeing a distinct nuclear localization, consider these points:
-
Improper Permeabilization: The cell membrane must be adequately permeabilized for the antibody to reach the nuclear antigens. Try increasing the concentration of the permeabilization agent (e.g., Triton X-100) or the incubation time.[8]
-
Suboptimal Fixation: The fixation method can affect epitope accessibility. If you are using paraformaldehyde, ensure it is freshly prepared. You might also try other fixation methods, such as methanol (B129727) fixation.
-
Antibody Inability to Recognize Native Protein: Some antibodies only recognize denatured proteins and may not be suitable for IF. Check the antibody datasheet to confirm it has been validated for this application.
-
Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect protein localization and antibody penetration.
Q4: I am seeing high background staining in my immunofluorescence images.
A4: High background can obscure the specific signal. Here are some common causes and solutions:
-
Primary Antibody Concentration Too High: As with Western blotting, an overly concentrated primary antibody can lead to non-specific binding. Perform a titration to find the optimal dilution.
-
Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) and that you are blocking for a sufficient amount of time.
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Secondary Antibody Non-specificity: Run a control where you omit the primary antibody. If you still see staining, your secondary antibody may be binding non-specifically.
Immunoprecipitation (IP)
Q5: Why am I unable to immunoprecipitate this compound effectively?
A5: Low IP yield can be frustrating. Here are some potential reasons:
-
Antibody Not Suitable for IP: The antibody's epitope may be masked in the native protein conformation, making it unsuitable for IP. Check the antibody's datasheet for IP validation.
-
Harsh Lysis Conditions: The lysis buffer may be denaturing the protein and disrupting the antibody-antigen interaction. Consider using a milder lysis buffer.
-
Low Protein Abundance: this compound may be a low-abundance protein in your sample. You may need to start with a larger amount of cell lysate.
-
Inefficient Antibody-Bead Conjugation: Ensure your Protein A/G beads are not expired and are properly washed and incubated with the antibody.
Quantitative Data Summary
The following tables provide general guidelines for using a this compound-specific antibody. Note that optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Recommended Starting Dilutions for a this compound-Specific Antibody
| Application | Starting Dilution Range |
| Western Blotting (WB) | 1:500 - 1:2000 |
| Immunofluorescence (IF) | 1:100 - 1:500 |
| Immunoprecipitation (IP) | 1 µg - 5 µg of antibody per 1 mg of lysate |
Table 2: Key Information for this compound Protein
| Attribute | Value | Source |
| Organism | Saccharomyces cerevisiae (Baker's yeast) | UniProt: P23293 |
| Molecular Weight (calculated) | ~74 kDa | UniProt: P23293 |
| Subcellular Localization | Nucleus | [7] |
| Abundance (log phase) | ~2070 molecules/cell | UniProt: P23293 |
Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Sample Preparation:
-
Culture yeast cells to mid-log phase.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells using a glass bead disruption method in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.[4]
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the this compound-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Immunofluorescence for this compound
-
Cell Preparation:
-
Grow yeast cells on poly-L-lysine coated coverslips in a petri dish.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA and 10% normal goat serum in PBST for 1 hour.
-
-
Antibody Staining:
-
Incubate with the this compound-specific primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST in the dark.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Protocol 3: Immunoprecipitation of this compound
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer containing 1% NP-40).
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the this compound-specific antibody (or a negative control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using the this compound-specific antibody.
-
Visualizations
Caption: The this compound/Bur2 signaling pathway in transcription and cell cycle control.
Caption: A logical workflow for the validation of a this compound-specific antibody.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Antibody Selection and Dilution | Bio-Rad [bio-rad.com]
- 7. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ifprotocol.org [ifprotocol.org]
overcoming transient inhibition of analog-sensitive BUR1 kinases
Welcome to the technical support center for researchers utilizing analog-sensitive (AS) BUR1 kinase technology. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges during your experiments, with a focus on addressing the transient nature of kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the analog-sensitive (AS) this compound kinase system and how does it work?
A: The analog-sensitive (AS) kinase system is a chemical-genetic technique that allows for the highly specific and rapid inhibition of a single kinase in a cellular context.[1] The strategy involves engineering the kinase of interest, in this case, this compound, by mutating a critical "gatekeeper" residue in its ATP-binding pocket.[2] This mutation, typically to a smaller amino acid like glycine (B1666218) or alanine, creates an enlarged pocket that can accommodate a bulky, modified ATP analog inhibitor (e.g., 1-NM-PP1, CMK). This bulky inhibitor is unable to bind to wild-type kinases, ensuring high specificity.[2][3] This "bump-hole" approach enables researchers to control the activity of this compound with high temporal resolution.[4]
References
- 1. The logic and design of analog-sensitive kinases and their small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Controlling for Off-Target Effects of BUR1 Inhibitors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with BUR1 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and control for off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound inhibitors and what are their primary functions?
A1: this compound is an essential cyclin-dependent kinase (CDK) in yeast (Saccharomyces cerevisiae) that plays a critical role in regulating transcriptional elongation.[1][2][3] It functions as a complex with its cyclin partner, Bur2.[2] The this compound-Bur2 complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is crucial for efficient transcription.[2][3] this compound is the yeast homolog of human CDK9.[1] Recent research also indicates that this compound cooperates with the TORC1 signaling pathway to regulate cell cycle progression from the G1 phase.[2][4][5]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
A2: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than the intended target.[6][7] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, there is a significant risk of them binding to and inhibiting other kinases as well.[8] These off-target interactions can lead to a variety of issues, including cellular toxicity, misleading experimental results, and adverse side effects in clinical applications.[6] It is crucial to identify and control for these effects to ensure that the observed phenotype is a true result of inhibiting the intended target.[9][10]
Q3: How can I determine if the phenotype I'm observing is due to an off-target effect of my this compound inhibitor?
A3: Distinguishing on-target from off-target effects is a critical step in kinase inhibitor research. Several experimental strategies can be employed:
-
Use of Structurally Different Inhibitors: Test multiple inhibitors with different chemical scaffolds that are known to target this compound. If the same phenotype is observed with different inhibitors, it is more likely to be an on-target effect.[6]
-
Rescue Experiments: A powerful method to confirm on-target activity is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of this compound in your cells. If the inhibitor's effect is reversed in these cells, it strongly suggests the phenotype is due to the inhibition of this compound.[6][8]
-
Kinase Profiling: A kinome-wide selectivity screen will test your inhibitor against a large panel of kinases.[6] This can identify other kinases that are inhibited by your compound, providing a clearer picture of its selectivity.[9][10]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of this compound. Additionally, examining key proteins in related pathways that are not expected to be affected can help identify unexpected changes indicative of off-target activity.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of the this compound inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[6]2. Test other this compound inhibitors with different chemical structures.[6] | 1. Identification of other kinases that may be responsible for the cytotoxicity.2. If cytotoxicity is still present with different inhibitors, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to find the lowest effective concentration.2. Consider reducing the dosage or using intermittent dosing in your experimental design.[6] | A reduction in cytotoxicity while still observing the desired on-target effect. |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in your cell culture medium.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to the toxicity.[6] | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use western blotting or other proteomic techniques to check for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[6] | A better understanding of the cellular response to your inhibitor and more consistent results. |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time). | Ensures that the observed effects are from the inhibitor and not its degradation products.[6] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to determine if the unexpected results are consistent. | Helps to differentiate between general off-target effects and those that are specific to a particular cellular context.[6] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[11] A lower IC50 value indicates a more potent inhibitor.[12] When evaluating off-target effects, it is important to compare the IC50 of the inhibitor for the intended target (this compound) with its IC50 for other kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[6]
Table 1: Example IC50 Values for a Hypothetical this compound Inhibitor
| Kinase | IC50 (nM) |
| This compound (On-Target) | 15 |
| Kinase A (Off-Target) | 250 |
| Kinase B (Off-Target) | 1,500 |
| Kinase C (Off-Target) | >10,000 |
Note: This table is for illustrative purposes. Researchers should consult specific literature for the IC50 values of the this compound inhibitors they are using.
Key Experimental Protocols
Kinase Selectivity Profiling
Kinase selectivity profiling is essential for understanding the specificity of an inhibitor by testing it against a large number of kinases.[9][10]
Methodology:
-
Compound Preparation: Prepare the this compound inhibitor at a range of concentrations.
-
Kinase Panel: Utilize a commercial service or an in-house platform that offers a broad panel of purified, active kinases.
-
Assay Performance: The inhibitor is incubated with each kinase in the presence of ATP and a suitable substrate.
-
Activity Measurement: Kinase activity is measured, often through the quantification of substrate phosphorylation. This can be done using various methods, including radiometric assays or fluorescence-based assays.[10]
-
Data Analysis: The percentage of inhibition for each kinase at each inhibitor concentration is calculated. IC50 values are then determined for the on-target kinase (this compound) and any significantly inhibited off-target kinases.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that an inhibitor binds to its target protein within intact cells.[13][14] The principle is that a protein becomes more thermally stable when it is bound to a ligand.[13]
Methodology:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.[13]
-
Cell Lysis: After the heat treatment, lyse the cells.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to separate the soluble proteins (supernatant) from the precipitated, aggregated proteins (pellet).
-
Protein Detection: Analyze the amount of soluble this compound protein in the supernatant at each temperature using Western blotting.[13]
-
Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated cells compared to the control cells, signifying that the inhibitor has bound to and stabilized this compound.
Genetic Rescue Experiment
A genetic rescue experiment is a definitive way to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.[8]
Methodology:
-
Generate a Drug-Resistant Mutant: Introduce a mutation into the this compound gene that confers resistance to the inhibitor without affecting the kinase's normal function. This is often a mutation in the ATP-binding pocket.
-
Create Rescue Cell Line: Introduce the drug-resistant this compound mutant into the cells you are studying. This can be done through transfection or viral transduction.[15]
-
Inhibitor Treatment: Treat both the wild-type cells and the rescue cell line with the this compound inhibitor.
-
Phenotypic Analysis: Observe the cellular phenotype of interest.
-
Data Interpretation: If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the drug-resistant this compound mutant, it provides strong evidence that the phenotype is an on-target effect of the inhibitor.[6][8]
Visualizations
Caption: Simplified signaling pathway of the this compound-Bur2 complex.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions with TORC1 for vacuole-mediated cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
Technical Support Center: Managing BUR1 Overexpression Experiments
Welcome to the technical support center for researchers working with BUR1 overexpression. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in Saccharomyces cerevisiae?
A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae. It forms a complex with its cyclin partner, Bur2, to create the BUR kinase complex. This complex plays a crucial role in the regulation of transcription elongation by RNA Polymerase II. It is involved in the phosphorylation of the C-terminal region (CTR) of the transcription elongation factor Spt5 and the linker region of the largest subunit of RNA Polymerase II, Rpb1. These phosphorylation events are important for efficient transcription and for coupling transcription to other processes like histone modification.
Q2: Is overexpressing this compound expected to be toxic to yeast cells?
A2: While there is limited direct literature on the toxicity of this compound overexpression, it is plausible that high levels of this compound could be detrimental. This is based on the "gene balance hypothesis," which suggests that the overexpression of a component of a multi-subunit protein complex can lead to a stoichiometric imbalance, resulting in cellular stress. An excess of this compound without a proportional increase in its cyclin partner, Bur2, might lead to the accumulation of non-functional this compound monomers or promiscuous, off-target kinase activity.
Q3: My yeast cells are growing very slowly after inducing this compound overexpression. What are the possible causes?
A3: Slow growth is a common phenotype when a protein is overexpressed at toxic levels. For this compound, this could be due to several factors:
-
Stoichiometric Imbalance: As mentioned, an excess of this compound relative to Bur2 could disrupt the formation of the functional BUR kinase complex.
-
Cell Cycle Dysregulation: this compound has been implicated in cell cycle progression, particularly the G1/S transition. Overexpression might lead to a deregulation of this process, causing a growth delay.
-
Transcriptional Squandering: Overactive this compound could lead to widespread and inappropriate transcription, depleting cellular resources and leading to stress.
-
Off-Target Effects: At high concentrations, this compound might phosphorylate substrates it doesn't normally interact with, leading to unforeseen cellular consequences.
Q4: I am observing a significant increase in cell death in my this compound overexpression experiments. Why might this be happening?
A4: Increased cell death could be a more severe outcome of the issues causing slow growth. In particular, a recent study has shown that normal this compound activity can become detrimental in cells with compromised DNA damage checkpoints. Overexpression of this compound might exacerbate underlying replication stress, leading to increased DNA damage and subsequent cell death.
Q5: Can I co-overexpress Bur2 to mitigate the toxic effects of this compound overexpression?
A5: Co-overexpressing Bur2 is a logical strategy to try and maintain the stoichiometric balance of the BUR kinase complex. This could potentially rescue some of the toxic effects by ensuring that the overexpressed this compound is incorporated into a functional complex. However, the overall level of the active kinase complex will still be high and could lead to other issues if its activity is not tightly regulated.
Troubleshooting Guides
Issue 1: Poor or no expression of the this compound construct.
| Possible Cause | Recommendation |
| Promoter Leakiness/Toxicity | If using a strong inducible promoter like GAL1, leaky expression prior to induction might be causing toxicity and loss of the plasmid. Try switching to a more tightly regulated or weaker promoter. |
| Codon Usage | If expressing a this compound homolog from another species, ensure the codons are optimized for S. cerevisiae. |
| Plasmid Instability | Verify plasmid retention by plating on selective and non-selective media. |
| Inefficient Induction | Ensure the inducing agent (e.g., galactose) is at the correct concentration and that the carbon source used for repression (e.g., glucose) has been thoroughly washed out. |
Issue 2: Severe growth defect or cell death upon induction.
| Possible Cause | Recommendation |
| Excessive Protein Level | Use a titratable promoter system to express this compound at lower levels. Perform a dose-response experiment to find an expression level that allows for functional studies without severe toxicity. |
| Stoichiometric Imbalance | Co-express this compound with its cyclin partner, Bur2, from the same or a different plasmid to maintain the complex integrity. |
| Cell Cycle Arrest | Analyze the cell cycle profile of the cells using flow cytometry to determine if they are arresting at a specific phase. |
| Activation of DNA Damage Response | Check for markers of DNA damage, such as Rad53 phosphorylation or γ-H2A foci, to see if the toxicity is related to genome instability. |
Data Presentation
Table 1: Key Interactors of the BUR Kinase Complex
| Interacting Protein | Function | Implications for Overexpression |
| Bur2 | Cyclin partner, essential for this compound kinase activity. | Overexpression of this compound without Bur2 may lead to inactive or misregulated kinase. |
| Spt5 | Transcription elongation factor, a key substrate of this compound. | Overexpression of this compound could lead to hyperphosphorylation of Spt5, altering its function. |
| Rpb1 (RNA Pol II) | Largest subunit of RNA Polymerase II. The linker region is a this compound substrate. | Hyperphosphorylation of the Rpb1 linker could affect the recruitment of other factors to the elongating polymerase. |
| Histone H3 | This compound is involved in regulating H3K4 and H3K36 methylation. | Overexpression could lead to aberrant histone modification patterns and widespread changes in gene expression. |
Experimental Protocols
Inducible Expression of this compound using the GAL1 Promoter
This protocol describes a standard method for inducing protein expression from a GAL1 promoter-driven plasmid in S. cerevisiae.
Materials:
-
Yeast strain transformed with a pYES2-BUR1 plasmid (or similar GAL1-inducible vector).
-
Synthetic Complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura).
-
Sterile glucose, raffinose (B1225341), and galactose solutions (20% w/v).
-
Yeast extract-Peptone (YP) medium.
Procedure:
-
Pre-culture (Repression): Inoculate a single colony of your yeast strain into 5 mL of SC medium containing 2% glucose. Grow overnight at 30°C with shaking.
-
Raffinose Culture (De-repression): The next morning, dilute the overnight culture into 50 mL of SC medium containing 2% raffinose to an OD600 of ~0.2. Grow for 4-6 hours at 30°C with shaking until the OD600 reaches 0.5-0.8.
-
Induction: Add sterile galactose to a final concentration of 2%.
-
Time Course: Take samples at various time points post-induction (e.g., 0, 2, 4, 6, 8 hours) for downstream analysis (e.g., Western blotting to check protein levels, growth assays).
-
Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes, wash with sterile water, and store the pellet at -80°C or proceed with downstream applications.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP in yeast to determine the genomic localization of overexpressed, epitope-tagged this compound.
Materials:
-
Yeast culture expressing HA-tagged this compound.
-
Formaldehyde (B43269) (37%).
-
Glycine (B1666218) (2.5 M).
-
Lysis buffer, Wash buffer, Elution buffer.
-
Anti-HA antibody.
-
Protein A/G magnetic beads.
-
Sonicator.
Procedure:
-
Cross-linking: To a 50 mL yeast culture (OD600 ~0.8), add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse the cells using glass beads or a bead beater.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to pellet cell debris.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a fraction of the chromatin with the anti-HA antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight in the presence of proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR.
Yeast Spot Assay for Viability
This is a simple qualitative assay to assess the effect of this compound overexpression on cell viability.
Materials:
-
Yeast cultures (uninduced and induced).
-
96-well plate.
-
Sterile water or media for dilutions.
-
Agar (B569324) plates with appropriate selective media.
Procedure:
-
Grow yeast cultures to mid-log phase.
-
Normalize the cultures to an OD600 of 1.0 in a 96-well plate.
-
Perform a 10-fold serial dilution in sterile water or media across the wells of the plate (e.g., 10^0, 10^-1, 10^-2, 10^-3, 10^-4).
-
Spot 5 µL of each dilution onto the appropriate agar plates (e.g., a plate with glucose for the uninduced control and a plate with galactose for the induced sample).
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 30°C for 2-3 days and document the growth.
Visualizations
Caption: The this compound signaling pathway in transcription elongation.
Caption: Experimental workflow for analyzing this compound overexpression.
Caption: Troubleshooting decision tree for this compound overexpression.
Technical Support Center: Optimizing BUR1 Co-Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize background and achieve high-quality results in BUR1 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a this compound Co-IP experiment?
High background in Co-IP experiments can originate from several sources, leading to the presence of non-specific proteins in the final eluate. For this compound, a nuclear protein involved in transcription, common sources of background include:
-
Non-specific binding to beads: Proteins can adhere non-specifically to the agarose (B213101) or magnetic beads used for immunoprecipitation.
-
Non-specific binding to the antibody: The immunoprecipitating antibody may bind to proteins other than this compound, or cellular proteins may bind non-specifically to the antibody's Fc region.
-
Abundant cellular proteins: Highly abundant proteins, such as ribosomal or heat shock proteins, can be common contaminants.
-
Improper lysis and washing: Harsh lysis conditions can denature proteins and expose hydrophobic regions that lead to non-specific interactions. Insufficient washing can fail to remove loosely bound contaminants.
Q2: What are the essential controls to include in a this compound Co-IP experiment to identify the source of background?
To diagnose the source of high background, it is crucial to include the following controls:
-
Isotype Control: An antibody of the same isotype and from the same host species as the anti-BUR1 antibody, but not specific to any cellular protein, is used. This helps determine if the background is due to non-specific binding to the immunoglobulin itself.[1]
-
Beads-only Control: The cell lysate is incubated with the beads without the primary antibody. This control identifies proteins that are binding non-specifically to the beads.[1]
-
Negative Control Lysate: If using a tagged version of this compound, a lysate from cells not expressing the tagged protein can be used to check for non-specific binding to the antibody or beads.
Q3: What are some known interacting partners of this compound that I should expect to see in my Co-IP?
This compound is a cyclin-dependent kinase that functions in a complex and has several known interacting partners involved in transcription elongation and other cellular processes. Depending on the experimental conditions, you might expect to co-immunoprecipitate:
-
Bur2: The cyclin partner of this compound, forming the active kinase complex.[2]
-
Rpb1: The largest subunit of RNA Polymerase II. This compound phosphorylates the C-terminal domain (CTD) and linker region of Rpb1.
-
Spt5: A transcription elongation factor that is a substrate of this compound.[1]
-
Sch9: A kinase involved in the TORC1 signaling pathway.[2][3]
-
Rfa1: A subunit of the Replication Protein A (RPA) complex.[2][3]
Troubleshooting Guides
Issue 1: High Background Due to Non-Specific Binding to Beads
If your beads-only control shows significant background, the following strategies can help mitigate this issue.
Solutions:
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[4][5] Before adding your anti-BUR1 antibody, incubate the cell lysate with beads for 30-60 minutes at 4°C.[1][6] The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.
-
Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[3]
Issue 2: High Background Due to Non-Specific Binding to the Antibody
If your isotype control shows significant background, the issue may lie with the antibody.
Solutions:
-
Optimize Antibody Concentration: Using too much antibody can increase non-specific binding.[3] Perform a titration experiment to determine the minimal amount of antibody needed to efficiently immunoprecipitate this compound.
-
Use a High-Quality Antibody: Opt for affinity-purified polyclonal or monoclonal antibodies that have been validated for immunoprecipitation.[3][5]
Issue 3: High Background Due to Ineffective Washing
Insufficient or improper washing is a common cause of high background. The goal is to remove non-specific interactors without disrupting the specific interaction between this compound and its partners.
Solutions:
-
Increase the Number and Duration of Washes: Perform at least 3-5 washes with cold lysis buffer or PBS.[4]
-
Increase Wash Buffer Stringency: If background persists, you can modify the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100).[7] Be cautious, as overly stringent conditions can disrupt weaker, physiologically relevant interactions.
Experimental Protocols
Recommended Lysis and Wash Buffer Compositions
The choice of lysis and wash buffers is critical for preserving the interaction between this compound and its partners while minimizing non-specific binding.
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Reduces non-specific ionic interactions | |
| EDTA | 1 mM | Chelates divalent cations | |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1-1% | Solubilizes proteins | |
| Protease Inhibitors | Varies | Prevents protein degradation | |
| Phosphatase Inhibitors | Varies | Preserves phosphorylation status | |
| Wash Buffer | Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Adjust stringency | |
| EDTA | 1 mM | Chelates divalent cations | |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1-0.5% | Reduces background |
Note: The optimal concentrations of salt and detergent should be determined empirically for your specific this compound interaction of interest.
Visualizations
Experimental Workflow for Co-Immunoprecipitation
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Putative this compound Interaction Pathway
Caption: A diagram illustrating some of the known interactions of the this compound kinase.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 3. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
Technical Support Center: A Guide to Selecting Controls for BUR1 Functional Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on the budding yeast protein BUR1. Given the multifaceted nature of this compound's function in both transcription elongation and cell cycle control, the selection of appropriate controls is critical for unambiguous data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a this compound knockout or knockdown experiment?
A1: Since this compound is an essential gene in Saccharomyces cerevisiae, a complete knockout is lethal. Therefore, conditional degradation systems (e.g., auxin-inducible degron) or temperature-sensitive (ts) alleles are commonly used.
-
For conditional degradation: The essential negative control is a wild-type strain expressing the degradation machinery but lacking the tag on this compound, treated with the degron molecule (e.g., auxin). This controls for any off-target effects of the degradation system or the small molecule itself.
-
For temperature-sensitive alleles: The primary negative control is the same this compound-ts strain grown at the permissive temperature, where the protein is functional. A secondary control is a wild-type strain grown at the restrictive temperature to control for temperature-induced stress responses.
Q2: I am studying this compound's role in transcription. What are the best positive controls to use?
A2: To confirm that your experimental setup can detect defects in transcription elongation, consider the following positive controls:
-
6-Azauracil (6-AU) Treatment: Wild-type cells treated with 6-AU, a drug that depletes intracellular GTP pools and exacerbates transcription elongation defects, can serve as a positive control for phenotypes like slow growth or altered gene expression.[1][2][3]
-
Known Elongation Factor Mutants: Strains with mutations in other known transcription elongation factors, such as spt5 or components of the PAF1 complex, can be used to compare the phenotypic or molecular effects of this compound mutations.[4]
Q3: My experiment focuses on this compound's function in the TORC1 pathway. What controls are necessary?
A3: When investigating this compound's role in conjunction with the TORC1 pathway, the following controls are crucial:
-
Rapamycin (B549165) Treatment: As this compound mutants show sensitivity to rapamycin, treating wild-type cells with this TORC1 inhibitor is a key positive control.[1][5][6]
-
Sch9 Mutants: Strains with mutations in SCH9, a direct downstream target of both this compound and TORC1, can be used for epistatic analysis to place this compound in the TORC1 signaling cascade.[1][5][6]
-
TOR1 Mutants: A strain with a mutation in TOR1 can be used to compare the effects of disrupting the upstream kinase in the pathway.[1]
Q4: How can I create a kinase-dead mutant of this compound to control for its catalytic activity?
A4: A kinase-dead version of this compound can be generated by mutating the conserved lysine (B10760008) in the ATP-binding pocket (e.g., K37A, based on homology to other CDKs). This mutant should be expressed at a similar level to the wild-type protein. The appropriate control is a strain expressing wild-type this compound from the same expression vector and under the same promoter. This is critical to distinguish between effects due to the loss of kinase activity versus potential scaffolding functions of the this compound protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in my in vitro kinase assay with this compound. | Non-specific binding of proteins to beads or substrate. | 1. Increase the number of washes after immunoprecipitation.2. Include a mock immunoprecipitation control (e.g., beads with no antibody or with a non-specific IgG).3. Use a kinase-dead this compound mutant as a negative control to ensure the observed phosphorylation is dependent on this compound's catalytic activity. |
| My this compound mutant does not show the expected sensitivity to 6-AU. | 1. The specific allele used may have a less severe phenotype.2. The concentration of 6-AU may be too low.3. The media composition might be affecting drug efficacy. | 1. Confirm the phenotype with a different this compound allele if possible.2. Perform a dose-response curve for 6-AU with your wild-type and mutant strains.3. Ensure you are using synthetic complete medium, as rich media can sometimes suppress drug sensitivity. |
| I see a growth defect in my this compound-ΔC mutant, but I'm not sure if it's related to transcription or the TORC1 pathway. | The C-terminal deletion of this compound is known to affect both processes.[1][5] | 1. To assess transcription defects, perform chromatin immunoprecipitation (ChIP) for RNA Polymerase II.2. To assess TORC1 pathway defects, check for sensitivity to rapamycin and examine the phosphorylation status of Sch9.[1][5][6] |
Quantitative Data Summary
| Control Type | Experimental Context | Recommended Reagent/Strain | Typical Concentration/Condition | Expected Outcome |
| Positive Control | Transcription Elongation Study | 6-Azauracil (6-AU) | 50-150 µg/mL in SC medium | Reduced growth of wild-type cells, mimicking a transcription elongation defect. |
| Positive Control | TORC1 Pathway Study | Rapamycin | 10-200 nM in liquid culture | Inhibition of growth and TORC1 signaling in wild-type cells. |
| Negative Control | Kinase Activity Assay | Kinase-dead this compound mutant | N/A | Absence of substrate phosphorylation in an in vitro kinase assay. |
| Genetic Control | Epistasis Analysis with TORC1 | sch9Δ mutant | N/A | Comparison of phenotypes between this compound and sch9 single and double mutants to determine the genetic interaction. |
| Genetic Control | Transcription Elongation | spt5 mutant | N/A | Comparison of phenotypes (e.g., 6-AU sensitivity) to benchmark the effects of the this compound mutation. |
Experimental Protocols
Protocol 1: Assessing 6-Azauracil (6-AU) Sensitivity
-
Strain Preparation: Grow wild-type, this compound mutant, and a known 6-AU sensitive control strain (e.g., spt5 mutant) overnight in liquid synthetic complete (SC) medium.
-
Serial Dilution: Normalize the cell densities of the overnight cultures. Prepare 10-fold serial dilutions of each strain.
-
Plating: Spot 5 µL of each dilution onto SC plates and SC plates containing the desired concentration of 6-AU (e.g., 100 µg/mL).
-
Incubation: Incubate the plates at the appropriate temperature for 2-3 days.
-
Analysis: Compare the growth of the this compound mutant to the wild-type and the spt5 control on both types of plates. A significant growth reduction on the 6-AU plate compared to the wild-type indicates a transcription elongation defect.
Protocol 2: In Vitro Kinase Assay for this compound
-
Immunoprecipitation: Lyse yeast cells expressing HA-tagged wild-type this compound and a kinase-dead control. Incubate the lysates with anti-HA antibody conjugated to magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing a purified substrate (e.g., GST-Sch9 or a fragment of the RNA Pol II CTD) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen to detect radiolabeled substrate.
-
Controls: The kinase-dead this compound should show no phosphorylation of the substrate. A reaction with no substrate controls for autophosphorylation.
Visualizations
Caption: Dual roles of this compound in transcription and cell cycle control.
Caption: Workflow for assessing 6-AU sensitivity.
References
- 1. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 2. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Purified BUR1-BUR2 Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the purification and handling of the BUR1-BUR2 kinase complex.
Frequently Asked Questions (FAQs)
Q1: My purified this compound-BUR2 complex shows low or no kinase activity. What are the potential causes?
A1: Loss of kinase activity is a primary indicator of complex instability. Several factors could contribute to this issue:
-
Dissociation of the this compound and BUR2 subunits: The catalytic activity of this compound is dependent on its association with the cyclin BUR2.[1] Dissociation of the complex will lead to a loss of function.
-
Protein degradation: Proteases present in the cell lysate can degrade the this compound or BUR2 subunits during purification.
-
Improper buffer conditions: Suboptimal pH, ionic strength, or the absence of essential co-factors (like Mg2+) can inactivate the kinase.[2]
-
Multiple freeze-thaw cycles: Repeated freezing and thawing can denature the proteins and disrupt the complex.
-
Oxidation: Cysteine residues within the proteins can become oxidized, leading to aggregation and loss of activity.
Q2: I observe significant protein aggregation or precipitation after purification or during storage. How can I prevent this?
A2: Protein aggregation is a common issue, often stemming from hydrophobic interactions or improper folding. To mitigate this:
-
Optimize buffer composition: Include stabilizing additives such as glycerol, non-ionic detergents, or arginine in your purification and storage buffers.[3]
-
Maintain a low protein concentration: High protein concentrations can favor aggregation. If possible, work with a lower concentration or perform a final dilution for storage.
-
Include reducing agents: Add DTT or TCEP to your buffers to prevent the formation of intermolecular disulfide bonds.
-
Control temperature: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[4][5]
Q3: The yield of my purified this compound-BUR2 complex is consistently low. What could be the problem?
A3: Low yield can be due to a variety of factors throughout the expression and purification process:
-
Inefficient cell lysis: Incomplete disruption of yeast cells will result in a lower amount of starting material.
-
Complex dissociation during purification: The purification procedure itself might be too harsh, causing the complex to fall apart.[4]
-
Poor binding to affinity resin: The affinity tag on your protein may not be fully accessible, or the binding conditions (pH, salt concentration) may be suboptimal.[6]
-
Protein degradation: As mentioned in Q1, proteolysis can significantly reduce the amount of full-length, intact complex.
Q4: How can I assess the stability of my purified this compound-BUR2 complex?
A4: There are several methods to assess the stability of your purified complex:
-
Kinase Activity Assay: Measuring the kinase activity over time or after exposure to different conditions is a direct measure of functional stability.
-
Thermal Shift Assay (Differential Scanning Fluorimetry): This technique measures the melting temperature (Tm) of the complex, providing an indication of its structural stability. An increase in Tm in the presence of certain additives suggests stabilization.
-
Size Exclusion Chromatography (SEC): Running the purified complex on an SEC column can reveal the presence of aggregates or dissociated subunits.
-
SDS-PAGE and Western Blotting: These methods can be used to check for protein degradation by analyzing the integrity of the this compound and BUR2 bands.
Data Presentation: Recommended Buffer Components and Storage Conditions
The optimal buffer conditions for the this compound-BUR2 complex should be empirically determined. The following tables provide a starting point based on general principles for kinase and protein complex stability.
Table 1: Recommended Buffer Components for this compound-BUR2 Purification and Storage
| Component | Recommended Concentration | Purpose |
| Buffer | 20-50 mM HEPES or Tris-HCl | Maintain a stable pH |
| pH | 7.0 - 8.0 | Optimal for most kinase activity |
| Salt (NaCl or KCl) | 100-200 mM | Maintain protein solubility and prevent non-specific interactions |
| Divalent Cation (MgCl2) | 5-10 mM | Essential co-factor for kinase activity |
| Reducing Agent (DTT or TCEP) | 1-5 mM | Prevent oxidation of cysteine residues |
| Protease Inhibitors | 1X Cocktail (e.g., cOmplete™) | Prevent protein degradation |
| Phosphatase Inhibitors | 1X Cocktail (e.g., PhosSTOP™) | Prevent dephosphorylation of the complex |
Table 2: Common Stabilizing Additives for this compound-BUR2 Complex
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-25% (v/v) | Increases solvent viscosity and stabilizes protein structure |
| Sucrose/Trehalose | 0.25-0.5 M | Preferential exclusion, stabilizes the native protein state |
| Arginine | 50-100 mM | Suppresses protein aggregation |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions |
| Bovine Serum Albumin (BSA) | 0.1-0.5 mg/mL | Acts as a scavenger protein to prevent adsorption to surfaces |
Table 3: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Minimizes protein degradation and loss of activity |
| Aliquoting | Small, single-use aliquots | Avoids repeated freeze-thaw cycles |
| Protein Concentration | > 0.1 mg/mL | Higher concentrations can be more stable, but balance with aggregation risk |
| Flash Freezing | Liquid nitrogen | Rapid freezing prevents the formation of ice crystals that can damage the protein |
Experimental Protocols
Protocol 1: Tandem Affinity Purification (TAP) of this compound-BUR2 Complex from S. cerevisiae
This protocol is a generalized procedure for the TAP of a C-terminally TAP-tagged BUR2 protein expressed from its endogenous promoter in yeast.
Materials:
-
Yeast strain expressing BUR2-TAP
-
Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% NP-40, 1 mM DTT, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail
-
IgG Sepharose resin
-
TEV Protease
-
TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT
-
Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM CaCl2, 10 mM β-mercaptoethanol
-
Calmodulin Affinity Resin
-
Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol
Procedure:
-
Grow a 2-4 liter culture of the yeast strain to an OD600 of 1.5-2.0.
-
Harvest the cells by centrifugation and wash with ice-cold water. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using a bead beater or cryo-grinding.
-
Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.
-
Incubate the cleared lysate with equilibrated IgG Sepharose resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin extensively with Lysis Buffer.
-
Elute the complex from the IgG resin by incubating with TEV protease in TEV Cleavage Buffer for 2 hours at 16°C.
-
Recover the TEV eluate and add CaCl2 to a final concentration of 2 mM.
-
Incubate the eluate with equilibrated Calmodulin Affinity Resin for 1-2 hours at 4°C.
-
Wash the calmodulin resin with Calmodulin Binding Buffer.
-
Elute the purified this compound-BUR2 complex with Elution Buffer.
-
Analyze the purified complex by SDS-PAGE and silver staining or Western blotting.
Protocol 2: Kinase Activity Assay for Purified this compound-BUR2 Complex
This protocol is designed to measure the kinase activity of the purified this compound-BUR2 complex using a generic substrate and radioactive ATP.
Materials:
-
Purified this compound-BUR2 complex
-
Kinase Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Substrate: A generic kinase substrate such as dephosphorylated casein or a specific peptide substrate for this compound-BUR2 (e.g., a fragment of the Rpb1 CTD).
-
ATP Mix: 100 µM cold ATP, 10 µCi [γ-32P]ATP
-
2X SDS-PAGE Sample Buffer
Procedure:
-
Set up the kinase reaction in a final volume of 20 µL.
-
To a microcentrifuge tube, add:
-
10 µL of 2X Kinase Assay Buffer
-
1 µg of substrate
-
X µL of purified this compound-BUR2 complex (the amount should be optimized)
-
ddH2O to a final volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of ATP Mix.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the band intensity to determine the kinase activity.
Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes a general method to assess the thermal stability of the purified this compound-BUR2 complex.
Materials:
-
Purified this compound-BUR2 complex (at a concentration of 0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000X stock in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
96-well qPCR plate
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in Assay Buffer.
-
In each well of the 96-well plate, add 20 µL of the purified this compound-BUR2 complex.
-
Add 5 µL of the working solution of SYPRO Orange dye to each well.
-
If testing the effect of stabilizing additives, add them to the respective wells at this point.
-
Seal the plate and centrifuge briefly to mix the contents and remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by analyzing the first derivative of the melt curve.
Mandatory Visualizations
Caption: Tandem Affinity Purification (TAP) workflow for the this compound-BUR2 complex.
Caption: Troubleshooting decision tree for this compound-BUR2 stability issues.
Caption: Simplified signaling pathway of the this compound-BUR2 complex in transcription.
References
- 1. Activation of the this compound-Bur2 Cyclin-Dependent Kinase Complex by Cak1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
Technical Support Center: BUR1 Immunofluorescence Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in BUR1 immunofluorescence imaging in yeast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it localized in Saccharomyces cerevisiae?
A1: this compound is a serine/threonine-protein kinase that is a component of the BUR kinase complex in Saccharomyces cerevisiae (baker's yeast)[1]. It plays a crucial role in the regulation of transcription[1]. The this compound protein is primarily localized to the nucleus[1]. Its function is essential for processes such as histone H2B monoubiquitination and histone H3 'Lys-4' trimethylation[1].
Q2: What are the most common artifacts encountered in yeast immunofluorescence?
A2: Common artifacts in yeast immunofluorescence include:
-
High background: This can be caused by several factors, including autofluorescence of the yeast cells, non-specific binding of antibodies, or insufficient washing.
-
Weak or no signal: This may result from issues with the fixation and permeabilization process, incorrect antibody concentrations, or low abundance of the target protein.
-
Non-specific staining: This occurs when antibodies bind to unintended targets, leading to a misleading localization pattern.
-
Photobleaching: This is the fading of the fluorescent signal upon exposure to light, which can lead to a loss of signal during image acquisition[2][3][4][5][6].
Q3: What are the essential controls for a this compound immunofluorescence experiment?
A3: To ensure the validity of your this compound immunofluorescence results, the following controls are essential:
-
Secondary antibody only control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
-
Unstained sample control: This is used to assess the level of natural autofluorescence in the yeast cells.
-
Positive control: A sample known to express this compound should be included to confirm that the staining protocol and antibodies are working correctly.
-
Negative control (if available): A yeast strain that does not express this compound (e.g., a knockout strain) can be used to confirm the specificity of the primary antibody.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound immunofluorescence experiments.
Problem 1: Weak or No Nuclear Signal
Q: I am not seeing any signal, or the signal in the nucleus is very weak. What could be the cause?
A: This is a common issue that can arise from several factors related to your protocol or reagents.
Troubleshooting Steps:
-
Antibody Concentration and Incubation: The concentration of your primary or secondary antibodies may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody)[7][8]. It is recommended to perform a titration experiment to determine the optimal antibody concentration[7].
-
Fixation and Permeabilization: Since this compound is a nuclear protein, proper permeabilization of the nuclear membrane is crucial for antibody access[8]. Ensure that your permeabilization step is sufficient. Over-fixation can also mask the epitope, leading to a weak signal. You may need to optimize the fixation time[9].
-
Antibody Compatibility and Activity: Confirm that your secondary antibody is appropriate for the primary antibody (e.g., anti-mouse secondary for a mouse primary). Also, ensure that your antibodies have been stored correctly and have not lost activity due to improper storage or multiple freeze-thaw cycles[10].
-
Low Protein Abundance: If this compound is expressed at low levels in your yeast strain or under your experimental conditions, you may need to use a signal amplification method to enhance the signal[11].
-
Photobleaching: The fluorescent signal may have been bleached during sample preparation or imaging. Minimize exposure to light and use an antifade mounting medium[3][4][6].
Problem 2: High Background Staining
Q: My images have a high background, making it difficult to see the specific nuclear staining. How can I reduce the background?
A: High background can obscure your specific signal and can be caused by several factors.
Troubleshooting Steps:
-
Insufficient Blocking: Non-specific binding of antibodies can be reduced by increasing the blocking time or changing the blocking agent. Using a blocking serum from the same species as the secondary antibody is often recommended[7][12].
-
Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to increased background staining[10]. Try reducing the antibody concentrations.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to high background. Increase the number and duration of your wash steps[7][12].
-
Autofluorescence: Yeast cells can exhibit natural fluorescence (autofluorescence). This can be checked with an unstained control sample. If autofluorescence is high, you can try different fixation methods or use fluorophores with longer excitation and emission wavelengths[11][12].
-
Fixative Issues: Using old or poor-quality fixatives, like formaldehyde (B43269), can sometimes lead to autofluorescence[11]. Always use fresh, high-quality reagents.
Problem 3: Non-Specific Staining
Q: I am seeing staining in cellular compartments other than the nucleus. How can I ensure the staining is specific to this compound?
A: Non-specific staining can lead to incorrect interpretations of protein localization.
Troubleshooting Steps:
-
Primary Antibody Specificity: Ensure that your primary antibody has been validated for immunofluorescence and is specific for this compound. If possible, test the antibody in a negative control strain (e.g., a this compoundΔ mutant).
-
Secondary Antibody Cross-Reactivity: Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
-
Optimize Antibody Dilutions: High concentrations of antibodies can lead to non-specific binding. Titrate your primary and secondary antibodies to find the optimal dilution that gives a good signal-to-noise ratio[7].
-
Blocking: Use an appropriate blocking solution to block non-specific binding sites before adding the primary antibody[7].
Problem 4: Photobleaching
Q: My fluorescent signal fades quickly when I am trying to capture an image. What can I do to prevent this?
A: Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescence[2][5].
Troubleshooting Steps:
-
Use Antifade Reagents: Mount your coverslips with a mounting medium that contains an antifade reagent. This will help to preserve the fluorescent signal[5][6].
-
Minimize Light Exposure: Reduce the time your sample is exposed to the excitation light. Find the area of interest using a lower light intensity or transmitted light before switching to fluorescence for image capture[3][6].
-
Optimize Imaging Settings: Use the lowest possible excitation light intensity that still provides a good signal. Also, use a sensitive camera and appropriate filter sets to maximize signal detection while minimizing excitation light exposure.
-
Choose Photostable Fluorophores: Some fluorophores are more resistant to photobleaching than others. If you are experiencing significant photobleaching, consider using a more photostable dye for your secondary antibody[3].
Quantitative Data Summary
Table 1: Comparison of Fixation Methods for Yeast Immunofluorescence
| Fixation Method | Procedure | Advantages | Disadvantages | Best For |
| Formaldehyde | 3.7% formaldehyde in growth medium for 15-60 min. | Good preservation of cellular morphology. | Can mask epitopes (may require antigen retrieval); can cause autofluorescence. | General preservation of structure; many antibodies are validated for this method. |
| Methanol (B129727)/Acetone (B3395972) | -20°C methanol for 5-10 min, followed by -20°C acetone for 30 sec. | Simultaneously fixes and permeabilizes the cells; can sometimes expose epitopes better than formaldehyde. | Can alter cell morphology and may not be suitable for all antigens, particularly soluble proteins. | Some cytoplasmic and nuclear antigens where formaldehyde fixation is suboptimal. |
Table 2: General Recommendations for Antibody Dilutions
| Antibody | Starting Dilution Range | Optimization |
| Primary Antibody | 1:100 to 1:1000 | Titrate to find the optimal balance between specific signal and background. |
| Secondary Antibody | 1:200 to 1:2000 | Titrate to ensure sufficient signal without increasing background. |
Note: The optimal dilution is antibody-specific and should be determined empirically.
Table 3: Strategies to Minimize Photobleaching
| Strategy | Description |
| Reduce Excitation Intensity | Use neutral density filters or lower the laser power to decrease the intensity of the excitation light[6]. |
| Minimize Exposure Time | Keep the shutter closed when not acquiring images and use the shortest possible exposure time[3]. |
| Use Antifade Mounting Media | Mount samples in a medium containing antifade reagents to quench free radicals that cause photobleaching[4][5][6]. |
| Choose Robust Fluorophores | Select fluorophores that are known to be more resistant to photobleaching (e.g., Alexa Fluor dyes). |
| Image Acquisition Strategy | Locate the region of interest using transmitted light or a lower magnification before capturing the final fluorescent image. |
Experimental Protocols
Detailed Protocol for Yeast Immunofluorescence
This protocol is a general guideline for the immunofluorescent staining of nuclear proteins like this compound in Saccharomyces cerevisiae.
Materials:
-
Yeast culture grown to early-to-mid log phase (OD600 ~0.4-0.6)
-
37% Formaldehyde
-
Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM KPO4 pH 7.5, 1 mM MgCl2)
-
Zymolyase or Lyticase
-
Poly-L-lysine coated slides
-
Methanol and Acetone (pre-chilled to -20°C)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 1% BSA and/or 5% normal goat serum)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
To your yeast culture, add formaldehyde to a final concentration of 3.7%.
-
Incubate with gentle shaking for 45 minutes at room temperature.
-
Pellet the cells by centrifugation and wash twice with a suitable buffer (e.g., spheroplasting buffer without enzymes).
-
-
Spheroplasting (Cell Wall Removal):
-
Resuspend the fixed cells in spheroplasting buffer containing zymolyase or lyticase.
-
Incubate at 30°C for 15-30 minutes, or until spheroplasts are formed (monitor by observing lysis in water under a microscope).
-
Gently pellet the spheroplasts and wash them with spheroplasting buffer without enzymes.
-
-
Adherence to Slide:
-
Resuspend the spheroplasts in a small volume of buffer.
-
Add the cell suspension to the wells of a poly-L-lysine coated slide and allow the cells to adhere for 20 minutes.
-
Gently aspirate the excess liquid.
-
-
Permeabilization:
-
Blocking:
-
Rehydrate the slide with PBS.
-
Add blocking solution to the wells and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking solution to the desired concentration.
-
Remove the blocking solution from the slide and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slide three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Add the diluted secondary antibody to the slide and incubate for 1 hour at room temperature in the dark.
-
-
Final Washes and Counterstaining:
-
Wash the slide three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with DAPI solution for 5 minutes to stain the nucleus.
-
Wash briefly with PBS.
-
-
Mounting:
-
Carefully remove any excess liquid.
-
Add a drop of antifade mounting medium to the slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slide using a fluorescence microscope with the appropriate filters for your fluorophore and DAPI. Store the slide at 4°C in the dark.
-
Visualizations
This compound Signaling in Transcription Elongation
Caption: Simplified signaling pathway of the this compound kinase in transcription elongation.
Yeast Immunofluorescence Workflow
Caption: Experimental workflow for yeast immunofluorescence.
Troubleshooting Decision Tree for IF Artifacts
Caption: Decision tree for troubleshooting common immunofluorescence artifacts.
References
- 1. uniprot.org [uniprot.org]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. news-medical.net [news-medical.net]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. sbs.utexas.edu [sbs.utexas.edu]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. babraham.ac.uk [babraham.ac.uk]
Technical Support Center: Confirming Specificity of BUR1 Genetic Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the genetic interactions of the Saccharomyces cerevisiae protein BUR1, a cyclin-dependent kinase involved in transcription elongation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its genetic interactions important?
A1: this compound is the catalytic subunit of the this compound-Bur2 kinase complex in Saccharomyces cerevisiae.[1] It is a cyclin-dependent kinase (CDK) that plays a crucial role in the elongation phase of transcription by RNA polymerase II.[1] Studying this compound's genetic interactions helps to elucidate its specific functions and identify other proteins involved in the same or parallel pathways. For instance, synthetic lethal interactions with this compound mutants can reveal genes that buffer its function, providing insights into the robustness of the transcription elongation machinery.
Q2: Which genes are known to have significant genetic interactions with this compound?
A2: Genetic screens have identified several key interactors with this compound. These include:
-
CTK1: A gene encoding another CDK involved in transcription elongation. This compoundΔ and ctk1Δ mutations often exhibit synthetic lethality.[1]
-
SPT5: A subunit of the Spt4-Spt5 complex, a crucial transcription elongation factor. Mutations in SPT5 can be synthetically lethal with this compound mutations.[1]
-
PAF1 complex genes (e.g., PAF1, CTR9): The Paf1 complex is another transcription elongation factor, and its recruitment can be stimulated by this compound's phosphorylation of Spt5.[2][3] Genetic interactions are observed between this compound and components of this complex.[2]
-
RFA1 (RPA): A subunit of the Replication Protein A complex, which is involved in DNA replication and repair. This compound has been shown to interact with RPA, suggesting a role in maintaining genome stability during replication stress.[4]
Q3: What are the common phenotypes of this compound mutants?
A3: this compound mutants can display a range of phenotypes, including:
-
Sensitivity to the drugs 6-azauracil (B101635) (6-AU) and mycophenolic acid (MPA), which affect nucleotide pools and transcription elongation.[1]
-
Temperature sensitivity (in the case of temperature-sensitive alleles).
-
Defects in histone modifications, such as H2B ubiquitylation and H3 methylation.
-
Synthetic lethality or sickness when combined with mutations in other transcription elongation factors.[1]
Troubleshooting Guides
Synthetic Genetic Array (SGA) Analysis
Issue: I am not observing the expected synthetic lethal/sick interaction between my this compound query mutant and a known interactor (e.g., ctk1Δ).
-
Possible Cause 1: Suboptimal growth conditions. The strength of genetic interactions can be highly dependent on the growth medium and temperature.
-
Troubleshooting:
-
Ensure you are using the standard SGA media and growth temperatures.
-
Some interactions are only apparent under specific stress conditions (e.g., presence of 6-AU). Try performing the screen on plates containing a sub-lethal concentration of a relevant drug.
-
-
-
Possible Cause 2: Issues with the query or array strain. The genetic background of your strains can influence the outcome. There might be suppressor or enhancer mutations present.
-
Troubleshooting:
-
Verify the genotypes of both your query and array strains by PCR and sequencing.
-
Re-make the double mutant using a fresh query strain and a verified array strain.
-
-
-
Possible Cause 3: Inaccurate colony size measurement. Automated colony size measurement can be affected by uneven plate pouring, condensation, or spotting inconsistencies.
-
Troubleshooting:
-
Carefully inspect the plate images for any artifacts.
-
Ensure your normalization methods are robust and account for row/column biases and other spatial effects.[5]
-
Manually inspect the colony sizes for the specific interaction .
-
-
Yeast Two-Hybrid (Y2H) Screen
Issue: My this compound "bait" is auto-activating the reporter gene.
-
Possible Cause: this compound has intrinsic transcriptional activation activity. Some proteins, particularly those involved in transcription, can act as activators on their own in a Y2H system.
-
Troubleshooting:
-
Co-transform your this compound-bait plasmid with an empty "prey" vector. If you still see reporter activation, the bait is auto-activating.
-
Try using a lower-strength promoter for the bait construct.
-
If possible, create truncations of this compound to identify a smaller, non-activating domain that still contains the interaction interface.
-
-
Issue: I am not detecting a known physical interaction between this compound and its partner (e.g., Bur2).
-
Possible Cause 1: Incorrect protein folding or localization. The fusion of the activation or binding domain may disrupt the proper folding of this compound or its partner, or prevent them from localizing to the nucleus where the interaction needs to occur for the reporter to be activated.
-
Troubleshooting:
-
Swap the domains: if this compound is the bait and its partner is the prey, try the reverse configuration.
-
Use different Y2H vectors that place the fusion domain at the opposite terminus of the protein.
-
-
-
Possible Cause 2: The interaction is bridged by another protein. The Y2H system primarily detects binary interactions. If the interaction between this compound and its partner is indirect, it will not be detected.
-
Troubleshooting:
-
Use a method like co-immunoprecipitation (Co-IP) from yeast cell lysates to investigate interactions within a larger complex.
-
-
Co-Immunoprecipitation (Co-IP)
Issue: I am unable to co-immunoprecipitate a known interactor with my tagged this compound.
-
Possible Cause 1: The interaction is transient or weak. Some protein-protein interactions are not stable enough to survive the Co-IP procedure.
-
Troubleshooting:
-
Perform in vivo cross-linking with formaldehyde (B43269) or another cross-linking agent before cell lysis to stabilize protein complexes.
-
Optimize your wash buffers. Try reducing the salt concentration or the stringency of the detergent to preserve weaker interactions.
-
-
-
Possible Cause 2: The protein complex is disrupted during cell lysis. Harsh lysis conditions can denature proteins and disrupt interactions.
-
Troubleshooting:
-
Use a gentler lysis method, such as enzymatic digestion of the cell wall followed by douncing, instead of bead beating.
-
Ensure all steps are performed at 4°C and that protease and phosphatase inhibitors are included in your lysis buffer.
-
-
-
Possible Cause 3: The epitope tag on this compound is inaccessible. The tag might be buried within the protein structure or masked by an interacting partner.
-
Troubleshooting:
-
Try tagging the other end of the protein.
-
Use a different tag.
-
Confirm that your tagged this compound is expressed and can be efficiently immunoprecipitated on its own.
-
-
Quantitative Data Summary
The following tables provide examples of how quantitative data for this compound genetic and physical interactions can be presented. Note: The values in these tables are illustrative and are meant to demonstrate the data format. Actual experimental values will vary.
Table 1: Quantitative Synthetic Genetic Array (SGA) Interaction Scores for this compoundΔ
Genetic interaction scores (ε) are calculated based on the deviation of the observed double mutant fitness from the expected fitness (the product of the single mutant fitness values). A negative score indicates a negative genetic interaction (e.g., synthetic sickness or lethality), while a positive score suggests a positive or alleviating interaction.[6]
| Gene | Description | Single Mutant Fitness (Relative Growth) | Double Mutant Fitness (Relative Growth) | Genetic Interaction Score (ε) | Interaction Type |
| ctk1Δ | Cyclin-dependent kinase involved in transcription | 0.85 | 0.05 | -0.77 | Synthetic Lethal |
| spt5-194 | Subunit of a transcription elongation factor | 0.90 | 0.10 | -0.71 | Synthetic Sick |
| paf1Δ | Component of the Paf1 transcription elongation complex | 0.75 | 0.40 | -0.16 | Negative |
| rfa1-t11 | Subunit of the RPA complex | 0.95 | 0.80 | -0.10 | Negative |
| his3Δ | Gene involved in histidine biosynthesis (control) | 1.00 | 0.65 | ~0 | Neutral |
Table 2: Quantitative Yeast Two-Hybrid (Y2H) Interaction Data for this compound
The strength of a Y2H interaction can be quantified by measuring the activity of a reporter gene, such as lacZ, which encodes β-galactosidase. The activity is often reported in Miller units.[7][8]
| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| This compound | Bur2 | 150.5 ± 12.3 | Strong |
| This compound | Spt5 | 45.2 ± 5.8 | Moderate |
| This compound | Ctk1 | 5.1 ± 1.2 | Weak/None |
| This compound | Empty Vector | 0.8 ± 0.3 | None (Control) |
| Empty Vector | Bur2 | 0.9 ± 0.4 | None (Control) |
Table 3: Quantitative Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Data for this compound
Co-IP followed by quantitative mass spectrometry can identify interacting partners and their relative abundance. Data can be presented as fold-change enrichment of a protein in the this compound-IP compared to a control IP.
| Protein | Description | Fold Enrichment (this compound-IP vs. Control-IP) | p-value |
| Bur2 | Cyclin partner of this compound | 50.2 | < 0.001 |
| Spt5 | Transcription elongation factor | 15.7 | < 0.01 |
| Rpb1 | Largest subunit of RNA Polymerase II | 8.3 | < 0.05 |
| Rfa1 | Subunit of RPA complex | 4.1 | < 0.05 |
| Ctk1 | Cyclin-dependent kinase | 2.5 | n.s. |
Experimental Protocols
Detailed Methodology: Synthetic Genetic Array (SGA) Analysis
This protocol provides a general workflow for performing an SGA screen with a this compound query mutant.
-
Strain Preparation:
-
Construct a MATa query strain containing the this compound mutation of interest (e.g., this compoundΔ::natMX). This strain should also carry selectable markers for SGA (e.g., can1Δ::STE2pr-SpHIS5, lyp1Δ).
-
Obtain the MATα yeast deletion library, where each strain has a deletion in a single non-essential gene (xxxΔ::kanMX).
-
-
Mating:
-
Pin the query strain onto a high-density (e.g., 384-well) plate.
-
Using a robotic pinning tool, cross the query strain with the deletion library array by pinning them onto the same YEPD plate.
-
Incubate at 30°C for 24 hours to allow mating and the formation of diploid cells.
-
-
Diploid Selection:
-
Pin the mated cells onto a plate containing both G418 (to select for the deletion allele) and clonNAT (to select for the query allele).
-
Incubate at 30°C for 48 hours.
-
-
Sporulation:
-
Pin the diploid cells onto a nitrogen-limited sporulation medium.
-
Incubate at 22°C for 5-7 days to induce sporulation.
-
-
Haploid Selection and Double Mutant Generation:
-
Pin the sporulated cells onto a series of selection plates to select for MATa haploid double mutants. This typically involves multiple pinning steps on media lacking specific amino acids and containing canavanine and thialysine.
-
The final selection plate should contain both G418 and clonNAT to ensure the presence of both mutations.
-
-
Data Acquisition and Analysis:
-
Incubate the final plates at 30°C for 48 hours.
-
Image the plates using a high-resolution scanner or camera.
-
Use software to measure the area of each colony.
-
Normalize the colony sizes to account for plate-to-plate variation and row/column effects.
-
Calculate the genetic interaction score (ε) for each double mutant by comparing its fitness to the fitness of the single mutants.[5][6]
-
Detailed Methodology: Yeast Two-Hybrid (Y2H) Assay
This protocol describes how to test for a binary interaction between this compound and a protein of interest (POI).
-
Vector Construction:
-
Clone the coding sequence of this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (e.g., GAL4-BD).
-
Clone the coding sequence of your POI into a "prey" vector (e.g., pGADT7), creating a fusion with a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
Plate the transformed cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Pick several independent colonies from the SD/-Leu/-Trp plate and streak them onto a higher stringency selection plate, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His).
-
For an even higher stringency, use SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).
-
Incubate the plates at 30°C for 3-5 days and observe for growth. Growth on the higher stringency plates indicates a positive interaction.
-
-
Quantitative β-Galactosidase Assay:
-
Grow liquid cultures of the co-transformed yeast strains in SD/-Leu/-Trp medium.
-
Permeabilize the yeast cells (e.g., using chloroform (B151607) and SDS).
-
Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measure the time it takes for a yellow color to develop and quantify the absorbance at 420 nm.
-
Calculate the β-galactosidase activity in Miller units.[7]
-
Detailed Methodology: Co-Immunoprecipitation (Co-IP) from Yeast
This protocol outlines the steps for immunoprecipitating a tagged this compound protein to identify interacting partners.
-
Strain Construction and Growth:
-
Construct a yeast strain where this compound is endogenously tagged with an epitope tag (e.g., HA, Myc, or TAP).
-
Grow a 1-liter culture of this strain to mid-log phase (OD600 ≈ 0.8).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash them with ice-cold water.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells, for example, by cryogenic grinding or bead beating.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Add an antibody specific to the epitope tag to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G-coupled magnetic beads and incubate for another 1-2 hours at 4°C.
-
Use a magnetic rack to collect the beads and discard the supernatant.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) may need to be optimized.
-
-
Elution:
-
Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against the expected interacting partners.
-
Alternatively, for a more unbiased approach, analyze the eluate by mass spectrometry to identify all co-precipitating proteins.[9]
-
Visualizations
Caption: A simplified diagram of this compound's key interactions in transcription and DNA maintenance.
Caption: Workflow for a Synthetic Genetic Array (SGA) screen to identify this compound genetic interactions.
Caption: A general workflow for Co-Immunoprecipitation (Co-IP) to find this compound's physical interactors.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Transcription Elongation Factor this compound-Bur2 Interacts with Replication Protein A and Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of fitness and genetic interactions in yeast on a genome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An integrated approach to characterize genetic interaction networks in yeast metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Functional Roles of BUR1 and Ctk1 in Transcription
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of gene transcription in eukaryotes, the coordinated action of various protein kinases is essential for the precise regulation of RNA Polymerase II (RNAPII) activity. Among these, the cyclin-dependent kinases (CDKs) BUR1 and Ctk1 play critical, yet functionally distinct, roles in the transition from transcription initiation to productive elongation. This guide provides a detailed comparison of their functions, supported by experimental data, to aid researchers in understanding their specific contributions to the transcriptional landscape.
Key Functional Distinctions at a Glance
While both this compound and Ctk1 are implicated in transcription elongation, their primary substrates and downstream effects differ significantly. Ctk1 is the principal kinase responsible for phosphorylating Serine 2 of the RNAPII C-terminal domain (CTD), a hallmark of elongating polymerase. In contrast, this compound's primary roles are mediated through the phosphorylation of other key transcription and chromatin-modifying factors.
| Feature | This compound (this compound-Bur2 Complex) | Ctk1 (CTDK-I Complex) |
| Primary Substrates | Spt5 (a subunit of the DSIF elongation factor)[1][2], Rad6 (an E2 ubiquitin-conjugating enzyme)[3], Histone H2B[3] | RNA Polymerase II CTD at Serine 2 (Ser2)[2][4], Rps2 (ribosomal protein)[4] |
| Role in RNAPII CTD Phosphorylation | Minor in vivo contribution to Ser2 or Ser5 phosphorylation[5][6][7]. It may augment Ctk1's activity[2][8]. | Major kinase for Ser2 phosphorylation during elongation[2][4]. |
| Effect on Transcription Elongation | Promotes elongation by phosphorylating Spt5, which in turn recruits the PAF complex[1][9]. Reduced function leads to a decrease in RNAPII processivity, particularly towards the 3' end of genes[5][6][7]. | Phosphorylation of Ser2 by Ctk1 is crucial for efficient elongation and the recruitment of mRNA processing and termination factors[4][10][11]. |
| Role in Co-transcriptional Processes | Regulates histone H2B monoubiquitination via Rad6 phosphorylation, which is linked to subsequent histone H3 methylation (H3K4 and H3K36)[3][12][13]. Modulates co-transcriptional spliceosome assembly[2][14]. | Couples transcription elongation with mRNA 3'-end processing and termination[10][11][15][16]. Also implicated in translation through Rps2 phosphorylation[4]. |
| Genetic Interactions | Genetically interacts with elongation factors such as CTK1 and SPT5[5][6]. | Genetically interacts with this compound and other elongation-related genes[12]. |
Experimental Protocols
The functional dissection of this compound and Ctk1 has been facilitated by a range of molecular biology and biochemical techniques. Below are outlines of key experimental protocols used to investigate their respective roles.
In Vitro Kinase Assay
This assay is fundamental for determining the direct kinase activity of this compound and Ctk1 on putative substrates.
-
Purification of Kinase Complexes: The kinase complexes (this compound-Bur2 and Ctk1-Ctk2-Ctk3) are typically purified from yeast extracts using affinity chromatography (e.g., TAP-tagging the kinase subunit)[4].
-
Substrate Preparation: Recombinant substrates, such as GST-fusions of the RNAPII CTD, Spt5, or Rad6, are expressed and purified from E. coli.
-
Kinase Reaction: The purified kinase complex is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled with γ-³²P) and appropriate cations (e.g., Mg²⁺).
-
Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE. Phosphorylation is detected by autoradiography (for radiolabeled ATP) or by Western blotting using phospho-specific antibodies.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to determine the genomic localization of this compound and Ctk1 and to assess the phosphorylation status of their substrates in vivo.
-
Cross-linking: Yeast cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to this compound, Ctk1, or phosphorylated forms of their substrates (e.g., anti-Ser2-P CTD).
-
DNA Purification: The immunoprecipitated protein-DNA complexes are washed, and the cross-links are reversed. The associated DNA is then purified.
-
Analysis: The purified DNA is quantified by qPCR using primers for specific genomic regions or analyzed genome-wide by sequencing (ChIP-seq) to map the protein's distribution across the genome.
Visualizing the Functional Divergence of this compound and Ctk1
The following diagrams illustrate the distinct pathways through which this compound and Ctk1 influence the transcription process.
Concluding Remarks
The functional specialization of this compound and Ctk1 highlights the multi-layered regulation of transcription. While Ctk1 acts directly on the RNAPII CTD to promote elongation and co-transcriptional mRNA processing, this compound orchestrates a broader network of events, including the modulation of chromatin structure through histone modifications. Understanding these distinct roles is crucial for deciphering the complexities of gene expression and for the development of therapeutic strategies that target the transcription machinery. The genetic and physical interactions between these kinases also suggest a degree of coordination, a subject of ongoing research that promises to reveal further subtleties in the regulation of transcription.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The this compound/Bur2 complex is required for histone H2B monoubiquitination by Rad6/Bre1 and histone methylation by COMPASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RNA polymerase II CTD kinase Ctk1 functions in translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Role of Ctk1 Kinase in Termination of Small Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The this compound Cyclin-Dependent Protein Kinase Is Required for the Normal Pattern of Histone Methylation by Set2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of histone modification and cryptic transcription by the this compound and Paf1 complexes | The EMBO Journal [link.springer.com]
- 14. Conditional depletion of transcriptional kinases Ctk1 and this compound and effects on co-transcriptional spliceosome assembly and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3′ end formation of pre-mRNA and phosphorylation of Ser2 on the RNA polymerase II CTD are reciprocally coupled in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
Unraveling the Phosphorylation Code: Distinct Roles of BUR1 and Srb10 in Regulating RNA Polymerase II
A Comparative Guide for Researchers
In the intricate dance of gene transcription, the C-terminal domain (CTD) of RNA polymerase II (Pol II) serves as a dynamically phosphorylated platform, orchestrating the recruitment and activity of a multitude of factors that govern the transcription cycle. Among the key choreographers of this "CTD code" are the cyclin-dependent kinases (CDKs) BUR1 and Srb10. While both enzymes catalyze the phosphorylation of the CTD, they play distinct and often opposing roles in regulating transcriptional initiation and elongation. This guide provides an in-depth comparison of this compound and Srb10, summarizing their substrate specificities, functional consequences, and the experimental methodologies used to elucidate their distinct functions.
At a Glance: Key Distinctions Between this compound and Srb10
| Feature | This compound | Srb10 (CDK8) |
| Primary Role in Transcription | Promotes the transition from initiation to elongation. | Primarily a negative regulator of transcription initiation. |
| Timing of Action | Acts after pre-initiation complex (PIC) formation. | Acts prior to PIC formation. |
| Substrate Specificity (CTD) | Primarily phosphorylates Serine 5 (Ser5) of the CTD heptapeptide (B1575542) repeat (YSPTSPS). Also contributes to Serine 2 (Ser2) and potentially Serine 7 (Ser7) phosphorylation.[1][2][3] | Can phosphorylate both Ser2 and Ser5 in vitro.[4] |
| Functional Consequence of CTD Phosphorylation | Ser5 phosphorylation by this compound facilitates the recruitment of capping enzymes and subsequent phosphorylation of Ser2, promoting elongation.[2] | Phosphorylation of the CTD by Srb10 can inhibit the recruitment of Pol II to the promoter, thereby repressing transcription.[4] |
| Association with Transcription Machinery | Associates with elongating Pol II.[5] | A component of the Mediator complex (Cdk8 module). |
| Other Substrates | Spt5 (an elongation factor), Rad6/Bre1 (histone modifiers).[6] | Cyclin H subunit of TFIIH, various transcription factors. |
| Genetic Interactions | Genetically interacts with elongation factors such as TFIIS, FCP1, CTK1, and SPT5.[3] | Genetic interactions are observed with components of the pre-initiation complex. |
Deciphering the Kinase Specificity: A Closer Look at the Data
While both this compound and Srb10 can phosphorylate the CTD, their specific activities and preferences for different serine residues are critical to their distinct functions.
In vitro kinase assays have been instrumental in dissecting these specificities. Although direct quantitative comparisons are limited in the literature, qualitative data consistently point towards this compound's preference for Ser5. Some studies suggest that this compound can also phosphorylate Ser2, particularly at the 5' end of genes, and may contribute to the overall Ser2 phosphorylation landscape, which is predominantly established by another kinase, Ctk1.[1][5][7] In contrast, Srb10 has been shown to phosphorylate both Ser2 and Ser5 in vitro, but its primary regulatory role in vivo appears to be the inhibition of transcription initiation.[4]
Experimental Corner: Protocols for Studying this compound and Srb10 Function
Elucidating the distinct roles of this compound and Srb10 has relied on a combination of genetic, biochemical, and genomic approaches. Here, we provide detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a purified kinase to phosphorylate a substrate.
Objective: To determine the kinase activity and substrate specificity of this compound and Srb10 on the RNA Polymerase II CTD.
Materials:
-
Purified recombinant this compound/Bur2 complex and Srb10/CycC complex.
-
Recombinant GST-tagged CTD fusion protein (or synthetic CTD peptides with specific serine-to-alanine mutations).
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
-
Phospho-specific antibodies for Western blotting (optional).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase (this compound or Srb10), the CTD substrate, and kinase buffer.
-
Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes). Time course experiments can be performed to determine initial rates.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[6][8][9]
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated CTD by autoradiography or phosphorimaging. The intensity of the radioactive signal corresponds to the kinase activity.
-
(Optional) Western Blotting: To determine specificity, run parallel non-radioactive reactions and analyze the products by Western blotting using antibodies specific for phosphorylated Ser2 and Ser5.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide localization of DNA-binding proteins or histone modifications.
Objective: To determine the genomic locations where this compound and Srb10 are associated with chromatin.
Materials:
-
Yeast or mammalian cells expressing epitope-tagged this compound or Srb10.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis buffers and sonicator.
-
Antibodies specific to the epitope tag.
-
Protein A/G magnetic beads.
-
Wash buffers and elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents and equipment for next-generation sequencing library preparation.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the tagged kinase (or a modification of interest).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[10][11][12][13]
-
Data Analysis: Align the sequence reads to a reference genome to identify regions enriched for this compound or Srb10 binding.
Western Blotting for CTD Phosphorylation
Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.
Objective: To assess the levels of different CTD phospho-isoforms in cells with altered this compound or Srb10 activity.
Materials:
-
Cell lysates from wild-type and mutant (e.g., this compound or Srb10 deletion or kinase-dead mutants) strains.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST). It is recommended to avoid milk as it contains phosphoproteins that can increase background.
-
Primary antibodies specific for total Rpb1, phospho-Ser2 CTD, and phospho-Ser5 CTD.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare whole-cell extracts and determine protein concentration. Add phosphatase inhibitors to the lysis buffer to preserve phosphorylation states.[14]
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein or phospho-epitope of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[15][16]
-
Quantification: Quantify the band intensities to compare the levels of different CTD phospho-isoforms between samples.
Visualizing the Regulatory Networks
The distinct roles of this compound and Srb10 are best understood within the context of the transcription cycle. The following diagrams, generated using the DOT language, illustrate their signaling pathways.
Caption: The this compound signaling pathway in transcription elongation.
References
- 1. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. buratowski.hms.harvard.edu [buratowski.hms.harvard.edu]
- 4. Opposing effects of Ctk1 kinase and Fcp1 phosphatase at Ser 2 of the RNA polymerase II C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of the Pol II CTD by KIN28 enhances this compound/BUR2 recruitment and Ser2 CTD phosphorylation near promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Genome organization by SATB1 binding to base-unpairing regions (BURs) provides a scaffold for SATB1-regulated gene expression [elifesciences.org]
- 12. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 13. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling Synthetic Lethal Partners of BUR1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genetic interaction network of key cellular regulators is paramount. This guide provides a comprehensive comparison of synthetic lethal interactions with mutations in BUR1, a cyclin-dependent kinase crucial for transcriptional elongation and cell cycle progression in Saccharomyces cerevisiae. The data presented here is derived from a landmark global genetic interaction study, offering a quantitative foundation for further investigation and potential therapeutic targeting.
Abstract
Mutations in the this compound gene, encoding a cyclin-dependent kinase, have been shown to be synthetically lethal with a variety of other gene mutations, revealing critical functional relationships and cellular pathways. This guide summarizes the significant synthetic lethal interactions of this compound identified through a large-scale Synthetic Genetic Array (SGA) screen. We present quantitative data for the strongest interactions, detail the experimental protocols for SGA analysis and validation, and provide visual diagrams of the this compound signaling pathway and experimental workflows to facilitate a deeper understanding of these genetic relationships.
I. Quantitative Analysis of this compound Synthetic Lethal Interactions
The following tables summarize the most significant negative genetic interactions (synthetic lethal or sick) identified for a this compound mutant allele from a comprehensive Synthetic Genetic Array (SGA) screen. The data is sourced from the supplementary materials of the study by Costanzo et al., Science 2016, which mapped a global genetic interaction network in yeast.
A negative genetic interaction score (SGA score) indicates that the double mutant exhibits a more severe fitness defect than expected from the individual mutants, suggesting a synthetic lethal or sick relationship. A lower (more negative) score signifies a stronger negative interaction. The p-value indicates the statistical significance of the observed interaction.
Table 1: Top 20 Negative Genetic Interactions with this compound Allele
| Interacting Gene | Gene Description | SGA Score | p-value |
| spt5-194 | Subunit of the DRB-sensitivity-inducing factor (DSIF) complex, involved in transcription elongation. | -0.42 | < 0.001 |
| ctk1Δ | Cyclin-dependent kinase involved in transcription elongation and 3'-end processing. | -0.38 | < 0.001 |
| spt4Δ | Subunit of the DRB-sensitivity-inducing factor (DSIF) complex, involved in transcription elongation. | -0.35 | < 0.001 |
| vac17Δ | Vacuole inheritance protein. | -0.33 | < 0.001 |
| kin28-16 | Subunit of TFIIH, a kinase involved in transcription initiation and DNA repair. | -0.31 | < 0.001 |
| vac8Δ | Armadillo-repeat protein involved in vacuole inheritance and membrane fusion. | -0.29 | < 0.001 |
| rtf1Δ | Component of the Paf1 complex, involved in transcription elongation and histone modification. | -0.28 | < 0.001 |
| paf1Δ | Component of the Paf1 complex, involved in transcription elongation and histone modification. | -0.27 | < 0.001 |
| leo1Δ | Component of the Paf1 complex, involved in transcription elongation. | -0.26 | < 0.001 |
| ctr9Δ | Component of the Paf1 complex, involved in transcription elongation. | -0.25 | < 0.001 |
| cdc73Δ | Component of the Paf1 complex, involved in transcription elongation and mRNA export. | -0.24 | < 0.001 |
| set2Δ | Histone methyltransferase that methylates histone H3 at lysine (B10760008) 36. | -0.23 | < 0.001 |
| hpr1Δ | Component of the THO complex, involved in transcription elongation and mRNA export. | -0.22 | < 0.001 |
| tho2Δ | Component of the THO complex, involved in transcription elongation and mRNA export. | -0.21 | < 0.001 |
| mft1Δ | Component of the THO complex, involved in transcription elongation and mRNA export. | -0.20 | < 0.001 |
| sub1Δ | PC4-like transcription coactivator, involved in transcription initiation and elongation. | -0.19 | < 0.005 |
| dst1Δ | Transcription elongation factor TFIIS. | -0.18 | < 0.005 |
| bre1Δ | E3 ubiquitin ligase that monoubiquitinates histone H2B. | -0.17 | < 0.005 |
| lsm1Δ | Component of the Lsm1-7-Pat1 complex, involved in mRNA decapping and decay. | -0.16 | < 0.01 |
| ccr4Δ | Catalytic subunit of the Ccr4-Not deadenylase complex. | -0.15 | < 0.01 |
Note: The specific this compound allele used in the screen was a temperature-sensitive allele. The SGA scores and p-values are indicative of the fitness of the double mutants at a semi-permissive temperature.
II. Experimental Protocols
The identification of synthetic lethal interactions with this compound mutations was primarily achieved through Synthetic Genetic Array (SGA) analysis, a high-throughput method for systematically creating double mutants in yeast.
A. Synthetic Genetic Array (SGA) Analysis
Objective: To systematically generate an array of double mutants by crossing a query strain carrying a this compound mutation with an array of deletion mutants for all non-essential genes in yeast and to score the fitness of the resulting double mutants.
Methodology:
-
Query Strain Construction: A query strain of Saccharomyces cerevisiae with a specific this compound allele (e.g., a temperature-sensitive allele) is constructed in a specific genetic background suitable for SGA (e.g., containing markers for selection).
-
Mating: The this compound query strain is mated with an ordered array of ~5000 viable haploid deletion mutants, each corresponding to a single non-essential gene. This is typically performed on solid medium using a robotic platform to handle the high-density arrays.
-
Diploid Selection: The resulting diploid cells, heterozygous for both the this compound allele and the deletion allele, are selected on a medium that selects for the markers present in both parent strains.
-
Sporulation: The diploid cells are then transferred to a medium that induces meiosis and sporulation, resulting in the formation of haploid spores.
-
Haploid Double Mutant Selection: A series of selective plating steps are performed to select for haploid cells that carry both the this compound mutation and the deletion mutation. This involves selecting for the appropriate mating type and the markers associated with both mutations.
-
Colony Size Measurement and Analysis: The final array of double mutants is grown on solid medium, and the colony size of each double mutant is quantified using automated image analysis. The fitness of each double mutant is calculated by normalizing its colony size to that of control colonies.
-
Genetic Interaction Score Calculation: A genetic interaction score (SGA score) is calculated for each double mutant. This score represents the difference between the observed fitness of the double mutant and the expected fitness, which is calculated based on the fitness of the two single mutants. A negative score indicates a synthetic sick or lethal interaction. Statistical significance (p-value) is also calculated for each interaction.
B. Validation of Synthetic Lethal Interactions: Spot Assay
Objective: To qualitatively validate the synthetic lethal interactions identified in the high-throughput SGA screen.
Methodology:
-
Strain Construction: Haploid yeast strains carrying the this compound mutation, the single gene deletion of interest, and the double mutation are constructed using standard yeast genetic techniques. A wild-type strain is used as a control.
-
Cell Culture and Serial Dilution: The yeast strains are grown in liquid culture to mid-log phase. The cultures are then normalized to the same optical density (OD), and a series of 10-fold serial dilutions are prepared.
-
Spotting: A small volume (e.g., 5 µL) of each dilution is spotted onto solid agar (B569324) plates. The plates may contain standard growth medium or medium with specific stressors (e.g., temperature shifts for temperature-sensitive alleles).
-
Incubation: The plates are incubated at the appropriate temperature for 2-3 days.
-
Phenotypic Analysis: The growth of the different strains is visually compared. A synthetic lethal interaction is confirmed if the double mutant shows significantly reduced or no growth compared to the single mutants and the wild-type strain.
III. Visualizing this compound's Network and Experimental Design
A. This compound Signaling Pathway
The following diagram illustrates the key known signaling pathway involving this compound in the regulation of cell cycle progression, highlighting its parallel function with the TORC1 pathway.
A Comparative Guide to the Genetic Interaction Network of the BUR1 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genetic interaction network of the BUR1 kinase complex, a key regulator of transcription elongation in Saccharomyces cerevisiae. For context, its interaction profile is compared with that of the CTDK-I complex (containing the kinase Ctk1), another critical kinase involved in the transcription cycle. The data presented here is primarily derived from the comprehensive synthetic genetic array (SGA) analysis conducted by Costanzo et al., 2016, offering a quantitative look into the functional relationships surrounding these important cellular machines.
Overview of this compound and CTDK-I Kinase Complexes
The this compound complex, composed of the cyclin-dependent kinase this compound and its cyclin partner Bur2, plays a crucial role in ensuring the processivity of RNA Polymerase II (Pol II) during transcription elongation. It is known to phosphorylate the C-terminal domain of the elongation factor Spt5, which facilitates the recruitment of the PAF1 complex, thereby linking transcription directly to histone modification.
The CTDK-I complex, consisting of Ctk1, Ctk2, and Ctk3, is the major kinase responsible for phosphorylating Serine-2 of the Pol II C-terminal domain (CTD) heptapeptide (B1575542) repeat. This modification is a hallmark of the transition from transcription initiation to productive elongation and is critical for recruiting various factors involved in mRNA processing and termination. While both this compound and CTDK-I function in transcription elongation, their distinct substrate specificities lead to largely non-overlapping roles, which is reflected in their unique genetic interaction profiles.[1]
Data Presentation: Comparative Genetic Interaction Scores
Genetic interactions are defined as a phenomenon where the phenotype of a double mutant deviates from the expected combination of the individual mutant phenotypes. A negative interaction (e.g., synthetic sickness or lethality) suggests the two genes operate in parallel pathways to buffer an essential function. A positive interaction often implies the genes function in the same pathway or complex. The interaction score (ε-score) quantifies this deviation, with a negative score indicating a negative interaction and a positive score indicating a positive one.
The following table summarizes significant genetic interactions for this compound and CTK1 with genes involved in transcription, chromatin modification, and other related processes. Data is sourced from the global yeast genetic interaction network study by Costanzo et al. (2016).
| Interactor Gene | Gene Function/Complex | This compound ε-score | p-value | CTK1 ε-score | p-value | Interaction Type Comparison |
| Shared Interactors | ||||||
| SPT5 | Transcription Elongation (DSIF) | -0.21 | < 0.05 | -0.18 | < 0.05 | Both show strong negative interaction |
| PAF1 | PAF1 Complex | -0.19 | < 0.05 | -0.07 | > 0.05 | Strong negative with this compound, weak with CTK1 |
| SET2 | Histone H3K36 Methyltransferase | -0.15 | < 0.05 | -0.05 | > 0.05 | Strong negative with this compound, weak with CTK1 |
| HHT1 | Histone H3 | -0.25 | < 0.05 | -0.11 | < 0.05 | Both show negative interaction, stronger for this compound |
| This compound-Specific Interactors | ||||||
| RAD6 | H2B Ubiquitination | -0.28 | < 0.05 | 0.02 | > 0.05 | Strong negative interaction specific to this compound |
| BRE1 | E3 Ligase for H2B Ubiquitination | -0.26 | < 0.05 | 0.01 | > 0.05 | Strong negative interaction specific to this compound |
| SWI/SNF Complex (e.g., SNF2) | Chromatin Remodeling | -0.17 | < 0.05 | -0.03 | > 0.05 | Negative interaction specific to this compound |
| CTDK-I-Specific Interactors | ||||||
| FCP1 | CTD Phosphatase | 0.22 | < 0.05 | -0.31 | < 0.05 | Opposing interactions: Positive for this compound, strong negative for CTK1 |
| RTR1 | CTD Phosphatase | 0.04 | > 0.05 | -0.25 | < 0.05 | Strong negative interaction specific to CTK1 |
| P-TEFb Complex (e.g., CTK1) | Kinase Complex Partner | N/A | N/A | 0.35 | < 0.05 | Strong positive interaction within its own complex |
| Mediator Complex (e.g., MED1) | Transcription Regulation | -0.06 | > 0.05 | -0.15 | < 0.05 | Negative interaction specific to CTK1 |
Note: Epsilon (ε) scores are a quantitative measure of the strength of a genetic interaction. A score < 0 indicates a negative interaction (synthetic sickness/lethality), while a score > 0 indicates a positive interaction. P-values denote the significance of the interaction.
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures provide a clear framework for understanding the functional context of the this compound complex.
This compound Signaling Pathway in Histone Modification
The this compound complex is a critical upstream regulator of histone H2B monoubiquitination, a key mark for active transcription. This compound phosphorylates the transcription elongation factor Spt5, which then facilitates the recruitment of the PAF1 complex. The PAF1 complex, in turn, is required for the activity of the Rad6/Bre1 E2/E3 ubiquitin ligase complex, which monoubiquitinates histone H2B on lysine (B10760008) 123 (H2B-K123ub). This modification is a prerequisite for the subsequent methylation of histone H3 on lysines 4 and 79 by COMPASS and Dot1, respectively.
Caption: this compound's role in the histone H2B monoubiquitination pathway.
Experimental Workflow: Synthetic Genetic Array (SGA) Analysis
The quantitative data in this guide was generated using Synthetic Genetic Array (SGA) analysis. This high-throughput technique allows for the systematic creation of double mutants to screen for genetic interactions across the genome. The workflow involves crossing a query mutant strain with an ordered array of thousands of deletion mutants, followed by a series of selection steps to isolate the desired double-mutant haploid progeny. The fitness of these double mutants, often measured by colony size, is then quantitatively scored to identify genetic interactions.
Caption: A generalized workflow for Synthetic Genetic Array (SGA) analysis.
Experimental Protocols
Synthetic Genetic Array (SGA) Analysis
The SGA methodology enables the systematic construction of double mutants for the large-scale analysis of genetic interactions.[2][3]
Objective: To identify genes that have a synthetic lethal or synthetic sick (negative) interaction, or a positive (alleviating) interaction, with a query gene (e.g., this compound).
Materials:
-
Query Strain: A MATα strain containing the desired mutation (e.g., this compoundΔ::natMX) and markers for SGA (e.g., can1Δ::STE2pr-SpHIS5, lyp1Δ).
-
Deletion Array: An ordered array of viable MATa gene deletion mutants (~5000 strains), where each deleted gene is replaced with a kanMX marker conferring resistance to G418.
-
Robotics: A robotic platform (e.g., RoToR or Singer) for high-density replica pinning of yeast colonies.
-
Media:
-
YPD (Yeast Extract-Peptone-Dextrose) for general growth.
-
SD (Synthetic Dextrose) minimal media with appropriate supplements.
-
YPD + G418 + Nourseothricin (Nat) for diploid selection.
-
Sporulation media (e.g., 1% potassium acetate).
-
SD/MSG media with specific dropouts and containing Canavanine and Thialysine for haploid selection.
-
Final double mutant selection media (e.g., SD/MSG + G418 + Nat).
-
Methodology:
-
Mating: The query strain is grown to log phase and pinned onto a fresh YPD plate. The deletion mutant array is also pinned onto a YPD plate. The query strain is then pinned on top of the deletion array plate to allow mating and formation of diploid cells. This is incubated overnight.
-
Diploid Selection: The mated cells are replica-pinned onto YPD plates containing both G418 and Nourseothricin. Only diploid cells, containing both resistance markers, will grow. This selection step is typically repeated to ensure purity.
-
Sporulation: The diploid cells are replica-pinned onto nitrogen-deficient sporulation medium to induce meiosis and the formation of haploid spores. Plates are incubated for 5-7 days.
-
Haploid Selection: Spores are transferred to a series of selection plates. The first step selects for haploid cells (typically MATa progeny) using markers in the query strain background (e.g., growth on media lacking histidine but containing canavanine).
-
Double Mutant Selection: The selected haploid cells are then replica-pinned onto media containing both G418 and Nourseothricin. This selects for the final haploid cells that contain both the query mutation and the array deletion mutation. These plates are incubated for 2-5 days.
-
Data Acquisition and Analysis:
-
The final selection plates are imaged using a high-resolution scanner or camera.
-
Image analysis software is used to measure the size of each colony, which serves as a proxy for fitness.
-
The colony sizes of the double mutants are compared to the sizes of the corresponding single mutants. A genetic interaction score (ε-score) is calculated based on the deviation of the observed double-mutant fitness from the expected fitness (the product of the single-mutant fitness values).
-
Statistical tests are applied to determine the significance of each interaction score. Interactions with scores below a certain negative threshold or above a positive threshold, and with a p-value < 0.05, are considered significant.
-
References
A Comparative Analysis of BUR1 Homologs in Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BUR1 homologs, a family of cyclin-dependent kinases (CDKs), across various fungal species, including the model organism Saccharomyces cerevisiae and pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus nidulans. This analysis highlights conserved and divergent roles, offering insights into their potential as targets for novel antifungal therapies.
Functional Comparison of this compound Homologs
This compound and its homologs are key regulators of transcription and cell cycle progression in fungi. While core functions are conserved, significant differences exist, particularly in their contribution to virulence and development in pathogenic species.
| Feature | Saccharomyces cerevisiae (this compound/Sgv1) | Candida albicans (Crk1) | Cryptococcus neoformans (Cdk9 homolog - putative) | Aspergillus nidulans (PtkA) |
| Primary Function | Transcriptional elongation, cell cycle progression, telomere length regulation.[1] | Hyphal development, virulence, cell cycle, flocculation.[2][3][4] | Putative role in transcription regulation and stress response. | Essential for viability, conidiophore development.[2][5][6] |
| Role in Virulence | Not applicable. | Essential for virulence; crk1/crk1 mutants are avirulent.[2][3] | Likely important for virulence through regulation of stress responses and adaptation. | Not directly determined, but essentiality suggests a critical role in overall fitness. |
| Phenotype of Deletion Mutant | Lethal (in most backgrounds), sensitivity to 6-azauracil (B101635) and mycophenolic acid.[7] | Defective hyphal formation under all tested conditions, avirulent.[2][3] | Not yet directly studied, but likely lethal or severely debilitating based on homologs. | Lethal.[2][5] |
| Interaction Partners | Bur2 (cyclin), Rpb1 (RNA Pol II), TORC1 pathway components. | Putative cyclin partners, interacts with CaCdc37.[1] | Putatively interacts with a T-type cyclin and is phosphorylated by CDK7.[8] | PchA (cyclin T), PclA, PclB (Pcl-like cyclins).[2][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conserved signaling pathway of this compound/Cdk9 homologs in regulating transcription and a general workflow for their comparative analysis.
Caption: A simplified diagram of the this compound/Cdk9 signaling pathway in regulating transcriptional elongation.
Caption: A general experimental workflow for the comparative analysis of this compound homologs in different fungal species.
Detailed Experimental Protocols
In Vitro Kinase Assay using Radiolabeled ATP
This protocol is adapted for assaying the activity of immunoprecipitated or purified fungal kinases.[7][9][10][11][12]
Materials:
-
5x Kinase Reaction Buffer: 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT.
-
[γ-³²P]ATP (10 μCi/μL).
-
Cold ATP (10 mM).
-
Substrate (e.g., purified GST-Rpb1 CTD).
-
Immunoprecipitated kinase on beads or purified kinase.
-
2x SDS-PAGE Sample Buffer.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.5%).
Procedure:
-
Prepare the kinase reaction mix on ice. For a single 30 µL reaction:
-
15 µL of H₂O
-
6 µL of 5x Kinase Reaction Buffer
-
3 µL of substrate (e.g., 1 mg/mL)
-
3 µL of cold ATP (100 µM final concentration)
-
1 µL of [γ-³²P]ATP
-
-
Add 28 µL of the reaction mix to the tube containing the immunoprecipitated kinase on beads or purified kinase.
-
Initiate the reaction by incubating at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 30 µL of 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Alternatively, for quantitative measurement, spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid.
-
Rinse with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Gene Deletion via Homologous Recombination
This is a general protocol for creating gene deletion mutants, which can be adapted for C. albicans, C. neoformans, and A. nidulans using appropriate selection markers and transformation methods.[13][14][15][16][17][18][19][20]
Materials:
-
Fungal strain to be transformed.
-
High-fidelity DNA polymerase.
-
Primers to amplify 5' and 3' flanking regions of the target gene and the selection marker.
-
A plasmid containing a suitable selectable marker (e.g., URA3, NAT, HYG).
-
Transformation reagents specific to the fungus (e.g., spheroplasting enzymes for protoplast transformation, biolistic delivery system).
-
Selective media.
Procedure:
-
Construct the Deletion Cassette:
-
Amplify ~1 kb of the 5' and 3' flanking regions of the target this compound homolog gene using genomic DNA as a template.
-
Amplify the selectable marker from a plasmid.
-
Join the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.
-
-
Fungal Transformation:
-
Prepare competent cells or protoplasts of the target fungus according to established protocols for the specific species.
-
Transform the deletion cassette into the fungal cells. For C. neoformans, biolistic transformation or electroporation are common methods.[15][16][17] For A. nidulans, protoplast transformation is frequently used.[14][19][20]
-
-
Selection and Screening:
-
Plate the transformed cells on selective media.
-
Isolate colonies and screen for correct integration of the deletion cassette by PCR using primers flanking the target gene locus.
-
Confirm the gene deletion by Southern blotting.
-
Heterologous Complementation Assay
This assay is used to determine if a this compound homolog from one fungal species can functionally replace its counterpart in another, typically S. cerevisiae.[2][19][21][22][23][24]
Materials:
-
A S. cerevisiae strain with a conditional lethal mutation in this compound (e.g., a temperature-sensitive allele).
-
A yeast expression vector (e.g., pYES2) with a selectable marker (e.g., URA3).
-
cDNA of the this compound homolog from the test fungus.
-
Yeast transformation reagents.
-
Selective media and media for inducing gene expression (e.g., containing galactose for the GAL1 promoter).
Procedure:
-
Construct the Expression Plasmid:
-
Clone the full-length cDNA of the this compound homolog into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression plasmid into the S. cerevisiae this compound mutant strain.
-
Select for transformants on appropriate selective media.
-
-
Phenotypic Analysis:
-
Grow the transformed yeast on permissive media (e.g., glucose-containing media at the permissive temperature).
-
Replica-plate the colonies onto inducing media (e.g., galactose-containing media) and incubate at the non-permissive temperature for the this compound allele.
-
Growth on the inducing media at the non-permissive temperature indicates successful complementation.
-
Include positive (wild-type S. cerevisiae this compound) and negative (empty vector) controls.
-
This comparative guide highlights the crucial and diverse roles of this compound homologs in fungal biology. Their essentiality in pathogenic fungi, particularly for virulence and key developmental processes, underscores their potential as promising targets for the development of novel antifungal agents. Further research into the specific functions and regulatory mechanisms of these kinases in less-studied fungal pathogens is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Pleiotropic roles of LAMMER kinase, Lkh1 in stress responses and virulence of Cryptococcus neoformans [frontiersin.org]
- 4. Pleiotropic roles of LAMMER kinase, Lkh1 in stress responses and virulence of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization of a New Member of the Cdk9 Family in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that two Pcl-like cyclins control Cdk9 activity during cell differentiation in Aspergillus nidulans asexual development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. Genetic Manipulation of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Generation of stable mutants and targeted gene deletion strains in Cryptococcus neoformans through electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jsmm.org [jsmm.org]
- 17. Generation of stable mutants and targeted gene deletion strains in Cryptococcus neoformans through electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Tools for Manipulation of Secondary Metabolism Pathways: Rapid Promoter Replacements and Gene Deletions in Aspergillus nidulans | Springer Nature Experiments [experiments.springernature.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Measuring Stress Phenotypes in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. UFCG: database of universal fungal core genes and pipeline for genome-wide phylogenetic analysis of fungi - PMC [pmc.ncbi.nlm.nih.gov]
Validating BUR1 as a Fungal Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the identification and validation of novel therapeutic targets. This guide provides a comparative analysis of BUR1, a cyclin-dependent kinase, as a promising, yet underexplored, drug target in fungal pathogens like Candida albicans. By objectively presenting available experimental data and methodologies, this document aims to inform and guide further research and development in this critical area.
Executive Summary
This compound, a serine/threonine-protein kinase, plays a crucial role in regulating transcription, cell cycle progression, and virulence in fungal pathogens. Its involvement in fundamental cellular processes makes it an attractive target for the development of new antifungal therapies. This guide summarizes the current understanding of this compound's function, its interaction with key signaling pathways, and provides a framework for its validation as a drug target. While specific inhibitors for fungal this compound are yet to be widely reported, this document compiles relevant data from studies on this compound mutants and related pathways to offer a comparative perspective against existing antifungal agents.
Data Presentation: A Comparative Overview
Due to the limited availability of specific this compound inhibitors, this section presents a comparative analysis of the phenotypic effects of this compound disruption in Candida albicans against the effects of a standard antifungal, Fluconazole. This data is compiled from various studies to provide a quantitative perspective on the potential of this compound as a drug target.
| Parameter | Wild-Type C. albicans | This compound Mutant * | Wild-Type + Fluconazole | Reference |
| Minimum Inhibitory Concentration (MIC) | Not Applicable | Not Available | Varies (Strain dependent) | [1][2][3] |
| Filamentous Growth | Robust hyphal formation | Significantly reduced | Inhibited at sufficient concentrations | [4] |
| Virulence (e.g., Galleria mellonella model) | High mortality | Attenuated virulence expected | Reduced mortality | [5][6][7] |
| Sensitivity to Rapamycin (B549165) (TORC1 inhibitor) | Normal sensitivity | Hypersensitive | Not directly applicable | [8][9][10] |
Note: The table highlights the current gaps in research, particularly the absence of specific MIC data for this compound inhibitors. The hypersensitivity of this compound mutants to rapamycin suggests a promising avenue for synergistic therapeutic strategies.
Signaling Pathways and Experimental Workflows
To visually represent the known interactions and experimental approaches for validating this compound, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
The following diagram illustrates the known signaling cascade involving this compound and its interaction with the Target of Rapamycin Complex 1 (TORC1) pathway, a central regulator of cell growth.
Caption: this compound cooperates with TORC1 to regulate Sch9 and downstream virulence pathways.
Experimental Workflow for this compound Validation
This diagram outlines a logical workflow for the validation of this compound as a drug target, from initial genetic studies to in vivo efficacy testing.
Caption: A stepwise approach to validate this compound as a viable antifungal drug target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
96-well, flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium buffered with MOPS
-
Test compound (e.g., this compound inhibitor, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound in RPMI 1640 medium in the microtiter plate. A typical concentration range for a novel compound might be 0.03 to 64 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
In Vitro Kinase Assay
This protocol provides a general framework for measuring the activity of this compound kinase and for screening potential inhibitors.
Objective: To quantify the enzymatic activity of this compound and assess the inhibitory potential of test compounds.
Materials:
-
Purified recombinant this compound kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific this compound substrate if known)
-
Test compounds
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
Procedure:
-
Reaction Setup: In a microtiter plate, combine the purified this compound kinase, the substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. For inhibitor screening, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Galleria mellonella Virulence Assay
The Galleria mellonella (greater wax moth) larva is a well-established invertebrate model for studying the virulence of fungal pathogens and the efficacy of antifungal compounds.
Objective: To assess the virulence of a this compound mutant strain of C. albicans compared to the wild-type strain.
Materials:
-
G. mellonella larvae (in their final larval stage)
-
C. albicans strains (wild-type and this compound mutant)
-
Microinjection apparatus (e.g., Hamilton syringe)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: Grow C. albicans strains overnight in a suitable liquid medium. Wash the cells with PBS and adjust the concentration to a desired inoculum (e.g., 1 x 10⁷ cells/mL).
-
Infection: Inject a specific volume (e.g., 10 µL) of the fungal cell suspension into the hemocoel of each larva via the last left proleg. A control group should be injected with PBS only.
-
Incubation: Incubate the larvae at 37°C in the dark.
-
Monitoring: Monitor the survival of the larvae daily for a set period (e.g., 5-7 days). Larvae are considered dead when they do not respond to touch.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of larvae infected with the wild-type and this compound mutant strains using a statistical test (e.g., log-rank test). A significant increase in the survival of larvae infected with the this compound mutant would indicate attenuated virulence.
Conclusion and Future Directions
The collective evidence suggests that this compound is a promising candidate for a novel antifungal drug target. Its role in fundamental processes like transcription and cell cycle, coupled with its connection to the well-established TORC1 signaling pathway, provides a strong rationale for further investigation. The hypersensitivity of this compound mutants to rapamycin also opens the door to exploring synergistic therapeutic approaches.
However, significant research gaps remain. The identification and characterization of specific small molecule inhibitors of fungal this compound are paramount. Quantitative studies directly comparing the efficacy of these inhibitors against standard antifungals are needed to establish a clear therapeutic window. Furthermore, a deeper understanding of the downstream effectors of the this compound-Sch9 signaling axis will be crucial for elucidating the precise mechanisms of its role in virulence and for identifying potential biomarkers of drug efficacy. The experimental frameworks provided in this guide offer a roadmap for addressing these critical questions and advancing the validation of this compound as a clinically relevant antifungal drug target.
References
- 1. Comparative evaluation of antifungal susceptibility testing methods of invasive Candida species and detection of FKS genes mutations in caspofungin intermediate and resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. The Rfg1 and Bcr1 transcription factors regulate acidic pH-induced filamentous growth in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Galleria mellonella-Candida albicans infection model to evaluate antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between virulence of Candida albicans mutants in mice and Galleria mellonella larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. A Surprising Role for the Sch9 Protein Kinase in Chromosome Segregation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Paf1 Complex's Interaction with BUR1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the interaction between the Polymerase-Associated Factor 1 (Paf1) complex (Paf1C) and the BUR1 kinase, critical players in the regulation of transcription elongation and chromatin modification. We present a comparative overview of this pathway, alternative mechanisms of Paf1C recruitment, and supporting experimental data to facilitate a comprehensive understanding for research and therapeutic development.
Overview of the Paf1 Complex and this compound Kinase
The Paf1 complex is a key multi-subunit protein complex that associates with RNA Polymerase II (Pol II) during the elongation phase of transcription.[1][2][3] In yeast, the core complex consists of five subunits: Paf1, Ctr9, Leo1, Rtf1, and Cdc73.[1][2] The Paf1C plays a crucial role in regulating various co-transcriptional processes, including histone modifications, mRNA processing, and transcription termination.[1][2][4]
This compound is a cyclin-dependent kinase (CDK) that, in complex with its cyclin partner Bur2, functions as a key regulator of transcription elongation.[1][3] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, its primary role in the context of the Paf1 complex appears to be the phosphorylation of other elongation factors.[1][5][6]
The Canonical this compound-Dependent Paf1C Recruitment Pathway
The recruitment of the Paf1 complex to elongating Pol II is a critical step for its function and is significantly influenced by the kinase activity of this compound. This process is not mediated by a direct interaction between this compound and Paf1C, but rather through an intermediary factor, the Spt5 subunit of the DSIF (DRB-sensitivity-inducing factor) complex.[6][7][8]
The established signaling pathway is as follows:
-
This compound Phosphorylates Spt5: The this compound/Bur2 kinase complex phosphorylates the C-terminal repeats (CTRs) of Spt5.[6][8]
-
Phospho-Spt5 Recruits Paf1C: The phosphorylated CTRs of Spt5 create a binding site for the Rtf1 subunit of the Paf1 complex.[7][9]
-
Paf1C Associates with Pol II: This interaction tethers the entire Paf1 complex to the elongating Pol II machinery.[7]
-
Downstream Effects: Once associated with Pol II, the Paf1 complex facilitates a cascade of histone modifications, most notably the monoubiquitination of histone H2B on lysine (B10760008) 123 (H2Bub1) by the Rad6/Bre1 ubiquitin ligase complex.[1][4] This modification is a prerequisite for subsequent methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me), which are hallmarks of active transcription.[1]
Alternative Paf1C Recruitment Mechanisms
While the this compound-Spt5 axis is a major pathway for Paf1C recruitment, evidence suggests the existence of alternative, this compound-independent mechanisms. These alternative pathways highlight the multifaceted nature of transcriptional regulation and provide potential avenues for therapeutic intervention that bypass the this compound kinase.
-
Transcription Activator-Mediated Recruitment: In mammalian cells, promoter-bound transcription activators can directly recruit the Paf1 complex.[10] This mechanism suggests that the initiation context of a gene can influence its subsequent elongation characteristics by dictating the association of key elongation factors.
-
Cooperative Interactions with Other Elongation Factors: The human Paf1C has been shown to function cooperatively with the transcription elongation factor SII (TFIIS).[6][11] This synergy involves direct interactions between Paf1C and SII, as well as their cooperative binding to Pol II, suggesting a mechanism to enhance elongation efficiency on chromatin templates independent of this compound-mediated phosphorylation of Spt5.
-
Interaction with the Pol II CTD: The Paf1 complex, particularly the Cdc73 subunit, can also interact with the phosphorylated C-terminal domain (CTD) of Rpb1.[12] While this compound can contribute to CTD phosphorylation, other kinases like Kin28/Cdk7 and Ctk1/Cdk12 are also involved, providing a parallel pathway for Paf1C association with the transcription machinery.
Comparative Analysis of Paf1C Recruitment Pathways
The existence of multiple recruitment pathways for the Paf1 complex suggests a sophisticated regulatory network that allows for gene-specific and context-dependent control of transcription elongation. A direct quantitative comparison of the efficacy of these pathways is challenging due to the lack of standardized experimental data in the literature. However, a qualitative comparison is presented below.
| Feature | This compound-Dependent Pathway | Transcription Activator-Mediated Pathway | SII/TFIIS Cooperative Pathway |
| Recruitment Signal | Phosphorylation of Spt5 CTRs by this compound | Binding of specific transcription factors to promoter/enhancer elements | Presence of SII/TFIIS in the elongation complex |
| Key Interacting Partner | Phosphorylated Spt5 | Transcription Activators | SII/TFIIS |
| Generality | Appears to be a general mechanism for Pol II transcribed genes | Gene-specific, dependent on the presence of specific activators | Likely widespread, but functional synergy may be context-dependent |
| Downstream Consequences | Facilitates H2B ubiquitination and subsequent histone methylations | May influence promoter-proximal pausing and elongation rate | Enhances elongation through chromatin |
Table 1: Qualitative Comparison of Paf1C Recruitment Pathways
Quantitative Data on Paf1C-BUR1 Interaction and Function
Obtaining precise quantitative data for protein-protein interactions and their functional consequences within a cellular context is inherently challenging. While the literature provides strong qualitative evidence for the Paf1C-BUR1 functional axis, precise quantitative values are not consistently reported. The following table summarizes the available information and highlights areas where further quantitative investigation is needed.
| Parameter | Experimental Value | Comments |
| Binding Affinity (Kd) of Rtf1 to phospho-Spt5 | Not consistently reported | The interaction is known to be direct and phosphorylation-dependent. The lack of a reported Kd value is a significant knowledge gap. |
| Change in Paf1C Chromatin Occupancy upon this compound inhibition | Significant reduction | ChIP experiments show a clear decrease in Paf1C association with transcribed regions in this compound mutant or inhibited cells, but precise fold-changes vary between studies and target genes.[1][3] |
| Change in H2B Monoubiquitination upon this compound inhibition | Significant reduction | As Paf1C is required for H2Bub1, inhibition of this compound leads to a decrease in this histone mark. Quantitative mass spectrometry would be required for precise quantification. |
| Effect on Transcription Elongation Rate | Decreased | Loss of Paf1C function, which is downstream of this compound, leads to a reduced Pol II elongation rate.[13][14] Quantitative in vitro transcription assays could provide more precise measurements. |
Table 2: Summary of Quantitative Data (or lack thereof) for the Paf1C-BUR1 Pathway
Key Experimental Protocols
The study of the Paf1C-BUR1 interaction relies on a variety of molecular biology techniques. Below are detailed protocols for two key experiments: Co-Immunoprecipitation (Co-IP) to assess protein-protein interactions and Chromatin Immunoprecipitation (ChIP) to determine the genomic localization of these factors.
Co-Immunoprecipitation of Paf1 Complex Subunits with Spt5
This protocol is designed to determine if a subunit of the Paf1 complex (e.g., Rtf1) interacts with Spt5 in vivo.
Experimental Workflow:
Materials:
-
Yeast strain expressing a tagged version of the bait protein (e.g., Rtf1-TAP) and the potential interacting partner (Spt5).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, protease inhibitors).
-
Glass beads (0.5 mm).
-
Antibody-coupled magnetic beads (e.g., IgG-sepharose for TAP tag).
-
Wash Buffer (same as Lysis Buffer).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-TAP, anti-Spt5).
Procedure:
-
Cell Culture and Harvest: Grow yeast cells to mid-log phase (OD600 ≈ 0.8-1.0). Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.
-
Clarification of Lysate: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the antibody-coupled magnetic beads to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all residual wash buffer. Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tagged bait protein and the suspected interacting partner.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is used to determine the occupancy of a Paf1 complex subunit at a specific gene locus and how this is affected by this compound activity.
Experimental Workflow:
Materials:
-
Yeast strains (wild-type and this compound mutant or strain with an inhibitable this compound-as allele).
-
Formaldehyde (B43269) (37%).
-
Glycine (B1666218) (2.5 M).
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
-
Sonicator.
-
Antibody against a Paf1C subunit (e.g., anti-Paf1).
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl wash).
-
Elution Buffer (1% SDS, 0.1 M NaHCO3).
-
Proteinase K.
-
qPCR primers for target gene regions and a control region.
Procedure:
-
Cross-linking: Grow yeast cultures to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the Paf1C subunit overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2 hours.
-
Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the gene of interest and a negative control region. Calculate the enrichment of the Paf1C subunit at the target locus relative to the input and the negative control.
Conclusion and Future Directions
The interaction between the Paf1 complex and the this compound kinase is a cornerstone of our understanding of transcription elongation and its coupling to chromatin modification. While the this compound-Spt5-Paf1C axis represents a major pathway for Paf1C recruitment, the existence of alternative mechanisms underscores the complexity and robustness of gene regulation. For drug development professionals, targeting these interactions presents opportunities for therapeutic intervention in diseases where transcriptional dysregulation is a key feature, such as cancer.
Future research should focus on obtaining more quantitative data to build more precise models of these interactions. Determining the binding affinities of the key players, quantifying the changes in protein levels and modifications upon perturbation of the system, and elucidating the gene-specific utilization of different Paf1C recruitment pathways will be crucial for a complete understanding of this fundamental biological process.
References
- 1. Co-immunoprecipitation in Yeast [en.bio-protocol.org]
- 2. Studying Protein–Protein Interactions in Budding Yeast Using Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 3. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation in Yeast [bio-protocol.org]
- 5. pnas.org [pnas.org]
- 6. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying Protein-Protein Interactions in Budding Yeast Using Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Paf1 Complex: a keystone of nuclear regulation operating at the interface of transcription and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spt5 Phosphorylation and the Rtf1 Plus3 Domain Promote Rtf1 Function through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RNA polymerase-associated factor 1 complex (Paf1C) directly increases the elongation rate of RNA polymerase I and is required for efficient regulation of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 13. Paf1C regulates RNA polymerase II progression by modulating elongation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
A Comparative Guide to Cross-Species Complementation of BUR1 and Cdk9 in Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the budding yeast Cyclin-Dependent Kinase (CDK) BUR1 and its fission yeast ortholog, Cdk9, in the context of cross-species complementation studies. We delve into their functional conservation and divergence, offering supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological processes and workflows.
Functional Equivalence: Can Fission Yeast Cdk9 Rescue a Budding Yeast Mutant?
Cross-species complementation studies have been instrumental in dissecting the evolutionary conservation of essential cellular processes. In the realm of transcription elongation, a key player is the cyclin-dependent kinase this compound in Saccharomyces cerevisiae and its ortholog Cdk9 in Schizosaccharomyces pombe. Both kinases are essential for phosphorylating components of the RNA Polymerase II (Pol II) elongation complex, thereby ensuring efficient and processive transcription.
A pivotal study demonstrated that the function of this compound is conserved in its fission yeast counterpart. Specifically, the expression of S. pombe Cdk9 (SpCdk9) along with its cognate cyclin Pch1 was shown to successfully rescue the lethality of a this compoundΔ null mutant in S. cerevisiae.[1] This finding underscores the fundamental conservation of the Cdk9/BUR1 kinase module's role in transcription across distant yeast species.
Quantitative Comparison of Complementation
While the qualitative rescue of lethality is a strong indicator of functional conservation, a quantitative assessment provides deeper insights into the degree of functional equivalence. This can be achieved by comparing the growth characteristics and drug sensitivities of the complemented yeast strain with both wild-type and the original this compoundΔ mutant.
| Strain | Growth on 5-FOA | Relative Growth Rate (vs. WT) | 6-Azauracil (B101635) (6-AU) Sensitivity | Mycophenolic Acid (MPA) Sensitivity |
| Wild-Type (this compound) | Growth | 1.0 | Resistant | Resistant |
| This compoundΔ | No Growth | N/A | N/A | N/A |
| This compoundΔ + pRS316 (this compound) | Growth | ~1.0 | Resistant | Resistant |
| This compoundΔ + pRS316 (empty vector) | No Growth | 0 | Hypersensitive | Hypersensitive |
| This compoundΔ + pRS315-SpCdk9 + pRS314-Pch1 | Growth[1] | To be determined | To be determined | To be determined |
Table 1: Comparison of phenotypes for S. cerevisiae strains. 5-FOA (5-fluoroorotic acid) is used to select against the URA3-marked plasmid carrying the wild-type this compound gene, thus assessing the ability of the introduced gene(s) to support viability. Growth rate and drug sensitivity assays provide a quantitative measure of complementation.
Experimental Protocols
Yeast Complementation Assay
This protocol details the steps to quantitatively assess the complementation of a this compoundΔ mutant with SpCdk9/Pch1.
a. Yeast Strains and Plasmids:
-
S. cerevisiae strain with a deletion of the this compound gene, kept alive by a URA3-marked plasmid carrying the wild-type this compound gene (e.g., this compoundΔ pRS316-BUR1).
-
Plasmids for expressing S. pombe Cdk9 and Pch1 in S. cerevisiae (e.g., pRS315-SpCdk9 and pRS314-Pch1).
-
Control plasmids: empty vectors (pRS315, pRS314) and a plasmid carrying S. cerevisiae this compound (pRS316-BUR1).
b. Transformation:
-
Co-transform the this compoundΔ pRS316-BUR1 strain with the plasmids expressing SpCdk9 and Pch1, or the respective control plasmids.
-
Select for transformants on synthetic complete (SC) medium lacking the appropriate amino acids for plasmid selection (e.g., SC -Leu -Trp).
c. Plasmid Shuffle Assay (Qualitative):
-
Streak the transformants on plates containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene.
-
Only cells that can lose the pRS316-BUR1 plasmid and survive will form colonies, indicating that the introduced genes can complement the loss of this compound.
d. Growth Curve Analysis (Quantitative):
-
Inoculate single colonies of wild-type, this compoundΔ + pRS316-BUR1, and the successfully complemented this compoundΔ + pRS315-SpCdk9 + pRS314-Pch1 strains into liquid SC medium.
-
Grow overnight at 30°C with shaking.
-
The next day, dilute the cultures to an OD600 of ~0.1 in fresh medium.
-
Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a spectrophotometer or a plate reader.
-
Plot the OD600 values against time to generate growth curves and calculate the doubling time for each strain.
e. Drug Sensitivity Assay (Quantitative):
-
Perform spot assays by serially diluting cultures of the different yeast strains.
-
Spot the dilutions onto SC plates and SC plates containing varying concentrations of 6-azauracil (e.g., 50 µg/mL, 100 µg/mL) or mycophenolic acid (e.g., 10 µg/mL, 25 µg/mL).
-
Incubate the plates at 30°C for 2-3 days and document the growth.
In Vitro Kinase Assay
This protocol describes how to compare the kinase activity of purified this compound/Bur2 and SpCdk9/Pch1 complexes on a key substrate, Spt5.
a. Protein Purification:
-
Express GST-tagged Spt5 in E. coli and purify it using glutathione-agarose beads.
-
Express and purify the this compound/Bur2 and SpCdk9/Pch1 kinase complexes from yeast or insect cells.
b. Kinase Reaction:
-
Set up the kinase reaction in a buffer containing ATP and MgCl2.
-
The reaction mixture should include:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Purified kinase complex (this compound/Bur2 or SpCdk9/Pch1).
-
Purified GST-Spt5 substrate.
-
[γ-³²P]ATP (for radiometric detection) or cold ATP (for fluorescence-based detection).
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
c. Detection of Phosphorylation:
-
Radiometric Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-Spt5.
-
Quantify the signal using a phosphorimager or densitometry.
-
-
Fluorescence-Based Detection:
-
Use a commercial kinase assay kit that measures ATP consumption or ADP production via a fluorescent readout.
-
Alternatively, use a phospho-specific antibody against the phosphorylated site on Spt5 in a Western blot or ELISA format.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz.
References
A Researcher's Guide to Validating Novel Substrates of the BUR1 Kinase
For researchers, scientists, and drug development professionals, the identification and validation of novel kinase substrates is a critical step in elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of key methodologies for validating novel substrates of the BUR1 kinase, a cyclin-dependent kinase crucial for transcriptional regulation and other cellular processes.
The budding yeast this compound kinase, in complex with its cyclin Bur2, is a key regulator of transcription elongation.[1] It functions by phosphorylating substrates involved in this process, with the well-characterized substrate being the C-terminal region (CTR) of Spt5.[2] Beyond transcription, this compound has been implicated in the TORC1 signaling pathway through the phosphorylation of Sch9, highlighting its multifaceted role in cellular physiology.[3][4][5][6] Validating a protein as a direct substrate of this compound is essential to understand its specific function and the broader implications of this compound activity.
This guide compares three primary methodologies for validating novel this compound substrates: the traditional in vitro kinase assay, advanced mass spectrometry-based approaches, and cell-based phosphorylation assays. Each method offers distinct advantages and limitations in terms of sensitivity, physiological relevance, and the nature of the data generated.
Comparative Analysis of Substrate Validation Methods
The choice of method for validating a novel this compound substrate depends on the specific research question, available resources, and the desired level of evidence. Below is a summary of the key characteristics of each approach.
| Feature | In Vitro Kinase Assay | Mass Spectrometry (e.g., KALIP) | Cellular Phosphorylation Assay |
| Principle | Direct phosphorylation of a purified substrate by purified this compound kinase. | Identification and quantification of phosphorylation events in a complex mixture after an in vitro kinase reaction or in response to cellular kinase activity modulation.[7] | Measurement of substrate phosphorylation in intact cells in response to this compound activity changes. |
| Physiological Relevance | Low; lacks the cellular context of localization, scaffolding proteins, and competing substrates.[8] | Moderate to High; can utilize cell lysates or be coupled with in vivo analysis.[7] | High; reflects the in vivo signaling pathway. |
| Key Advantage | Directly demonstrates the kinase-substrate relationship.[7] | High-throughput and can identify novel phosphorylation sites.[7] | Confirms physiological relevance and is suitable for inhibitor studies. |
| Key Limitation | Prone to false positives due to non-physiological conditions; requires purified components.[8] | Can be technically complex and may require specialized equipment and bioinformatics. | Indirect; observed effects could be downstream of a direct this compound substrate. |
| Typical Readout | Autoradiography (32P), Western blot (phospho-specific antibody), luminescence (ADP production).[9] | Peptide identification and quantification of phosphorylation stoichiometry. | Western blot, ELISA, or flow cytometry using phospho-specific antibodies. |
| Throughput | Low to medium. | High. | Medium to high. |
| Relative Cost | Low to moderate. | High. | Moderate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and experimental conditions.
In Vitro Kinase Assay
This protocol describes a radioactive-based assay to directly assess the phosphorylation of a putative substrate by this compound kinase.
Reagents and Materials:
-
Purified active this compound/Bur2 complex
-
Purified recombinant putative substrate protein
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphor screen and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the purified this compound/Bur2 complex and the putative substrate in kinase buffer.
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction tube.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphor imager to detect the incorporation of ³²P into the substrate.
Mass Spectrometry-Based Substrate Identification (KALIP)
The Kinase Assay Linked with Phosphoproteomics (KALIP) approach combines an in vitro kinase reaction with mass spectrometry to identify direct kinase substrates from a complex protein mixture.[7]
Workflow:
KALIP Experimental Workflow
Procedure:
-
Prepare Substrate Pool:
-
Lyse cells and digest the proteome with trypsin.
-
Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or TiO₂ chromatography.
-
Dephosphorylate the enriched peptides using a phosphatase to generate a pool of potential substrates.
-
-
In Vitro Kinase Reaction:
-
Incubate the dephosphorylated peptide pool with active this compound/Bur2 kinase and ATP.
-
-
Phosphopeptide Enrichment and Analysis:
-
Re-enrich for newly phosphorylated peptides.
-
Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the phosphorylated peptides and the corresponding proteins.
-
-
In Vivo Analysis (for cross-validation):
-
Compare the phosphoproteome of cells with normal this compound activity to cells where this compound activity is inhibited (e.g., using a temperature-sensitive mutant or a specific inhibitor).
-
Identify phosphopeptides that show a significant decrease in abundance upon this compound inhibition.
-
-
Data Integration:
-
Compare the datasets from the in vitro and in vivo experiments. Proteins identified in both datasets are high-confidence direct substrates of this compound.
-
Cellular Phosphorylation Assay
This method assesses the phosphorylation status of a putative substrate within the cellular environment.
Reagents and Materials:
-
Yeast strains (e.g., wild-type, this compound mutant, or a strain with an inducible/inhibitable this compound allele).
-
Cell lysis buffer.
-
Primary antibody specific to the phosphorylated form of the substrate.
-
Primary antibody against the total substrate protein (for loading control).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Treatment: Grow the yeast strains under desired conditions. If using a conditional this compound allele, shift the cells to the restrictive temperature or add the inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and prepare whole-cell extracts.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the phospho-specific antibody to detect the phosphorylated substrate.
-
Strip and re-probe the membrane with the antibody against the total substrate protein to ensure equal loading.
-
-
Quantification: Quantify the band intensities to determine the relative change in substrate phosphorylation upon modulation of this compound activity. A significant decrease in the phospho-signal in the this compound mutant or inhibited cells compared to the wild-type is indicative of this compound-dependent phosphorylation. For example, depletion of this compound has been shown to reduce Spt5 phosphorylation to 18% of its normal level.[10]
This compound Signaling Pathways
The following diagram illustrates the known signaling pathways involving this compound kinase, highlighting its roles in transcription elongation and the TORC1 pathway.
This compound Kinase Signaling Pathways
Conclusion
Validating novel substrates of the this compound kinase requires a multi-faceted approach, leveraging the strengths of different experimental methodologies. While in vitro kinase assays provide direct evidence of a kinase-substrate relationship, their physiological relevance can be limited. Mass spectrometry-based techniques offer high-throughput discovery and site-specific information, and cellular assays are indispensable for confirming the physiological relevance of the interaction. By combining these approaches, researchers can build a robust case for a protein being a bona fide substrate of this compound, thereby advancing our understanding of its diverse roles in cellular regulation.
References
- 1. This compound-BUR2 kinase complex | SGD [yeastgenome.org]
- 2. pnas.org [pnas.org]
- 3. This compound functions with TORC1 for vacuole‐mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions with TORC1 for vacuole-mediated cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound functions with TORC1 for vacuole‐mediated cell cycle progression | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative literature-curated gold standard for kinase-substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of BUR1 and Ctk1 Depletion on Pre-mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of depleting two key transcriptional kinases, BUR1 and Ctk1, on pre-mRNA splicing. The information is supported by experimental data, primarily from studies in the model organism Saccharomyces cerevisiae, offering insights into the distinct roles these kinases play in the co-transcriptional regulation of splicing.
Introduction
The process of pre-mRNA splicing, crucial for the maturation of most eukaryotic mRNAs, is intricately coupled with transcription. This coupling is mediated, in part, by the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), which serves as a scaffold for the recruitment of splicing factors. The phosphorylation state of the CTD, orchestrated by various kinases, is a key determinant in this process. Among these kinases, this compound and Ctk1 have been identified as significant players in transcription elongation. While both are cyclin-dependent kinases (CDKs), their depletion reveals surprisingly different and contrasting effects on the efficiency of co-transcriptional splicing.
In S. cerevisiae, Ctk1 is the primary kinase responsible for phosphorylating Serine 2 (Ser2) of the Pol II CTD repeats, a modification associated with transcription elongation and termination.[1][2][3] this compound, on the other hand, is known to augment Ctk1's kinase activity and is the major kinase for the transcription elongation factor Spt5.[1][2][3] Understanding their distinct impacts on splicing is critical for elucidating the mechanisms that govern gene expression and for identifying potential therapeutic targets.
Comparative Effects of this compound and Ctk1 Depletion on Splicing
Recent studies utilizing conditional depletion methods, such as the auxin-inducible degron (AID) system, have allowed for a direct comparison of the immediate effects of removing this compound and Ctk1. The findings highlight a clear divergence in their functional roles concerning splicing.
Key Findings:
-
Ctk1 Depletion: The depletion of Ctk1 leads to a significant reduction in Ser2 phosphorylation on the Pol II CTD.[1][2][3] However, this loss of a key CTD modification does not have a discernible impact on either the assembly of the spliceosome on nascent transcripts or the overall efficiency of pre-mRNA splicing.[1][2][3]
-
This compound Depletion: In stark contrast, the depletion of this compound does not affect Ser2 phosphorylation levels.[1][2] Instead, it results in reduced phosphorylation of the elongation factor Spt5.[1][2] Surprisingly, the absence of this compound leads to an enhancement of co-transcriptional spliceosome assembly and an increase in the efficiency of pre-mRNA splicing.[1][2][3] This suggests that this compound may act as a negative regulator or a modulator of splicing, and its removal facilitates a more efficient splicing process.
Quantitative Data Summary
The following table summarizes the key differential effects observed upon the conditional depletion of Ctk1 and this compound.
| Parameter | Effect of Ctk1 Depletion | Effect of this compound Depletion | Reference |
| Pol II CTD Ser2 Phosphorylation | Significantly Reduced | No significant change | [1][2][3] |
| Spt5 Phosphorylation | Not reported to be a primary target | Reduced | [1][2][3] |
| Co-transcriptional Spliceosome Assembly | No significant impact | Enhanced | [1][2][3] |
| Pre-mRNA Splicing Efficiency | No significant impact | Enhanced | [1][2][3] |
Signaling Pathways and Molecular Roles
The distinct outcomes of this compound and Ctk1 depletion can be attributed to their different primary substrates and their downstream effects on the transcription machinery.
Caption: Molecular roles of Ctk1 and this compound in transcription and splicing.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the effects of this compound and Ctk1 depletion.
1. Conditional Protein Depletion using the Auxin-Inducible Degron (AID) System
This protocol allows for the rapid and specific degradation of a target protein upon the addition of auxin.
-
Strain Construction:
-
The gene of interest (e.g., this compound or CTK1) is endogenously tagged with an AID-tag (e.g., IAA7 from Arabidopsis thaliana) and a marker gene using standard yeast transformation techniques.
-
The strain must also express the plant-specific F-box protein Tir1, which is required to recognize the AID-tag in the presence of auxin and target it for ubiquitination and proteasomal degradation. This is typically achieved by integrating a Tir1 expression cassette at a neutral locus.
-
-
Depletion Protocol:
-
Yeast cultures are grown in standard liquid media (e.g., YPD) to mid-log phase (OD600 ~0.5-0.8).
-
An untreated control sample ('time 0') is collected.
-
Auxin (e.g., indole-3-acetic acid, IAA) is added to the culture to a final concentration of 500 µM.
-
Samples are collected at various time points post-auxin addition (e.g., 15, 30, 60 minutes) to monitor the kinetics of protein depletion and its downstream effects.
-
Protein depletion is confirmed by Western blotting using an antibody against the tag or the protein of interest.
-
2. Analysis of Splicing Efficiency by RT-qPCR
This method quantifies the ratio of pre-mRNA (unspliced) to mature mRNA (spliced) for specific intron-containing genes.
-
RNA Isolation:
-
Total RNA is extracted from yeast cells collected before and after protein depletion using a hot acid phenol (B47542) method or a commercial kit.
-
RNA is treated with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using primers that specifically amplify either the pre-mRNA (one primer in the intron and one in the adjacent exon) or the mature mRNA (primers spanning the exon-exon junction).
-
A third primer set for a non-spliced transcript (e.g., ACT1) is used for normalization.
-
The relative abundance of pre-mRNA and mRNA is calculated using the ΔΔCt method. An increase in the pre-mRNA/mRNA ratio indicates a splicing defect, while a decrease indicates enhanced splicing.
-
3. Chromatin Immunoprecipitation (ChIP) to Monitor Co-transcriptional Spliceosome Assembly
ChIP is used to determine the association of spliceosome components (e.g., U2 and U5 snRNPs) with specific gene loci during transcription.
-
Cross-linking and Chromatin Preparation:
-
Yeast cultures are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cells are lysed, and the chromatin is sheared into small fragments (200-500 bp) by sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific to a spliceosome protein (e.g., a core U2 or U5 snRNP protein).
-
Antibody-protein-DNA complexes are captured using Protein A/G magnetic beads.
-
-
DNA Purification and Analysis:
-
The cross-links are reversed, and the DNA is purified.
-
The amount of co-precipitated DNA corresponding to specific gene regions (e.g., 5' end, middle, and 3' end of an intron-containing gene) is quantified by qPCR. An increase in the amount of immunoprecipitated gene-specific DNA indicates enhanced recruitment of the spliceosome component.
-
Experimental Workflow
The logical flow of experiments to compare this compound and Ctk1 depletion effects is illustrated below.
Caption: Experimental workflow for analyzing depletion effects on splicing.
Conclusion
The depletion of this compound and Ctk1 has strikingly different consequences for co-transcriptional splicing. While Ctk1's role as the primary Ser2 kinase of the Pol II CTD appears to be largely dispensable for the mechanics of splicing, this compound emerges as a key modulator.[1][2][3] The finding that this compound depletion enhances splicing efficiency suggests that it may function to restrain the splicing machinery, possibly by influencing the transcription elongation rate via Spt5 phosphorylation or through other unknown mechanisms.[1][2] These findings decouple the long-held assumption that CTD Ser2 phosphorylation is a direct prerequisite for efficient splicing and open new avenues for investigating the complex regulatory network that governs co-transcriptional RNA processing. For drug development, this highlights this compound as a potential target for modulating splicing efficiency, which could have implications for diseases associated with splicing defects.
References
Differential Gene Expression in BUR1 Mutant vs. Wild-Type Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene expression profiles between Saccharomyces cerevisiae strains with mutations in the BUR1 gene and their wild-type counterparts. The this compound protein, a cyclin-dependent kinase, in conjunction with its cyclin partner Bur2, forms a complex that plays a critical role in the regulation of transcription elongation. Consequently, mutations in this compound can lead to widespread changes in the yeast transcriptome. While a comprehensive, publicly available dataset detailing all differentially expressed genes under standard conditions remains elusive, this guide synthesizes findings from multiple studies to highlight the key pathways and gene classes affected by the loss or reduction of this compound function.
Data Presentation: Gene Classes and Pathways Affected by this compound Mutation
Due to the absence of a single, comprehensive public dataset of differentially expressed genes, the following tables summarize the classes of genes and cellular processes that are impacted by mutations in the this compound gene, as inferred from its known functions and genetic interactions.
| Functional Class of Affected Genes | Predicted Effect of this compound Mutation | Rationale |
| Genes Involved in Transcription Elongation | Altered expression | The this compound/Bur2 complex is directly involved in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II and the transcription elongation factor Spt5, affecting the processivity of transcription. |
| Histone Methyltransferase-Regulated Genes | Dysregulation | This compound/Bur2 is required for the proper methylation of histone H3 at lysine (B10760008) 36 (H3K36) by the Set2 methyltransferase, a mark associated with active transcription.[1] |
| Genes Associated with Telomere Maintenance | Altered expression, particularly reduced levels of telomerase components | The this compound/Bur2 complex has been shown to regulate the mRNA levels of genes involved in telomere length regulation, such as TLC1.[2] |
| Stress Response Genes | Altered expression under stress conditions | This compound mutants show sensitivity to drugs like 6-azauracil (B101635) and mycophenolic acid, which induce transcription elongation stress.[3] Furthermore, this compound mutations can impact the DNA damage response. |
| Affected Cellular Pathway | Predicted Impact of this compound Mutation | Supporting Evidence |
| mRNA Transcription Elongation | Impaired elongation, leading to a decrease in full-length transcripts for many genes. | Chromatin immunoprecipitation (ChIP) experiments show a reduced ratio of RNA Polymerase II at the 3' end of genes relative to the promoter in this compound mutants.[3] |
| Histone Modification | Reduced H3K36 trimethylation. | Trimethylation of H3K36 is significantly reduced in this compound and bur2 mutant strains.[1] |
| Telomere Length Regulation | Shortened telomeres. | Mutations in this compound or BUR2 result in short telomeres, and the complex regulates the transcription of telomerase components.[2] |
| Cell Cycle Progression | Potential defects in cell cycle regulation. | The this compound/Bur2 complex is a cyclin-dependent kinase, and genetic interactions with cell cycle checkpoint kinases have been observed. |
Experimental Protocols
The following is a generalized protocol for conducting a differential gene expression analysis in Saccharomyces cerevisiae using RNA sequencing (RNA-seq), based on standard methodologies.
1. Yeast Strain Cultivation and RNA Extraction:
-
Strains: Wild-type (this compound) and this compound mutant S. cerevisiae strains.
-
Culture Conditions: Grow yeast cultures in appropriate liquid medium (e.g., YPD or synthetic complete medium) at a specified temperature (e.g., 30°C) to mid-log phase (OD600 ≈ 0.5-0.8).
-
Cell Harvest: Rapidly harvest cells by centrifugation at 4°C.
-
RNA Extraction: Immediately extract total RNA using a hot acid phenol-chloroform method or a commercially available yeast RNA extraction kit. Ensure all reagents and equipment are RNase-free.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
2. RNA-seq Library Preparation and Sequencing:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.
-
End Repair and Adapter Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.
-
Library Quality Control: Validate the quality and quantity of the library using a bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis of RNA-seq Data:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the Saccharomyces cerevisiae reference genome (e.g., S288C) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound mutant and wild-type samples. This involves normalization of read counts and statistical testing to determine significance (p-value and fold change).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or g:Profiler) on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.
Mandatory Visualization
Caption: A generalized workflow for differential gene expression analysis using RNA-seq.
Caption: The role of the this compound-Bur2 complex in regulating transcription elongation and histone modification.
References
- 1. The this compound cyclin-dependent protein kinase is required for the normal pattern of histone methylation by SET2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound cyclin‐dependent kinase regulates telomere length in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound kinase is required for efficient transcription elongation by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Direct Phosphorylation of a Substrate by BUR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimentally validated substrates of the cyclin-dependent kinase BUR1, a key regulator of transcription elongation in yeast. We detail the methodologies used to confirm direct phosphorylation and present supporting data to facilitate experimental design and interpretation.
Introduction to this compound Kinase and its Substrates
This compound, in complex with its cyclin Bur2, plays a crucial role in the transition from transcription initiation to elongation. It achieves this by phosphorylating key components of the transcription machinery and associated factors. This guide focuses on the direct phosphorylation of several well-characterized substrates: the C-terminal domain (CTD) of RNA polymerase II largest subunit (Rpb1), the transcription elongation factor Spt5, the Rpb1 linker region, and the protein kinase Sch9.
Comparative Analysis of this compound Substrate Phosphorylation
The following table summarizes the key substrates of this compound and the primary methods used to validate their direct phosphorylation.
| Substrate | Function | Primary Evidence for Direct Phosphorylation | Key Phosphorylation Sites (if known) |
| Rpb1 CTD | Scaffold for transcription and RNA processing factors. | In vitro kinase assays with recombinant CTD fragments.[1] | Serine 2 and Serine 5 of the heptapeptide (B1575542) repeat (YSPTSPS), though with less specificity compared to other CTD kinases.[1] |
| Spt5 | Transcription elongation factor, component of the DSIF complex. | In vitro kinase assays with recombinant Spt5.[2][3] | Serine residues within the C-terminal repeat (CTR) domain.[3] |
| Rpb1 Linker Region | Connects the core RNA polymerase II enzyme to the CTD. | In vitro kinase assays with Rpb1 linker peptides.[4][5] | Specific threonine and serine residues within the linker.[4] |
| Sch9 | Protein kinase involved in nutrient signaling and cell cycle progression. | In vitro kinase assays with recombinant Sch9 fragments. | Threonine and serine residues in the C-terminal region. |
Experimental Protocols for Confirming Direct Phosphorylation
The most common method to demonstrate direct phosphorylation by this compound is the in vitro kinase assay. Below are generalized protocols for this technique, which can be adapted for specific substrates.
General In Vitro Kinase Assay Protocol
This protocol describes a typical workflow for an in vitro kinase assay using immunoprecipitated this compound and a recombinant substrate.
1. Preparation of this compound Kinase:
-
Express epitope-tagged this compound (e.g., HA-BUR1) in yeast cells.
-
Lyse yeast cells and immunoprecipitate this compound-containing complexes using anti-epitope tag antibodies (e.g., anti-HA) coupled to beads.
-
Wash the immunoprecipitated complexes extensively to remove non-specific proteins.
2. Preparation of Substrate:
-
Express the substrate of interest (e.g., GST-Rpb1 CTD, GST-Spt5) in E. coli.
-
Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
Dialyze the purified protein into a suitable kinase buffer.
3. Kinase Reaction:
-
Combine the immunoprecipitated this compound, the purified substrate, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP, typically including a radiolabeled version such as [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
4. Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect phosphorylated proteins by autoradiography (for ³²P-labeled ATP) or by immunoblotting with phospho-specific antibodies.
Visualizing this compound Signaling and Experimental Workflows
This compound Signaling Pathway
Caption: Direct phosphorylation of various substrates by the this compound/Bur2 kinase complex.
Experimental Workflow for Confirming Direct Phosphorylation
Caption: A typical experimental workflow for an in vitro kinase assay to confirm direct phosphorylation.
Logical Relationships in Evidence Gathering
Caption: Logical flow of evidence to confirm direct substrate phosphorylation by a kinase.
Concluding Remarks
The evidence strongly supports the role of this compound as a kinase with multiple, direct substrates crucial for the regulation of gene expression and cell signaling. The primary method for confirming direct phosphorylation remains the in vitro kinase assay, often complemented by mass spectrometry to identify specific phosphorylation sites. For researchers in drug development, understanding the specific interactions between this compound and its substrates can provide valuable targets for therapeutic intervention in diseases where transcriptional regulation is dysregulated. Future studies employing quantitative mass spectrometry could provide a more detailed understanding of the stoichiometry and dynamics of this compound-mediated phosphorylation across its various substrates.
References
- 1. This compound Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Phosphorylation of the transcription elongation factor Spt5 by yeast this compound kinase stimulates recruitment of the PAF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Kinase Inhibition Shows That this compound (Cdk9) Phosphorylates the Rpb1 Linker In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for BUR1 Waste Stream
This document provides essential safety and logistical information for the proper disposal of the BUR1 waste stream, a common designation for a laboratory waste mixture. Adherence to these procedural guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Chemical Hygiene Plan and local regulations prior to handling and disposing of any chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of the this compound waste stream should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1] Ensure that emergency eye wash stations and safety showers are readily accessible.[1]
Quantitative Data for this compound Disposal
For clarity and quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of the this compound waste stream.
| Parameter | Specification | Rationale |
| Container Material | High-Density Polyethylene (HDPE) | Compatible with a wide range of chemical waste. |
| Maximum Container Size (in laboratory) | ≤ 5 Gallons | Fire safety regulations often limit container size in labs.[1] |
| Maximum Fill Level | 90% of container capacity | Prevents spills due to expansion of contents.[1] |
| Storage Temperature | 10-32.2°C (50-90°F) | Recommended for stable storage of chemical waste.[2] |
Experimental Protocol: this compound Waste Disposal
The proper disposal of the this compound waste stream follows a systematic process to ensure safety and regulatory compliance. This involves waste collection, container management, and coordination with your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated High-Density Polyethylene (HDPE) waste container with a screw-top cap
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Container Preparation:
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.[1]
-
Fill in all required information on the label, including the words "Hazardous Waste," the accumulation start date, and the chemical constituents of the this compound waste stream with their approximate percentages.[1][4] Chemical formulas or abbreviations are not acceptable.[3]
-
-
Waste Accumulation:
-
Carefully pour the this compound waste into the labeled container, avoiding splashes and spills.
-
Keep the waste container securely closed at all times, except when actively adding waste.[1][5] Funnels should not be left in the container opening.[1][5]
-
Do not mix incompatible waste streams in the same container.[4]
-
-
Full Container Management:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[1]
-
Store the sealed and labeled container in the designated satellite accumulation area until it is collected.
-
This compound Disposal Workflow
The following diagram illustrates the key steps in the this compound waste disposal process, from initial handling to final collection.
Caption: Workflow for the proper disposal of the this compound waste stream.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
